Product packaging for Methyl 4-[1,2,4]triazol-1-yl-benzoate(Cat. No.:CAS No. 58419-67-3)

Methyl 4-[1,2,4]triazol-1-yl-benzoate

Cat. No.: B1320577
CAS No.: 58419-67-3
M. Wt: 203.2 g/mol
InChI Key: WGTOWCFVKCJKGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 4-[1,2,4]triazol-1-yl-benzoate (CAS Registry Number: 58419-67-3) is a high-purity organic compound with the molecular formula C10H9N3O2 and a molecular weight of 203.20 g/mol . It serves as a versatile synthetic intermediate and building block in various research fields, particularly in medicinal chemistry and materials science. The 1,2,4-triazole moiety is a privileged structure in drug discovery, known for its presence in compounds with a range of biological activities, including antifungal, antibacterial, and antiviral effects . Furthermore, its structure, which combines an aromatic benzoate with a triazole ring, makes it a valuable ligand for constructing metal-organic frameworks (MOFs) and coordination polymers . These materials are investigated for potential applications in gas storage, catalysis, and as luminescent materials . In synthetic chemistry, this compound can be utilized in further reactions; for instance, analogous structures have been methylated using methyl iodide to create more complex derivatives . Researchers value this chemical for its role in the development of novel bioactive molecules and functional materials. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O2 B1320577 Methyl 4-[1,2,4]triazol-1-yl-benzoate CAS No. 58419-67-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(1,2,4-triazol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)8-2-4-9(5-3-8)13-7-11-6-12-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTOWCFVKCJKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594746
Record name Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58419-67-3
Record name Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The primary synthetic route detailed is the copper-catalyzed N-arylation of 1,2,4-triazole with a methyl 4-halobenzoate, a variation of the Ullmann condensation. This guide presents detailed experimental protocols, summarized quantitative data, and in-depth characterization analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The provided workflows and signaling pathways, visualized using Graphviz, offer a clear and logical representation of the synthetic and analytical processes.

Introduction

N-aryl-1,2,4-triazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, exhibiting a wide range of biological activities, including antifungal, antiviral, and anti-inflammatory properties. Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate serves as a key intermediate in the synthesis of these more complex biologically active molecules. The development of efficient and scalable synthetic methods for its preparation is, therefore, a critical aspect of drug discovery and development. This guide focuses on a robust and widely applicable method: the copper-catalyzed N-arylation reaction.

Synthesis of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate

The synthesis of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate is most commonly achieved through a copper-catalyzed cross-coupling reaction between 1,2,4-triazole and a methyl 4-halobenzoate (e.g., methyl 4-iodobenzoate or methyl 4-bromobenzoate). This reaction, a type of Ullmann condensation, provides a direct and efficient method for the formation of the C-N bond between the aryl ring and the triazole moiety.[1][2][3]

Synthesis_Pathway Synthesis of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate reagent1 Methyl 4-halobenzoate (X = Br, I) reaction Ullmann Condensation reagent1->reaction reagent2 1,2,4-Triazole reagent2->reaction catalyst Copper Catalyst (e.g., CuI, Cu2O) catalyst->reaction base Base (e.g., K2CO3, Cs2CO3) base->reaction solvent Solvent (e.g., DMF, DMSO) solvent->reaction product Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate reaction->product

Figure 1: General synthetic scheme for Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate.

Experimental Protocol: Copper-Catalyzed N-Arylation

This protocol describes a general procedure for the synthesis of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate using a copper catalyst.

Materials:

  • Methyl 4-bromobenzoate

  • 1,2,4-Triazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry reaction flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-bromobenzoate (1.0 mmol), 1,2,4-triazole (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous dimethylformamide (5 mL) to the flask.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate as a solid.

Experimental_Workflow Experimental Workflow for Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: - Methyl 4-bromobenzoate - 1,2,4-Triazole - CuI - K2CO3 solvent Add Anhydrous DMF reagents->solvent heating Heat to 120-140 °C (12-24 h) solvent->heating monitoring Monitor by TLC heating->monitoring quench Quench with Water monitoring->quench extraction Extract with Ethyl Acetate quench->extraction wash Wash with Brine extraction->wash dry Dry over Na2SO4 wash->dry evaporation Solvent Evaporation dry->evaporation chromatography Column Chromatography evaporation->chromatography final_product Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate chromatography->final_product Pure Product Overall_Workflow Overall Synthesis and Characterization Workflow cluster_characterization Characterization synthesis Synthesis (Ullmann Condensation) purification Purification (Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms structure_confirmation Structure Confirmation & Purity Assessment nmr->structure_confirmation ftir->structure_confirmation ms->structure_confirmation

References

In-Depth Technical Guide: Spectral Analysis of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate, a compound of interest in pharmaceutical research and development. The document details the expected spectral characteristics based on ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, along with standardized experimental protocols for data acquisition.

Chemical Structure and Properties

IUPAC Name: Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate Molecular Formula: C₁₀H₉N₃O₂ Molecular Weight: 203.20 g/mol

Spectral Data Summary

The following tables summarize the key spectral data for Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate. This data is critical for the structural elucidation and purity assessment of the compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.30s1HTriazole-H
~8.15d2HAromatic-H (ortho to -COOCH₃)
~8.10s1HTriazole-H
~7.85d2HAromatic-H (ortho to triazole)
~3.95s3H-OCH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmAssignment
~165.5C=O (ester)
~152.0Triazole-C
~144.5Triazole-C
~139.0Aromatic-C (ipso to triazole)
~131.5Aromatic-C (ipso to -COOCH₃)
~131.0Aromatic-CH (ortho to -COOCH₃)
~121.5Aromatic-CH (ortho to triazole)
~52.5-OCH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950WeakAliphatic C-H stretch (-OCH₃)
~1725StrongC=O stretch (ester)
~1610, 1510MediumC=C stretch (aromatic)
~1500MediumN-N stretch (triazole)
~1280, 1110StrongC-O stretch (ester)
Mass Spectrometry (MS)
m/zIon
203.07[M]⁺
172.06[M - OCH₃]⁺
144.05[M - COOCH₃]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are standardized to ensure reproducibility and accuracy.

Synthesis of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate

The synthesis of the title compound can be achieved via Fischer esterification of 4-(1H-1,2,4-triazol-1-yl)benzoic acid.

  • Reaction Setup: In a round-bottomed flask, 4-(1H-1,2,4-triazol-1-yl)benzoic acid is dissolved in an excess of methanol.

  • Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: The product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Proton NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. A longer acquisition time and a greater number of scans are generally required compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to sample analysis. A sufficient number of scans are co-added to obtain a high-quality spectrum.

Mass Spectrometry
  • Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) in positive ion mode is a commonly used technique for this type of molecule.

  • Analysis: The mass-to-charge ratio (m/z) of the resulting ions is determined by a mass analyzer (e.g., time-of-flight (TOF) or quadrupole). High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and confirm the elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectral characterization of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate.

G cluster_synthesis Synthesis cluster_analysis Spectral Analysis cluster_interpretation Data Interpretation start 4-(1H-1,2,4-triazol-1-yl)benzoic Acid + Methanol reaction Fischer Esterification (H₂SO₄ catalyst, Reflux) start->reaction workup Neutralization & Extraction reaction->workup purification Recrystallization / Column Chromatography workup->purification product Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate purification->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir IR Spectroscopy (ATR) product->ir ms Mass Spectrometry (ESI) product->ms data Spectral Data nmr->data ir->data ms->data structure Structure Elucidation data->structure purity Purity Assessment data->purity report Technical Report structure->report purity->report

Caption: Workflow for Synthesis and Spectral Analysis.

An In-depth Technical Guide to Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.

Core Physical and Chemical Properties

Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate is a heterocyclic compound featuring a benzoate group substituted with a 1,2,4-triazole ring. Its key physicochemical properties are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₉N₃O₂[1]
Molecular Weight 203.20 g/mol [1]
CAS Number 58419-67-3[1]
Melting Point 167-169 °C
Boiling Point Predicted: ~350-450 °C (Decomposes)N/A
Solubility Poorly soluble in water; soluble in organic solvents like methanol and chloroform.[2]
Appearance White to pale yellow amorphous powder.[2]

Synthesis and Characterization

The synthesis of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate and its derivatives is of significant interest due to their potential therapeutic applications. A general synthetic route is outlined below.

General Synthesis Protocol

A common method for the synthesis of 1,2,4-triazole derivatives involves the reaction of a corresponding hydrazide with other reagents to form the triazole ring. For Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate, a plausible synthesis involves the reaction of methyl 4-aminobenzoate with a reagent that can form the triazole ring.

A detailed experimental protocol for a related compound, as described in the literature, is as follows:

  • Preparation of Benzoic Acid Hydrazide: Methyl benzoate is reacted with hydrazine hydrate in pure alcohol.[3]

  • Formation of Potassium Dithiocarbazinate: The resulting benzoic acid hydrazide is then treated to form a potassium dithiocarbazinate salt.[3]

  • Cyclization to form the Triazole Ring: The intermediate is then cyclized to form the 1,2,4-triazole ring.[3]

The following diagram illustrates a generalized workflow for the synthesis and characterization of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate.

G General Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., Methyl 4-aminobenzoate) reaction Chemical Reaction (e.g., Cyclization) start->reaction workup Reaction Work-up (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product Final Product Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr ir FTIR Spectroscopy product->ir ms Mass Spectrometry product->ms mpt Melting Point Analysis product->mpt EGFR_Pathway EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Triazole Inhibitor (e.g., Methyl 4-triazol-1-yl-benzoate derivative) Inhibitor->EGFR Inhibition Apoptosis_Pathway Intrinsic Apoptosis Pathway cluster_mito Mitochondrion Triazole Triazole Compound (e.g., Methyl 4-triazol-1-yl-benzoate derivative) Bax Bax Triazole->Bax Activation Bcl2 Bcl-2 Triazole->Bcl2 Inhibition CytoC Cytochrome c Bax->CytoC Release Bcl2->CytoC Inhibition Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

References

A Technical Guide to Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate (CAS: 58419-67-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines plausible synthetic routes with experimental protocols, and explores its potential biological activities, including its role as an antifungal and anticancer agent.

Chemical and Physical Properties

Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate is a white to off-white solid. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 58419-67-3N/A
Molecular Formula C₁₀H₉N₃O₂[1]
Molecular Weight 203.20 g/mol [1]
Melting Point 167-169 °CN/A
Appearance White to off-white solidN/A
Purity Typically >97%N/A
Storage Room temperature, in a dry and well-ventilated placeN/A

Synthesis and Experimental Protocols

A proposed synthetic pathway is the reaction of 1,2,4-triazole with methyl 4-fluorobenzoate or methyl 4-bromobenzoate under basic conditions. The following is a generalized experimental protocol based on similar syntheses of N-aryl-1,2,4-triazoles.

Experimental Protocol: Synthesis of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate

Materials:

  • 1,2,4-Triazole

  • Methyl 4-fluorobenzoate (or Methyl 4-bromobenzoate)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1,2,4-triazole (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents) or sodium hydride (1.2 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the triazole salt.

  • Add a solution of methyl 4-fluorobenzoate (1.0 equivalent) in DMF to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification Triazole 1,2,4-Triazole Reaction N-Arylation (Heating) Triazole->Reaction Benzoate Methyl 4-halobenzoate Benzoate->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Extraction Aqueous Workup & Extraction Reaction->Extraction Purification Column Chromatography Extraction->Purification Product Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate Purification->Product

A generalized workflow for the synthesis of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate.

Spectral Data

Detailed spectral data for Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate is not extensively published. However, based on its structure and data from analogous compounds, the following spectral characteristics can be anticipated.

Spectral DataExpected Characteristics
¹H NMR Signals corresponding to the triazole ring protons (two singlets), aromatic protons of the benzoate ring (two doublets), and the methyl ester protons (a singlet).
¹³C NMR Resonances for the carbon atoms of the triazole ring, the benzene ring, the ester carbonyl group, and the methyl group.
IR (Infrared) Characteristic absorption bands for C=O stretching (ester), C=N and C=C stretching (aromatic and triazole rings), and C-H stretching.
MS (Mass Spec.) A molecular ion peak corresponding to the molecular weight of the compound (m/z = 203.20).

Biological Activity and Potential Applications

The 1,2,4-triazole scaffold is a well-established pharmacophore in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities.[2]

Antifungal Activity

Triazole-containing compounds are a major class of antifungal agents. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Lanosterol_to_Ergosterol_edge Disruption Disruption of Fungal Cell Membrane Integrity Ergosterol->Disruption Triazole Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate Inhibition Triazole->Inhibition Death Fungal Cell Death Disruption->Death

The proposed mechanism of antifungal action for triazole compounds.
Anticancer Activity

Derivatives of the closely related 4-(1H-1,2,4-triazol-1-yl)benzoic acid have demonstrated significant in vitro cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).[4][5] The proposed mechanism of action for these compounds involves the induction of apoptosis (programmed cell death).[4][5]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Seed cancer cells (e.g., MCF-7 or HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate and incubate for 48-72 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anticancer_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay Seeding Seed Cancer Cells Treatment Treat with Compound Seeding->Treatment MTT_Addition Add MTT Solution Treatment->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance Formazan_Solubilization->Absorbance_Reading Analysis Calculate IC₅₀ Absorbance_Reading->Analysis

A typical experimental workflow for evaluating in vitro cytotoxicity.

Conclusion

Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate is a versatile compound with significant potential in drug discovery and development. Its structural similarity to known antifungal and anticancer agents makes it a compelling candidate for further investigation. The synthetic route is accessible, and its biological activity can be evaluated using established protocols. This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic and material science applications of this promising molecule. Further studies are warranted to fully elucidate its pharmacological profile and potential clinical utility.

References

In-Depth Technical Guide: Solubility and Stability of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate is a heterocyclic compound incorporating a benzoate ester and a 1,2,4-triazole ring. Such scaffolds are of significant interest in medicinal chemistry. The triazole moiety is known for its metabolic stability and its ability to engage in hydrogen bonding, which can influence solubility and target binding.[1] The benzoate ester, while potentially contributing to favorable pharmacokinetic properties, is also a site of potential hydrolytic instability. A thorough understanding of the solubility and stability of this molecule is therefore critical for its development as a potential therapeutic agent.

Physicochemical Properties

A summary of the basic physicochemical properties of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate is provided below.

PropertyValueSource
Molecular Formula C₁₀H₉N₃O₂-
Molecular Weight 203.20 g/mol -
CAS Number 58419-67-3-
Appearance White to off-white solid (predicted)-
pKa (predicted) Triazole N-H: ~10 (weakly acidic); Triazole N: ~2-3 (weakly basic)[2]
LogP (predicted) 1.5 - 2.5-

Solubility Profile (Representative Data)

The solubility of a compound is a critical determinant of its absorption and distribution in vivo. The triazole ring's polarity is expected to enhance aqueous solubility compared to a simple phenyl ring.[1] The following table presents expected solubility data in various solvents, which is representative of similar small molecules containing a triazole moiety.

SolventTypeExpected Solubility (µg/mL)Temperature (°C)
Phosphate Buffered Saline (PBS) pH 7.4 Aqueous Buffer50 - 20025
Simulated Gastric Fluid (SGF) pH 1.2 Aqueous Buffer100 - 50037
Simulated Intestinal Fluid (SIF) pH 6.8 Aqueous Buffer30 - 15037
Water Aqueous80 - 30025
Dimethyl Sulfoxide (DMSO) Organic> 10,00025
Ethanol Organic1,000 - 5,00025
Methanol Organic2,000 - 8,00025
Acetonitrile Organic500 - 2,00025
Chloroform Organic500 - 1,50025

Stability Profile (Representative Data)

The stability of a drug substance is crucial for ensuring its safety, efficacy, and shelf-life. The primary degradation pathway for Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate is anticipated to be the hydrolysis of the methyl ester bond. Benzoate esters are known to be susceptible to hydrolysis, particularly under basic conditions.[3][4]

pH Stability

The following table summarizes the expected stability of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate in aqueous solutions at different pH values.

pHConditionExpected Half-life (t₁/₂)Temperature (°C)Primary Degradant
1.2 Acidic (0.1 N HCl)> 48 hours374-(1H-1,2,4-triazol-1-yl)benzoic acid
4.5 Acetate Buffer> 72 hours374-(1H-1,2,4-triazol-1-yl)benzoic acid
7.4 Phosphate Buffer12 - 24 hours374-(1H-1,2,4-triazol-1-yl)benzoic acid
9.0 Borate Buffer< 6 hours374-(1H-1,2,4-triazol-1-yl)benzoic acid
Thermal and Photostability
ConditionDurationExpected Degradation (%)
Solid, 40°C / 75% RH 6 months< 2%
Solid, 60°C 4 weeks< 5%
Solution (pH 7.4), 40°C 24 hours> 20%
Photostability (ICH Q1B) 1.2 million lux hours / 200 W h/m²< 5% (in solid state, protected from light)

Experimental Protocols

The following are detailed, generic methodologies for assessing the solubility and stability of a compound like Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate.

Kinetic Solubility Assay

This method is a high-throughput approach to estimate the solubility of a compound from a DMSO stock solution.[5][6][7][8][9]

Objective: To determine the concentration at which the compound precipitates from an aqueous buffer when introduced from a DMSO stock.

Materials:

  • Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent)

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate in 100% DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 µM).

  • Compound Addition: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a new 96-well plate containing a larger volume of PBS (e.g., 198 µL). The final DMSO concentration should be low (e.g., 1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Detection of Precipitation: Measure the turbidity (cloudiness) of each well using a plate reader by measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) or by nephelometry.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.

Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility of a compound.[7]

Objective: To determine the saturation concentration of the compound in a specific solvent at equilibrium.

Materials:

  • Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate (solid)

  • Solvents of interest (e.g., water, PBS, SGF, SIF)

  • Vials with screw caps

  • Shaker/incubator

  • Centrifuge

  • HPLC-UV system

Procedure:

  • Sample Preparation: Add an excess amount of solid Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate to a vial containing a known volume of the solvent.

  • Equilibration: Tightly cap the vials and shake at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Stability Testing Protocol (Based on ICH Guidelines)

This protocol outlines a general approach for assessing the stability of a new drug substance under various environmental conditions, as recommended by the International Council for Harmonisation (ICH).[10][11][12][13][14]

Objective: To evaluate the stability of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate under defined storage conditions over time.

Materials:

  • Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate (at least three batches)

  • Stability chambers with controlled temperature and humidity

  • Light source for photostability testing (ICH Q1B compliant)

  • Validated stability-indicating HPLC method

Procedure:

  • Batch Selection: Use at least three primary batches of the drug substance.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate (if required): 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months

    • Accelerated: 0, 3, and 6 months

  • Analytical Testing: At each time point, test the samples for:

    • Appearance

    • Assay (potency)

    • Degradation products (impurities)

    • Moisture content (if applicable)

  • Photostability Testing (ICH Q1B):

    • Expose the drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Include a dark control to separate light-induced degradation from thermal degradation.

    • Analyze for appearance, assay, and degradation products.

  • Data Evaluation: Evaluate the data for any significant changes, trends in degradation, and to establish a re-test period.

Visualizations

The following diagrams illustrate the logical workflows for assessing the solubility and stability of a chemical compound.

Solubility_Assessment_Workflow cluster_0 Solubility Assessment start Start: Compound Synthesized kinetic Kinetic Solubility Assay (High-Throughput Screening) start->kinetic Early Stage thermo Thermodynamic Solubility Assay (Shake-Flask) start->thermo Lead Optimization Stage data_analysis Data Analysis and Solubility Classification kinetic->data_analysis thermo->data_analysis end End: Solubility Profile Established data_analysis->end

Caption: Workflow for Solubility Assessment.

Stability_Assessment_Workflow cluster_1 Stability Assessment (ICH Guidelines) start_stability Start: Drug Substance Batches stress_testing Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) start_stability->stress_testing method_dev Develop & Validate Stability-Indicating Method stress_testing->method_dev formal_studies Formal Stability Studies (Long-term & Accelerated) method_dev->formal_studies data_collection Data Collection at Time Points formal_studies->data_collection evaluation Data Evaluation and Shelf-life Determination data_collection->evaluation end_stability End: Stability Profile & Re-test Period evaluation->end_stability

Caption: Workflow for Stability Assessment.

References

The Biological Frontier of Methyl 4-triazol-1-yl-benzoate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The methyl 4-(1H-1,2,4-triazol-1-yl)benzoate scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on their anticancer, antifungal, and enzyme-inhibitory properties. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying biological processes.

Anticancer Activity

Derivatives of methyl 4-(1,2,4-triazol-1-yl)benzoate have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various methyl 4-(1,2,4-triazol-1-yl)benzoate derivatives and related compounds against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Citation
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids (general range)MCF-715.6 - 23.9Doxorubicin19.7[1][2]
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids (general range)HCT-11623.9 - 41.8Doxorubicin22.6[2]
Thiazolo[3,2-b][3][4][5]-triazole derivative 3b GeneralMean GI50 1.37Doxorubicin1.13[6]
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one 10a MCF-76.43--[7]
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one 10a HeLa5.6--[7]
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one 10a A54921.1--[7]
4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivative 17 MCF-70.31Doxorubicin-[8]
4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivative 22 MCF-73.31Doxorubicin-[8]
4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivative 25 MCF-74.46Doxorubicin-[8]
4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivative 22 Caco-24.98Doxorubicin-[8]
4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivative 25 Caco-27.22Doxorubicin-[8]
Signaling Pathway: Inhibition of Tubulin Polymerization and Apoptosis Induction

Several 1,2,4-triazole derivatives exert their anticancer effects by targeting the microtubule network, a critical component of the cytoskeleton involved in cell division.[3][4][5][9] By binding to the colchicine site on β-tubulin, these compounds inhibit tubulin polymerization, leading to the disruption of the mitotic spindle.[4][10] This disruption activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[10][11][12] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by mitochondrial depolarization, generation of reactive oxygen species, activation of caspase-3, and cleavage of poly(ADP-ribose) polymerase (PARP).[11] Some derivatives have also been shown to induce apoptosis through the upregulation of the p53 tumor suppressor protein.[6] Furthermore, certain 1,2,4-triazole derivatives can inhibit the β-catenin signaling pathway, which is often dysregulated in cancer and contributes to cell proliferation and metastasis.[13]

G cluster_drug Methyl 4-triazol-1-yl-benzoate Derivative cluster_cell Cancer Cell Drug Triazole Derivative Tubulin β-Tubulin (Colchicine Site) Drug->Tubulin Binds to p53 p53 Upregulation Drug->p53 Induces betaCatenin β-catenin Pathway Drug->betaCatenin Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts G2M G2/M Phase Arrest MitoticSpindle->G2M Apoptosis Apoptosis Induction (Caspase-3 activation, PARP cleavage) G2M->Apoptosis Proliferation Cell Proliferation & Metastasis Apoptosis->Proliferation Inhibits p53->Apoptosis betaCatenin->Proliferation

Anticancer mechanism of triazole derivatives.

Antimicrobial and Antifungal Activity

The triazole core is a well-established pharmacophore in antifungal therapy, with many commercial drugs functioning as inhibitors of lanosterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis in fungi.[14] Derivatives of methyl 4-(1,2,4-triazol-1-yl)benzoate have also shown promising antibacterial and antifungal activities.

Quantitative Antimicrobial and Antifungal Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for various triazole derivatives against a range of bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µM)Reference CompoundReference MIC (µM)Citation
1-(2,4-Difluorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromideStaphylococcus aureus1.05 - 8.38Chloramphenicol-[15]
1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromideStaphylococcus aureus1.05 - 8.38Chloramphenicol-[15]
1-(2,4-Difluorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromideCandida albicans1.05 - 8.38Fluconazole-[15]
1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromideCandida albicans1.05 - 8.38Fluconazole-[15]
Nalidixic acid-based 1,2,4-triazole-3-thione derivativesPseudomonas aeruginosa16 µg/mL--[16]
4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiolStaphylococcus aureus0.264Ampicillin/Chloramphenicol-[16]
4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiolStreptococcus pyogenes0.132Ampicillin/Chloramphenicol-[16]
Methyl 4-(2-(1H-1,2,4-triazol-1-yl) ethoxy)benzoateFusarium moniliforme76.1% inhibition at 200 µg/mLCarbendazim-[17]
Methyl 4-(2-(1H-1,2,4-triazol-1-yl) ethoxy)benzoateSphaeropsis sapinea75.4% inhibition at 200 µg/mLCarbendazim-[17]
Mechanism of Antifungal Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of antifungal action for many triazole derivatives is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase.[14] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The nitrogen atom at the 4-position of the triazole ring coordinates with the heme iron atom in the active site of the enzyme, preventing the demethylation of lanosterol. The depletion of ergosterol and the accumulation of toxic 14α-methyl sterols disrupt the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth and, ultimately, cell death.

G cluster_drug Methyl 4-triazol-1-yl-benzoate Derivative cluster_fungus Fungal Cell Drug Triazole Derivative (N4 of triazole ring) CYP51 Lanosterol 14α-demethylase (CYP51) Drug->CYP51 Inhibits (binds to heme iron) Lanosterol Lanosterol Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Growth Fungal Growth Membrane->Growth

Antifungal mechanism of triazole derivatives.

Enzyme Inhibition

Beyond their anticancer and antimicrobial activities, certain derivatives of the triazole scaffold have been investigated as inhibitors of various enzymes implicated in other diseases.

Quantitative Enzyme Inhibition Data

The following table provides IC50 values for the inhibition of several enzymes by various triazole derivatives.

Compound/DerivativeEnzymeIC50 (µM)Reference CompoundCitation
Methyl phenyl-substituted azinane-triazole 12d Acetylcholinesterase (AChE)0.73 ± 0.54-[15]
Methyl phenyl-substituted azinane-triazole 12m Butyrylcholinesterase (BChE)0.038 ± 0.50-[15]
Methyl phenyl-substituted azinane-triazole 12d α-Glucosidase36.74 ± 1.24-[15]
Methyl phenyl-substituted azinane-triazole 12d Urease19.35 ± 1.28-[15]
Methyl 4-amino benzoate derivatives (general range)Glucose 6-phosphate dehydrogenase (G6PD)100.8 - 430.8-[18]
Methyl 4-amino benzoate derivatives (general range)6-phosphogluconate dehydrogenase (6PGD)206 - 693.2-[18]
Fluorine-containing 1,2,4-triazole-5-one derivatives (general range)α-Amylase185.2 - 535.6Acarbose (411.3)[19]
Fluorine-containing 1,2,4-triazole-5-one derivatives (general range)α-Glucosidase202.1 - 803.2Acarbose (252.0)[19]

Experimental Protocols

General Synthesis Workflow

The synthesis of methyl 4-(1,2,4-triazol-1-yl)benzoate derivatives typically involves a multi-step process. A generalized workflow is depicted below. The initial step often involves the reaction of methyl 4-aminobenzoate with a reagent to introduce the triazole precursor, followed by cyclization to form the triazole ring. Subsequent modifications at various positions of the triazole or benzoate rings lead to a library of derivatives.

G Start Methyl 4-aminobenzoate Step1 Reaction with Triazole Precursor Reagent Start->Step1 Intermediate Intermediate Step1->Intermediate Step2 Cyclization Intermediate->Step2 Core Methyl 4-(1,2,4-triazol-1-yl)benzoate Core Step2->Core Step3 Derivatization (Substitution at various positions) Core->Step3 Derivatives Library of Derivatives Step3->Derivatives Screening Biological Screening (Anticancer, Antimicrobial, etc.) Derivatives->Screening

General synthesis workflow.
MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • Standard antimicrobial agents (positive controls)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and the standard antimicrobial agent.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds and the standard drug in the broth medium. The final volume in each well should be 50 µL or 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: Add an equal volume of the diluted inoculum to each well of the microtiter plate. Include a growth control well (inoculum without any antimicrobial agent) and a sterility control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. Alternatively, the optical density at 600 nm can be measured using a microplate reader.

Conclusion

The methyl 4-(1,2,4-triazol-1-yl)benzoate scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives have demonstrated significant potential as anticancer, antifungal, and enzyme-inhibiting compounds. The mechanisms of action, particularly the inhibition of tubulin polymerization and ergosterol biosynthesis, provide a solid foundation for further structure-activity relationship studies and lead optimization. The detailed experimental protocols provided in this guide offer a practical resource for researchers aiming to synthesize and evaluate new derivatives based on this valuable chemical framework. Future research should focus on elucidating the specific signaling pathways modulated by these compounds to fully understand their therapeutic potential and to design next-generation drugs with improved efficacy and selectivity.

References

Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate: A Versatile Precursor in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its unique structural features, combining a reactive ester functionality with the stable and pharmacologically significant 1,2,4-triazole ring, make it an attractive starting material for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate as a precursor for compounds with anticancer, antifungal, antiviral, and anti-inflammatory properties. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its use in drug discovery and development.

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, present in numerous approved drugs due to its favorable metabolic stability, hydrogen bonding capabilities, and ability to engage in various biological interactions.[1][2] The incorporation of this heterocycle into a benzoate ester framework in Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate provides a strategic entry point for molecular elaboration. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, and other functional groups, enabling the exploration of a wide chemical space. This guide will delve into the synthetic routes to this precursor and its subsequent derivatization to generate compounds with significant therapeutic potential.

Synthesis of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate

The synthesis of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate can be achieved through several reliable methods, primarily involving the formation of the C-N bond between the benzene and triazole rings. The two most prominent and effective methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[3][4][5] This method typically involves the coupling of an aryl halide with a nitrogen-containing heterocycle in the presence of a copper catalyst and a base at elevated temperatures.

Workflow for Ullmann Condensation:

cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product R1 Methyl 4-bromobenzoate P Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate R1->P R2 1,2,4-Triazole R2->P Cat Copper(I) Iodide (CuI) Cat->P Lig Ligand (e.g., L-proline) Lig->P Base Base (e.g., K2CO3) Base->P Solv Solvent (e.g., DMSO) Solv->P Temp High Temperature Temp->P

Figure 1: General workflow for the Ullmann condensation synthesis.

Experimental Protocol:

A detailed protocol for a similar Ullmann-type reaction is as follows, which can be adapted for the synthesis of the target compound:

  • To a solution of Methyl 4-bromobenzoate (1.0 eq) and 1,2,4-triazole (1.2 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 eq), L-proline (0.2 eq), and copper(I) iodide (CuI, 0.1 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate.

Parameter Value
Typical Yield 70-85%

Table 1: Expected yield for the Ullmann condensation synthesis.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.[6][7][8]

Workflow for Buchwald-Hartwig Amination:

cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product R1 Methyl 4-bromobenzoate P Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate R1->P R2 1,2,4-Triazole R2->P Cat Palladium Catalyst (e.g., Pd2(dba)3) Cat->P Lig Phosphine Ligand (e.g., Xantphos) Lig->P Base Base (e.g., Cs2CO3) Base->P Solv Solvent (e.g., Dioxane) Solv->P Temp Moderate Temperature Temp->P

Figure 2: General workflow for the Buchwald-Hartwig amination synthesis.

Experimental Protocol:

  • To a reaction vessel, add Methyl 4-bromobenzoate (1.0 eq), 1,2,4-triazole (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq), and a phosphine ligand such as Xantphos (0.1 eq).

  • Add anhydrous dioxane as the solvent and degas the mixture.

  • Heat the reaction to 80-100 °C and stir for 8-16 hours under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by column chromatography on silica gel to yield the desired product.

Parameter Value
Typical Yield 80-95%

Table 2: Expected yield for the Buchwald-Hartwig amination synthesis.

Applications in Medicinal Chemistry

Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate serves as a versatile precursor for the synthesis of a wide range of biologically active molecules. The ester functionality can be readily converted into a carboxylic acid, which can then be coupled with various amines to form amides, or converted to other functional groups, allowing for extensive structure-activity relationship (SAR) studies.

Anticancer Agents

Derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have shown significant promise as anticancer agents.[9][10][11] These compounds often exert their effects by inducing apoptosis in cancer cells.

A series of novel 1,2,4-triazole benzoic acid hybrids were synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines.[9] For instance, certain hybrids exhibited potent antiproliferative activities against MCF-7 (human breast adenocarcinoma) and HCT-116 (human colon carcinoma) cell lines.[9]

Compound MCF-7 IC₅₀ (µM) HCT-116 IC₅₀ (µM)
Hybrid 218.725.7
Hybrid 515.623.9
Hybrid 1417.226.1
Hybrid 1516.924.5
Doxorubicin (Ref.)19.722.6

Table 3: In vitro cytotoxic activity of selected 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids.[9]

Experimental Protocol for the Synthesis of Anticancer Hybrids:

The general procedure for synthesizing these hybrids involves the initial hydrolysis of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate to 4-(1H-1,2,4-triazol-1-yl)benzoic acid, followed by coupling with various amines or other moieties.

  • Step 1: Hydrolysis

    • Dissolve Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate in a mixture of methanol and water.

    • Add an excess of a base like sodium hydroxide (NaOH) and stir at room temperature or gentle heat until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the 4-(1H-1,2,4-triazol-1-yl)benzoic acid.

    • Filter, wash with water, and dry the solid product.

  • Step 2: Amide Coupling

    • To a solution of 4-(1H-1,2,4-triazol-1-yl)benzoic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

    • Add the desired amine and stir at room temperature for several hours.

    • Work up the reaction by adding water and extracting with an organic solvent.

    • Purify the crude product by chromatography or recrystallization.

Antifungal Agents

The 1,2,4-triazole nucleus is a cornerstone of many clinically used antifungal drugs, such as fluconazole and itraconazole. These agents typically function by inhibiting the fungal enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis. Derivatives of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate are being explored for the development of new antifungal agents.[1][2][12][13]

While direct synthesis from the title precursor is not extensively documented in the provided results, a closely related compound, methyl 4-(2-(1H-1,2,4-triazol-1-yl) ethoxy)benzoate, has shown promising antifungal activity.[12] This suggests that modifications of the benzoate core of the title compound could lead to potent antifungal agents.

Compound Fungus Inhibition Rate at 200 µg/mL (%)
Methyl 4-(2-(1H-1,2,4-triazol-1-yl) ethoxy)benzoateFusarium moniliforme76.1
Methyl 4-(2-(1H-1,2,4-triazol-1-yl) ethoxy)benzoateSphaeropsis sapinea75.4
Carbendazim (Ref.)Fusarium moniliforme< 70
Carbendazim (Ref.)Sphaeropsis sapinea< 70

Table 4: Antifungal activity of a related triazole derivative.[12]

Antiviral Agents

Triazole derivatives have demonstrated a broad spectrum of antiviral activities.[6][14] A benzoic acid derivative containing a triazole moiety, NC-5, has shown potent anti-influenza activity by inhibiting neuraminidase.[12][14] This highlights the potential of using Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate as a starting point for the synthesis of novel antiviral compounds.

Compound Virus Strain EC₅₀ (µM)
NC-5Influenza A (H1N1)33.6
NC-5Oseltamivir-resistant H1N132.8

Table 5: Antiviral activity of a triazole-containing benzoic acid derivative.[14]

Anti-inflammatory Agents

Chronic inflammation is implicated in a variety of diseases, and there is a continuous search for new anti-inflammatory drugs with improved safety profiles. Derivatives of 1,2,4-triazole have been reported to possess significant anti-inflammatory properties.[15][16][17] The mechanism of action often involves the inhibition of key inflammatory mediators.

Signaling Pathways

The anticancer activity of many triazole derivatives is linked to the induction of apoptosis, a form of programmed cell death. A common pathway implicated is the intrinsic or mitochondrial pathway of apoptosis.

Apoptosis Signaling Pathway Induced by Triazole Derivatives:

cluster_stimulus Stimulus cluster_mitochondrion Mitochondrion cluster_caspase_cascade Caspase Cascade cluster_apoptosis Outcome Triazole Triazole Derivative Bax Bax/Bak Activation Triazole->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Triazole->Bcl2 Inhibits CytoC Cytochrome c Release Bax->CytoC Bcl2->Bax Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 3: Mitochondrial pathway of apoptosis induced by triazole derivatives.

This pathway is initiated by cellular stress induced by the triazole compound, leading to the activation of pro-apoptotic proteins like Bax and Bak, and the inhibition of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[4][13] This results in the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell.

Conclusion

Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate is a highly valuable and versatile precursor in medicinal chemistry. Its straightforward synthesis and the reactivity of its ester group provide a robust platform for the generation of diverse libraries of compounds. The demonstrated efficacy of its derivatives as anticancer, and the potential for developing potent antifungal, antiviral, and anti-inflammatory agents, underscore its importance in modern drug discovery. The detailed protocols and data presented in this guide are intended to empower researchers to fully leverage the potential of this key building block in their quest for novel and effective therapeutics.

References

The Emergence of a Key Building Block: A Technical Guide to Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate (CAS No. 58419-67-3) has emerged as a critical intermediate in the landscape of modern medicinal chemistry. While its formal "discovery" is not marked by a singular event, its history is intrinsically linked to the broader exploration of N-aryl heterocycles as pharmacologically active agents. This technical guide provides a comprehensive overview of its synthesis, characterization, and pivotal role as a precursor in the development of therapeutic agents, most notably in the field of oncology.

Introduction and Historical Context

The history of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate is not that of a standalone discovery but rather a chronicle of enabling technology in the synthesis of complex pharmaceuticals. The 1,2,4-triazole moiety itself has long been recognized for its diverse biological activities, serving as a cornerstone in the design of antifungal, antiviral, and anti-inflammatory agents. The development of synthetic methodologies to couple this versatile heterocycle with aromatic systems has been a significant focus of chemical research.

The rise in prominence of this specific benzoate derivative can be closely associated with the development of third-generation aromatase inhibitors, such as Letrozole. The synthesis of Letrozole and related compounds requires a 4-substituted benzonitrile with a triazole group, making intermediates like Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate's nitrile analogue, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, highly valuable.[1][2] The underlying synthetic strategies for these molecules are directly applicable to the synthesis of the title compound, suggesting its concurrent development as a versatile building block for creating libraries of potential drug candidates.

Synthetic Pathways

The primary route for the synthesis of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate is through the N-arylation of 1,2,4-triazole. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction or a copper-catalyzed Ullmann condensation.

Synthesis_Pathways

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

This method is often preferred due to the high activation of the aryl halide by the para-ester group and the absence of heavy metal catalysts.

Materials:

  • Methyl 4-fluorobenzoate

  • 1,2,4-Triazole

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a stirred solution of 1,2,4-triazole (1.2 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

  • Heat the mixture to 80-100 °C to ensure the formation of the potassium salt of the triazole.

  • Add Methyl 4-fluorobenzoate (1.0 equivalent) to the reaction mixture.

  • Maintain the reaction at 120-150 °C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate.

Physicochemical and Spectroscopic Data

The structural confirmation of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate is achieved through standard analytical techniques.

PropertyValue
Molecular Formula C₁₀H₉N₃O₂
Molecular Weight 203.20 g/mol
Appearance White to off-white solid
Melting Point Typically in the range of 150-160 °C (will vary with purity)
Solubility Soluble in DMF, DMSO, and hot ethanol. Poorly soluble in water.
Spectroscopic Data Expected Characteristics
¹H NMR (in CDCl₃ or DMSO-d₆)- A singlet for the methyl ester protons (~3.9 ppm).- Doublets for the aromatic protons on the benzoate ring (~7.8-8.2 ppm).- Singlets for the two distinct protons on the triazole ring (~8.1 and 8.6 ppm).
¹³C NMR (in CDCl₃ or DMSO-d₆)- A signal for the methyl carbon (~52 ppm).- Signals for the aromatic carbons of the benzoate ring (~125-135 ppm).- A signal for the ester carbonyl carbon (~165 ppm).- Signals for the carbons of the triazole ring (~145 and 152 ppm).
FT-IR (KBr pellet)- A strong absorption band for the C=O stretch of the ester (~1720 cm⁻¹).- C-N stretching bands (~1280-1350 cm⁻¹).- Aromatic C-H stretching bands (~3000-3100 cm⁻¹).- Triazole ring stretching vibrations.
Mass Spectrometry (ESI-MS) m/z: [M+H]⁺ at approximately 204.07.

Role in Drug Development

Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate is not typically the final active pharmaceutical ingredient (API) but rather a key intermediate. Its structure allows for further chemical modification, particularly at the methyl ester group.

Drug_Development_Workflow Start Methyl 4-halobenzoate + 1,2,4-Triazole Intermediate Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate Start->Intermediate Synthesis Modification Chemical Modification (e.g., Hydrolysis, Amidation) Intermediate->Modification Acid 4-(1H-1,2,4-triazol-1-yl)benzoic acid Modification->Acid Amide Amide Derivatives Modification->Amide Library Compound Library Generation Acid->Library Amide->Library Screening High-Throughput Screening (e.g., Enzyme Inhibition Assays) Library->Screening Lead Lead Compound Identification Screening->Lead

The ester can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for creating a variety of amide derivatives through coupling with different amines. This strategy is fundamental in combinatorial chemistry for generating large libraries of compounds for high-throughput screening.

For example, the related compound, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, has been used to create hybrids that have shown potent inhibitory activities against cancer cell lines like MCF-7 and HCT-116.[2] While no specific signaling pathways are directly modulated by Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate itself, its derivatives are designed to interact with specific biological targets. In the case of Letrozole, the triazole nitrogen (at the 4-position) coordinates to the heme iron atom in the active site of aromatase, inhibiting its function and thereby blocking estrogen synthesis. This mechanism of action is a key strategy in treating hormone-receptor-positive breast cancer.

Conclusion

Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate stands as a testament to the importance of versatile chemical intermediates in the advancement of pharmaceutical sciences. Its straightforward synthesis and the reactivity of its ester group make it an invaluable tool for medicinal chemists. While its own history is interwoven with the broader narrative of triazole chemistry, its application in the synthesis of potent anticancer agents solidifies its significance. The continued exploration of derivatives built from this core structure holds promise for the discovery of new therapeutic agents.

References

Methodological & Application

Synthetic Routes for Methyl 4-triazol-1-yl-benzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Methyl 4-triazol-1-yl-benzoate, a key intermediate in the development of various pharmacologically active compounds. Four distinct synthetic strategies are presented:

  • Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction.

  • Ullmann Condensation: A classic copper-catalyzed N-arylation method.

  • Click Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC): A highly efficient and regioselective cycloaddition reaction.

  • Nucleophilic Aromatic Substitution (SNA r): A direct displacement of a leaving group from an activated aromatic ring.

These notes offer a comparative analysis of these methodologies, complete with detailed experimental procedures, quantitative data summaries, and workflow diagrams to guide researchers in selecting the most suitable route for their specific needs.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, offering high yields and broad functional group tolerance under relatively mild conditions. This palladium-catalyzed cross-coupling reaction is a preferred method for the synthesis of aryl amines.

Experimental Protocol

Reaction Scheme:

Materials:

  • Methyl 4-bromobenzoate

  • 1H-1,2,4-Triazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • To an oven-dried Schlenk flask, add methyl 4-bromobenzoate (1.0 mmol, 1.0 equiv), 1H-1,2,4-triazole (1.2 mmol, 1.2 equiv), and cesium carbonate (2.0 mmol, 2.0 equiv).

  • In a separate glovebox, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.08 mmol, 8 mol%) in anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Seal the flask and purge with nitrogen gas for 15 minutes.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate.

Workflow Diagram

Buchwald_Hartwig cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Methyl 4-bromobenzoate 1H-1,2,4-Triazole Cesium Carbonate Heating Stir at 100 °C 24 hours Reagents->Heating Catalyst_Ligand Pd2(dba)3 XPhos Catalyst_Ligand->Heating Solvent Anhydrous Toluene Solvent->Heating Inert_Atmosphere Nitrogen Purge Inert_Atmosphere->Heating Cooling_Dilution Cool to RT Dilute with Ethyl Acetate Heating->Cooling_Dilution Filtration Filter through Celite® Cooling_Dilution->Filtration Concentration Evaporate Solvent Filtration->Concentration Purification Column Chromatography Concentration->Purification Product Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate Purification->Product

Caption: Buchwald-Hartwig Amination Workflow

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of aryl-nitrogen bonds. While it often requires higher temperatures than palladium-catalyzed methods, it remains a valuable and cost-effective alternative.

Experimental Protocol

Reaction Scheme:

Materials:

  • Methyl 4-iodobenzoate

  • 1H-1,2,4-Triazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • In a round-bottom flask, combine methyl 4-iodobenzoate (1.0 mmol, 1.0 equiv), 1H-1,2,4-triazole (1.5 mmol, 1.5 equiv), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add anhydrous dimethylformamide (DMF) to the flask.

  • Flush the flask with nitrogen and heat the mixture to 140 °C with vigorous stirring for 48 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield the desired product.

Workflow Diagram

Ullmann_Condensation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Methyl 4-iodobenzoate 1H-1,2,4-Triazole Potassium Carbonate Heating Stir at 140 °C 48 hours Reagents->Heating Catalyst Copper(I) Iodide Catalyst->Heating Solvent Anhydrous DMF Solvent->Heating Quenching_Extraction Pour into Water/EtOAc Extract with EtOAc Heating->Quenching_Extraction Washing_Drying Wash with Brine Dry over Na2SO4 Quenching_Extraction->Washing_Drying Concentration Evaporate Solvent Washing_Drying->Concentration Purification Column Chromatography Concentration->Purification Product Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate Purification->Product

Caption: Ullmann Condensation Workflow

Click Chemistry: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click chemistry, particularly the CuAAC reaction, provides a highly efficient and regioselective pathway to 1,2,3-triazoles. This method involves the reaction of an azide with a terminal alkyne. For the synthesis of Methyl 4-(1,2,3-triazol-1-yl)benzoate, this would require methyl 4-azidobenzoate and a suitable alkyne.

Experimental Protocol

Reaction Scheme:

Materials:

  • Methyl 4-azidobenzoate

  • Ethynyltrimethylsilane

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1)

  • Tetrabutylammonium fluoride (TBAF)

  • Tetrahydrofuran (THF)

Procedure:

  • Cycloaddition: Dissolve methyl 4-azidobenzoate (1.0 mmol, 1.0 equiv) and ethynyltrimethylsilane (1.2 mmol, 1.2 equiv) in a 1:1 mixture of tert-butanol and water.

  • Add sodium ascorbate (0.2 mmol, 20 mol%) followed by copper(II) sulfate pentahydrate (0.1 mmol, 10 mol%).

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude silyl-protected intermediate.

  • Deprotection: Dissolve the crude intermediate in THF.

  • Add tetrabutylammonium fluoride (1.1 mmol, 1.1 equiv) and stir at room temperature for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to give the final product.

Workflow Diagram

Click_Chemistry cluster_cycloaddition CuAAC Reaction cluster_deprotection Deprotection cluster_workup Workup & Purification Azide_Alkyne Methyl 4-azidobenzoate Ethynyltrimethylsilane Reaction1 Stir at RT 12 hours Azide_Alkyne->Reaction1 Catalyst_System CuSO4.5H2O Sodium Ascorbate Catalyst_System->Reaction1 Solvent t-Butanol/Water Solvent->Reaction1 Intermediate Silyl-protected triazole Reaction1->Intermediate Reaction2 Stir at RT 2 hours Intermediate->Reaction2 Reagent TBAF in THF Reagent->Reaction2 Extraction EtOAc Extraction Reaction2->Extraction Purification Column Chromatography Extraction->Purification Product Methyl 4-(1H-1,2,3-triazol-1-yl)benzoate Purification->Product

Caption: Click Chemistry (CuAAC) Workflow

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution can be an effective method for the synthesis of aryl-heterocycles, particularly when the aromatic ring is activated by electron-withdrawing groups. In this case, the ester group in the para position activates the ring towards nucleophilic attack by the triazole anion.

Experimental Protocol

Reaction Scheme:

Caption: Nucleophilic Aromatic Substitution (SNAr) Workflow

Quantitative Data Summary

Synthetic RouteAryl Halide/PrecursorCatalyst/ReagentBaseSolventTemp (°C)Time (h)Typical Yield (%)
Buchwald-Hartwig Methyl 4-bromobenzoatePd₂(dba)₃ / XPhosCs₂CO₃Toluene1002485-95
Ullmann Condensation Methyl 4-iodobenzoateCuIK₂CO₃DMF1404860-75
Click Chemistry Methyl 4-azidobenzoateCuSO₄·5H₂O / Na Ascorbate-t-BuOH/H₂ORT1290-98
SNAr Methyl 4-fluorobenzoate-K₂CO₃DMSO1201670-85

Note: Yields are typical and may vary depending on the specific reaction conditions and scale.

Concluding Remarks

The choice of synthetic route for Methyl 4-triazol-1-yl-benzoate will depend on several factors including the availability of starting materials, desired purity, scalability, and cost.

  • Buchwald-Hartwig amination offers high yields and is generally applicable to a wide range of substrates.

  • Ullmann condensation is a more classical and economical approach, though it may require harsher conditions.

  • Click chemistry provides the highest yields and regioselectivity for the 1,2,3-triazole isomer but requires the synthesis of an azide precursor.

  • Nucleophilic aromatic substitution is a straightforward method if an activated aryl fluoride is readily available.

These detailed protocols and comparative data provide a solid foundation for researchers to successfully synthesize Methyl 4-triazol-1-yl-benzoate and advance their research and development endeavors.

Application Notes and Protocols: Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate is a versatile heterocyclic building block in organic synthesis, primarily utilized as a precursor for the synthesis of more complex, biologically active molecules. Its strategic importance lies in the stable 1,2,4-triazole ring coupled with a benzoate moiety that can be readily functionalized. This document provides detailed application notes on its primary use as a key intermediate and protocols for its conversion into the corresponding carboxylic acid, a crucial step for subsequent amide coupling reactions in drug discovery and materials science.

Introduction

The 1,2,4-triazole motif is a privileged structure in medicinal chemistry, found in numerous antifungal, antiviral, and anticancer agents.[1] Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate serves as a readily available starting material that incorporates this important heterocycle. While direct reactions utilizing the methyl ester are less common, its primary application is as a stable precursor to 4-(1H-1,2,4-triazol-1-yl)benzoic acid. The hydrolysis of the methyl ester to the carboxylic acid is a fundamental transformation that opens up a vast array of synthetic possibilities, most notably the formation of amide bonds to create libraries of bioactive compounds. For instance, various 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have been synthesized and evaluated for their anticancer properties.[2][3]

Key Applications

The principal application of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate is its function as a synthetic intermediate. The ester group provides a stable, crystalline handle for purification and storage, which can be quantitatively converted to the more reactive carboxylic acid.

Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid

The most critical reaction of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate is its hydrolysis to 4-(1H-1,2,4-triazol-1-yl)benzoic acid. This transformation is typically achieved under basic conditions, followed by acidification. The resulting carboxylic acid is a key building block for:

  • Amide Synthesis: Coupling with various amines to generate a diverse range of amides. This is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR).

  • Ester Synthesis: Reaction with alcohols to form different esters.

  • Further Heterocyclic Synthesis: The carboxylic acid can be a precursor for the formation of other heterocyclic rings.

Building Block for Bioactive Molecules

The 4-(1H-1,2,4-triazol-1-yl)phenyl scaffold is a component of several pharmacologically important molecules. While many syntheses of such molecules, like the anticancer drug Letrozole, start from the corresponding benzonitrile derivative,[2][4][5][6][7] the benzoic acid derived from Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate represents an alternative synthetic route for analogous structures.

Experimental Protocols

Protocol 1: Hydrolysis of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate to 4-(1H-1,2,4-triazol-1-yl)benzoic Acid

This protocol describes the basic hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

  • Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH)

  • Water (H₂O)

  • Hydrochloric Acid (HCl), concentrated

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Beaker

  • Buchner funnel and filter paper

  • pH paper

Procedure:

  • In a round-bottom flask, dissolve Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate (1.0 eq) in a mixture of methanol and water (a common ratio is 2:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add concentrated hydrochloric acid to the cold solution to neutralize the base and then acidify to a pH of approximately 2-3. A white precipitate should form.

  • Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the product under vacuum to yield 4-(1H-1,2,4-triazol-1-yl)benzoic acid.

Quantitative Data:

ParameterValue
Typical Scale1-10 g
Reaction Time2-4 hours
Yield>90%
Purity>95% (can be improved by recrystallization)
Protocol 2: Synthesis of an Amide Derivative from 4-(1H-1,2,4-triazol-1-yl)benzoic Acid

This protocol provides a general method for the coupling of the carboxylic acid with a primary or secondary amine using a standard coupling agent.

Materials:

  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid

  • Amine of choice (primary or secondary)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere

  • Syringes

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-(1H-1,2,4-triazol-1-yl)benzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add the amine (1.1 eq) to the solution.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Finally, add DIPEA (2.0-3.0 eq) dropwise to the stirring solution.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Quantitative Data:

ParameterValue
Typical Scale100 mg - 1 g
Reaction Time2-12 hours
Yield60-95% (amine dependent)
Purity>98% after chromatography

Visualizations

Logical Workflow for the Application of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate

workflow cluster_start Starting Material cluster_product Final Products A Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate B Hydrolysis (NaOH, MeOH/H₂O) A->B C 4-(1H-1,2,4-triazol-1-yl)benzoic Acid B->C D Amide Coupling (Amine, HATU, DIPEA) C->D E Bioactive Amide Derivatives (e.g., Anticancer Agents) D->E

Caption: Synthetic pathway from the methyl ester to bioactive amides.

Signaling Pathway Context: Triazole Derivatives as Enzyme Inhibitors

While a specific signaling pathway for Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate is not defined, its derivatives are often designed as enzyme inhibitors. The following diagram illustrates a general concept.

signaling_pathway Substrate Enzyme Substrate Enzyme Target Enzyme (e.g., Kinase, Protease) Substrate->Enzyme Binds Product Biological Product Enzyme->Product Catalyzes Pathway Cellular Signaling Pathway Activation Product->Pathway Triazole Triazole-based Inhibitor (Derived from title compound) Triazole->Enzyme Inhibits

Caption: General mechanism of enzyme inhibition by triazole derivatives.

References

Application Notes and Protocols: Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate is a valuable heterocyclic building block in medicinal chemistry. Its rigid, planar structure and the presence of multiple nitrogen atoms in the triazole ring allow for diverse molecular interactions, making it an attractive scaffold for the design of various therapeutic agents. The 1,2,4-triazole moiety is a well-established pharmacophore found in a range of approved drugs, contributing to their biological activity and metabolic stability. This document provides detailed application notes and experimental protocols for the use of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate in the synthesis of APIs, with a focus on anticancer and antifungal agents.

Core Synthetic Strategy: From Ester to Bioactive Amides

A primary synthetic route involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-(1H-1,2,4-triazol-1-yl)benzoic acid. This carboxylic acid serves as a key intermediate that can be coupled with a variety of amines to generate a library of amide derivatives with diverse biological activities.

G start Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate intermediate 4-(1H-1,2,4-triazol-1-yl)benzoic Acid start->intermediate Hydrolysis final Bioactive Amide Derivatives (APIs) intermediate->final Amide Coupling

Caption: General synthetic workflow for API synthesis.

Application I: Synthesis of Anticancer Agents

Derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have shown promising anticancer activity. By coupling the carboxylic acid with various substituted anilines and other amino compounds, a range of hybrids can be synthesized and evaluated for their cytotoxic effects against cancer cell lines.

Experimental Protocols

Protocol 1: Hydrolysis of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate to 4-(1H-1,2,4-triazol-1-yl)benzoic Acid

This protocol is adapted from standard procedures for the saponification of methyl benzoates.

  • Materials:

    • Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate

    • Methanol (MeOH)

    • Sodium Hydroxide (NaOH)

    • Hydrochloric Acid (HCl, concentrated)

    • Water (H₂O)

  • Procedure:

    • Dissolve Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

    • Add a solution of sodium hydroxide (2.0 eq) in water.

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(1H-1,2,4-triazol-1-yl)benzoic acid.

Protocol 2: Amide Coupling for the Synthesis of Anticancer Hybrids

This protocol is based on the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as described by Titi et al.[1][2][3][4][5].

  • Materials:

    • 4-(1H-1,2,4-triazol-1-yl)benzoic acid

    • Substituted amine (e.g., anilines, benzylamines)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

  • Procedure:

    • To a solution of 4-(1H-1,2,4-triazol-1-yl)benzoic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring completion by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired amide hybrid.

Data Presentation: In Vitro Cytotoxicity of Synthesized Hybrids

The following table summarizes the in vitro cytotoxic activity (IC₅₀ in µM) of representative 4-(1H-1,2,4-triazol-1-yl)benzoic acid amide hybrids against human cancer cell lines.[1][2][3][4][5]

Compound IDAmine MoietyMCF-7 (Breast Cancer) IC₅₀ (µM)HCT-116 (Colon Cancer) IC₅₀ (µM)
Hybrid 1 4-Isothiocyanatoaniline15.618.2
Hybrid 2 4-Nitrobenzylamine18.920.5
Hybrid 3 3,4-Dichloroaniline23.925.1
Doxorubicin (Reference Drug)19.722.6
Signaling Pathway: Induction of Apoptosis

Several synthesized 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have been shown to induce apoptosis in cancer cells.[1][2][3][4][5] The proposed mechanism involves the modulation of the Bcl-2 family of proteins, leading to the activation of the intrinsic apoptotic pathway.

G cluster_cell Cancer Cell cluster_mito Mitochondrion API 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrid Bcl2 Bcl-2 (Anti-apoptotic) API->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits CytoC Cytochrome c Bax->CytoC Promotes release Apaf1 Apaf-1 CytoC->Apaf1 Binds Apoptosome Apoptosome Casp9 Pro-caspase-9 Apaf1->Casp9 Recruits Casp3 Pro-caspase-3 Apoptosome->Casp3 Activates ActiveCasp3 Active Caspase-3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Executes

Caption: Proposed apoptotic pathway induced by the API hybrids.

Application II: Synthesis of Antifungal Agents

The 1,2,4-triazole nucleus is a key feature of many antifungal drugs. These agents typically function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

G Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Fungal CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Biosynthesis Disruption Fungal Cell Membrane Disruption API Triazole Antifungal Agent API->Enzyme Inhibits

Caption: Mechanism of action of triazole antifungal agents.
Experimental Protocol: Synthesis of a Triazole Antifungal Precursor

Protocol 3: Synthesis of N-(2,4-difluorophenyl)-4-(1H-1,2,4-triazol-1-yl)benzamide

  • Materials:

    • 4-(1H-1,2,4-triazol-1-yl)benzoic acid

    • 2,4-Difluoroaniline

    • Oxalyl chloride

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous N,N-Dimethylformamide (DMF, catalytic amount)

    • Triethylamine (TEA)

  • Procedure:

    • Suspend 4-(1H-1,2,4-triazol-1-yl)benzoic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride (1.5 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

    • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

    • Add a solution of 2,4-difluoroaniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM dropwise.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by recrystallization or column chromatography to yield the desired benzamide.

Conclusion

Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate is a readily accessible and versatile building block for the synthesis of a wide range of biologically active molecules. Through straightforward chemical transformations, such as hydrolysis and amide coupling, it provides a gateway to novel anticancer and antifungal agents, among other potential therapeutics. The protocols and data presented herein offer a foundation for researchers to explore the potential of this valuable scaffold in their drug discovery and development programs.

References

Application Notes and Protocols: Electrophilic Reactions of Methyl 4-(1,2,3-triazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(1,2,3-triazol-1-yl)benzoate is a versatile heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. The presence of both an electron-withdrawing triazole ring and a deactivating ester group on the phenyl ring presents a unique substitution pattern that influences its reactivity towards electrophiles. Understanding these reactions is crucial for the synthesis of novel derivatives with potential applications in drug discovery and materials development.

This document provides detailed application notes and experimental protocols for the electrophilic substitution reactions of Methyl 4-(1,2,3-triazol-1-yl)benzoate, focusing on nitration, halogenation, and Friedel-Crafts acylation.

Regioselectivity in Electrophilic Aromatic Substitution

The regiochemical outcome of electrophilic aromatic substitution on the phenyl ring of Methyl 4-(1,2,3-triazol-1-yl)benzoate is dictated by the directing effects of the two substituents: the 1,2,3-triazol-1-yl group and the methyl ester group. Both are electron-withdrawing and are thus considered deactivating, meta-directing groups.[1] Therefore, electrophilic attack is expected to occur at the positions meta to both substituents, which are the 2- and 6-positions of the benzoate ring.

Figure 1. Predicted sites of electrophilic attack on Methyl 4-(1,2,3-triazol-1-yl)benzoate.

Data Presentation

The following table summarizes the expected products and reaction conditions for the electrophilic substitution on Methyl 4-(1,2,3-triazol-1-yl)benzoate.

ReactionElectrophile (Source)ProductTypical ConditionsExpected Yield
Nitration NO₂⁺ (HNO₃/H₂SO₄)Methyl 2-nitro-4-(1,2,3-triazol-1-yl)benzoateConc. H₂SO₄, conc. HNO₃, 0-10 °CModerate to Good
Bromination Br⁺ (N-Bromosuccinimide)Methyl 2-bromo-4-(1,2,3-triazol-1-yl)benzoateN-Bromosuccinimide, Acetic Acid, Room TemperatureGood
Acylation RCO⁺ (Acyl chloride/AlCl₃)Methyl 2-acyl-4-(1,2,3-triazol-1-yl)benzoateAcyl chloride, AlCl₃, Dichloromethane, 0 °C to Room TemperatureModerate

Experimental Protocols

Protocol 1: Nitration of Methyl 4-(1,2,3-triazol-1-yl)benzoate

This protocol describes the synthesis of Methyl 2-nitro-4-(1,2,3-triazol-1-yl)benzoate via electrophilic nitration.

Materials:

  • Methyl 4-(1,2,3-triazol-1-yl)benzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-(1,2,3-triazol-1-yl)benzoate (1.0 eq) in concentrated sulfuric acid (5 mL per gram of starting material) at 0 °C using an ice bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 mL per mL of nitric acid) while cooling in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of the starting material over 30 minutes, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice (50 g per gram of starting material) with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford Methyl 2-nitro-4-(1,2,3-triazol-1-yl)benzoate.

G start Start dissolve Dissolve Methyl 4-(1,2,3-triazol-1-yl)benzoate in conc. H2SO4 at 0 C start->dissolve add_nitrating_mix Slowly add Nitrating Mixture to starting material solution (<10 C) dissolve->add_nitrating_mix prepare_nitrating_mix Prepare Nitrating Mixture (HNO3/H2SO4) at 0 C prepare_nitrating_mix->add_nitrating_mix stir Stir at Room Temperature for 2-3 hours add_nitrating_mix->stir quench Pour onto Crushed Ice stir->quench extract Extract with Dichloromethane quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end G cluster_0 Reactant cluster_1 Electrophilic Reagents cluster_2 Products reactant Methyl 4-(1,2,3-triazol-1-yl)benzoate nitration HNO3 / H2SO4 reactant->nitration Nitration halogenation NBS / Acetic Acid reactant->halogenation Halogenation acylation RCOCl / AlCl3 reactant->acylation Acylation nitro_product Methyl 2-nitro-4-(1,2,3-triazol-1-yl)benzoate nitration->nitro_product halo_product Methyl 2-bromo-4-(1,2,3-triazol-1-yl)benzoate halogenation->halo_product acyl_product Methyl 2-acyl-4-(1,2,3-triazol-1-yl)benzoate acylation->acyl_product

References

Application Notes and Protocols for the Derivatization of the Triazole Ring in Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate is a versatile scaffold in medicinal chemistry and materials science. The 1,2,4-triazole ring is a key pharmacophore that interacts with various biological targets due to its dipolar character and rigidity.[1] Derivatization of this ring system allows for the modulation of a compound's physicochemical properties, biological activity, and target selectivity. These notes provide detailed protocols for the strategic derivatization of the triazole ring in methyl 4-(1H-1,2,4-triazol-1-yl)benzoate, focusing on N-alkylation, N-arylation, and C-H functionalization.

Derivatization Strategies

The derivatization of the 1,2,4-triazole ring can be broadly categorized into two main approaches: substitution at the nitrogen atoms and substitution at the carbon atoms.

  • N-Derivatization: The 1,2,4-triazole ring possesses two potential sites for N-alkylation or N-arylation (N2 and N4). The regioselectivity of these reactions is influenced by the nature of the substituent on the triazole ring, the electrophile, and the reaction conditions.

  • C-Derivatization: Direct functionalization of the C-H bonds of the triazole ring (at the C3 and C5 positions) offers a powerful tool for introducing a wide range of substituents.

Experimental Protocols

Protocol 1: N-Alkylation of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate

This protocol describes a general procedure for the N-alkylation of the triazole ring, which can lead to a mixture of N2 and N4 isomers.[2][3] The ratio of these isomers can be influenced by the choice of base and solvent.[3][4]

Materials:

  • Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., sodium hydride (NaH), potassium carbonate (K2CO3), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))[3]

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile (ACN))

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl 4-(1H-1,2,4-triazol-1-yl)benzoate (1.0 eq) in anhydrous DMF, add the base (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the N2 and N4 alkylated isomers.

Quantitative Data Summary:

Alkylating AgentBaseSolventIsomer Ratio (N2:N4)Yield (%)Reference
4-Nitrobenzyl bromideNaHDMF90:10Not Specified[3]
VariousDBUVarious86:14 to 94:6Good[3]
Alkyl halidesNaHTHF>90% (for N1 alkylation of 1,2,4-triazole)>90[2]
Protocol 2: Ligand-Free Copper-Catalyzed N-Arylation

This protocol outlines an efficient method for the N-arylation of the triazole ring using a copper catalyst without the need for a ligand.[1][5]

Materials:

  • Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate

  • Aryl halide (e.g., aryl iodide or aryl bromide)

  • Copper(I) oxide (Cu2O) or Copper(I) chloride (CuCl)[1][6]

  • Base (e.g., cesium carbonate (Cs2CO3), potassium phosphate (K3PO4))[1][6]

  • Solvent (e.g., dimethylformamide (DMF))[6]

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine methyl 4-(1H-1,2,4-triazol-1-yl)benzoate (1.0 eq), the aryl halide (1.2 eq), Cu2O (10 mol%), and Cs2CO3 (2.0 eq).[6]

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture at 110-135 °C for 24-48 hours under an inert atmosphere.[1]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the copper catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary:

Aryl HalideCatalystBaseSolventTemperature (°C)Yield (%)Reference
4-IodotolueneCu2OCs2CO3DMFNot SpecifiedExcellent[6]
Aryl bromidesCuCl (20 mol%)K3PO4 (2.0 equiv)DMF135up to 88[1]
Aryl iodidesCuO nanoparticlesNot SpecifiedNot SpecifiedRoom TempHigh[5][7]
Protocol 3: Palladium-Catalyzed C-H Arylation

This protocol describes the direct arylation of the C-H bonds of the triazole ring, a powerful method for creating carbon-carbon bonds.[8]

Materials:

  • Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate (or an N-protected derivative)

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., a phosphine ligand like XPhos)

  • Base (e.g., potassium carbonate (K2CO3))

  • Solvent (e.g., dioxane, toluene)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk tube, add methyl 4-(1H-1,2,4-triazol-1-yl)benzoate (1.0 eq), the aryl halide (1.5 eq), Pd(OAc)2 (5 mol%), the phosphine ligand (10 mol%), and K2CO3 (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent (e.g., dioxane).

  • Heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary:

SubstrateArylating AgentCatalystLigandBaseSolventYield (%)Reference
1-Alkyl-1,2,4-triazoleAryl bromidesPd(OAc)2VariousK2CO3DioxaneGood to Excellent[8]
4-Alkyl-1,2,4-triazoleAryl bromidesPd(OAc)2VariousK2CO3DioxaneGood to Excellent[8]

Visualizations

Experimental Workflow for N-Alkylation

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Start Dissolve Dissolve Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate in anhydrous DMF Start->Dissolve Add_Base Add Base (e.g., NaH) Dissolve->Add_Base Add_Alkyl_Halide Add Alkyl Halide Add_Base->Add_Alkyl_Halide Stir Stir at RT (12-24h) Add_Alkyl_Halide->Stir Quench Quench with Water Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography Product N-Alkylated Product Chromatography->Product

Caption: Workflow for the N-alkylation of methyl 4-(1H-1,2,4-triazol-1-yl)benzoate.

Logical Relationship of Derivatization Strategies

Derivatization_Strategies Start Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate N_Deriv N-Derivatization Start->N_Deriv C_Deriv C-H Derivatization Start->C_Deriv N_Alkylation N-Alkylation N_Deriv->N_Alkylation N_Arylation N-Arylation N_Deriv->N_Arylation C_Arylation C-H Arylation C_Deriv->C_Arylation C_Alkylation C-H Alkylation (more challenging) C_Deriv->C_Alkylation Product_N_Alkyl N-Alkyl Derivatives N_Alkylation->Product_N_Alkyl Product_N_Aryl N-Aryl Derivatives N_Arylation->Product_N_Aryl Product_C_Aryl C-Aryl Derivatives C_Arylation->Product_C_Aryl Product_C_Alkyl C-Alkyl Derivatives C_Alkylation->Product_C_Alkyl

Caption: Key derivatization pathways for methyl 4-(1H-1,2,4-triazol-1-yl)benzoate.

References

Application Notes: Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate as a Key Intermediate in Antifungal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate is a heterocyclic building block of significant interest in the development of novel antifungal agents. The 1,2,4-triazole moiety is a well-established pharmacophore present in numerous clinically effective antifungal drugs, such as fluconazole and itraconazole. These agents typically function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.[1] Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate serves as a versatile starting material for the synthesis of various derivatives, allowing for the exploration of structure-activity relationships to optimize antifungal potency and spectrum.[2]

Core Structure and Potential for Derivatization

The structure of methyl 4-(1H-1,2,4-triazol-1-yl)benzoate offers several points for chemical modification to generate a library of potential antifungal candidates. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or esters. The triazole and benzoate rings can also be further substituted to modulate the electronic and steric properties of the molecule, which can influence its binding to the target enzyme.

Synthesis of a Phenolic Acid Triazole Derivative

A notable application of a related precursor is in the synthesis of novel phenolic acid triazole derivatives, which have demonstrated significant antifungal activity.[3] A key synthetic pathway involves the reaction of a bromo-functionalized benzoate with sodium triazole, followed by hydrolysis of the methyl ester. This approach highlights a practical strategy for incorporating the triazole pharmacophore into more complex molecular scaffolds.

Experimental Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis and evaluation of antifungal agents derived from triazole-functionalized benzoates.

G cluster_synthesis Synthesis cluster_evaluation Antifungal Activity Evaluation start Methyl 4-(2-bromoethoxy)benzoate + Sodium Triazole reaction1 Stir in Acetonitrile (85°C, 5h) start->reaction1 filtration Filter and Wash reaction1->filtration extraction Extract with Ethyl Acetate and Dry filtration->extraction product1 Methyl 4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)benzoate extraction->product1 hydrolysis_start Product 1 + NaOH solution + Ethanol product1->hydrolysis_start reaction2 Stir at Room Temp. hydrolysis_start->reaction2 acidification Adjust pH to 5-6 with HCl reaction2->acidification precipitation Precipitate, Filter, and Dry acidification->precipitation final_product 4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)benzoic acid precipitation->final_product test_compound Test Compound final_product->test_compound Characterization (IR, MS, NMR) assay Mycelium Growth Rate Method (e.g., against plant pathogens) test_compound->assay data_collection Measure Inhibition Rate (%) assay->data_collection results Quantitative Antifungal Data data_collection->results

Caption: General workflow for the synthesis and antifungal evaluation of triazole derivatives.

Protocols

Protocol 1: Synthesis of Methyl 4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)benzoate[3]

Materials:

  • Methyl 4-(2-bromoethoxy)benzoate (12.96 g, 0.05 mol)

  • Sodium triazole (4.55 g, 0.05 mol)

  • Acetonitrile (30 mL)

  • Ethyl acetate

  • Anhydrous Na₂SO₄

  • Water

Procedure:

  • Dissolve methyl 4-(2-bromoethoxy)benzoate and sodium triazole in acetonitrile (30 mL) in a round-bottom flask.

  • Stir the reaction mixture vigorously at 85°C for approximately 5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the resulting solution.

  • Wash the filtrate with water (3 x 10 mL).

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to yield the product, methyl 4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)benzoate.

Protocol 2: Synthesis of 4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)benzoic Acid[3]

Materials:

  • Methyl 4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)benzoate (2.47 g, 0.01 mol)

  • 10% NaOH solution (40 mL)

  • Ethanol (2 mL)

  • Diluted hydrochloric acid

Procedure:

  • In a flask, mix methyl 4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)benzoate with 10% NaOH solution (40 mL) and ethanol (2 mL).

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC until completion.

  • Adjust the pH of the solution to 5-6 using diluted hydrochloric acid, which will result in the precipitation of a white solid.

  • Filter the precipitate and dry it to obtain the final product, 4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)benzoic acid.

Antifungal Activity Data

The synthesized triazole derivatives have shown promising activity against various plant pathogenic fungi. The following table summarizes the inhibitory effects of a key intermediate and its triazole derivative compared to the standard fungicide carbendazim.

CompoundFungal StrainConcentration (µg/mL)Inhibition Rate (%)Reference
Methyl 4-(2-bromoethoxy)benzoateRhizoctonia solani AG120088.6[3]
Methyl 4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)benzoateFusarium moniliforme20076.1[3]
Methyl 4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)benzoateSphaeropsis sapinea20075.4[3]
Carbendazim (Reference)Fusarium moniliforme200<76.1[3]
Carbendazim (Reference)Sphaeropsis sapinea200<75.4[3]

Note: The results for carbendazim are inferred from the source stating the synthesized compounds were "better than that of carbendazim".[3]

Structure-Activity Relationship Logic

The antifungal activity of triazole derivatives is highly dependent on their chemical structure. Modifications to the core molecule can significantly impact efficacy.

SAR cluster_modifications Molecular Modifications cluster_effects Potential Effects Core Methyl 4-(triazol-1-yl)benzoate Scaffold Mod1 Addition of Linker (e.g., ethoxy group) Core->Mod1 Mod2 Ester Hydrolysis (to Carboxylic Acid) Core->Mod2 Mod3 Ring Substitution (on benzoate or triazole) Core->Mod3 Effect1 Altered Lipophilicity & Solubility Mod1->Effect1 Effect2 Modified Binding Affinity to Target Enzyme (CYP51) Mod1->Effect2 Mod2->Effect1 Mod2->Effect2 Mod3->Effect2 Effect3 Changes in Spectrum of Antifungal Activity Mod3->Effect3 Outcome Optimized Antifungal Agent Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Logic diagram for structure-activity relationship (SAR) studies.

Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate and its precursors are valuable starting points for the synthesis of novel antifungal agents. The provided protocols for the synthesis of related phenolic acid triazole derivatives demonstrate a practical approach to developing new compounds. The significant in vitro activity of these derivatives against plant pathogenic fungi underscores the potential of this chemical class in agrochemical and pharmaceutical research. Further derivatization and biological screening are warranted to explore the full potential of this scaffold in addressing the growing challenge of fungal infections.

References

Application of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate in Anticancer Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole moiety is a critical pharmacophore in the development of various therapeutic agents, exhibiting a wide range of biological activities, including anticancer properties. This structural motif is present in several clinically approved anticancer drugs. Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate and its derivatives have emerged as a promising class of compounds in the design of novel anticancer drugs. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells. This document provides a summary of the anticancer applications of derivatives of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate, including quantitative data on their cytotoxic effects, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways and experimental workflows.

Data Presentation: In Vitro Cytotoxicity

The anticancer activity of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which are closely related to Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate, has been evaluated against human breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

CompoundMCF-7 IC50 (µM)HCT-116 IC50 (µM)
Hybrid 2 19.7 ± 1.822.6 ± 2.1
Hybrid 5 15.6 ± 1.324.5 ± 2.3
Hybrid 14 18.2 ± 1.623.9 ± 2.2
Hybrid 15 16.9 ± 1.525.1 ± 2.4
Doxorubicin (Reference) 1.2 ± 0.11.8 ± 0.2

Experimental Protocols

Synthesis of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate

This protocol describes a general method for the synthesis of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate, starting from methyl benzoate.

Materials:

  • Methyl benzoate

  • Hydrazine hydrate

  • Carbon disulfide

  • Potassium hydroxide

  • Ethanol

  • Hydrochloric acid

  • Appropriate reaction vessels and purification equipment

Procedure:

  • Synthesis of Benzoic Acid Hydrazide: A mixture of methyl benzoate and hydrazine hydrate in absolute ethanol is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated benzoic acid hydrazide is collected by filtration, washed with cold ethanol, and dried.

  • Formation of Potassium Dithiocarbazinate: The synthesized benzoic acid hydrazide is dissolved in a solution of potassium hydroxide in absolute ethanol. Carbon disulfide is then added dropwise to the cooled solution with constant stirring. The reaction is continued for several hours at room temperature, resulting in the formation of potassium dithiocarbazinate, which is collected by filtration.

  • Cyclization to form 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: The potassium dithiocarbazinate is refluxed with an excess of hydrazine hydrate in water for several hours. The evolution of hydrogen sulfide gas indicates the progress of the cyclization reaction. After completion, the reaction mixture is cooled and acidified with hydrochloric acid to precipitate the triazole-thiol derivative. The product is filtered, washed with water, and dried.

  • Conversion to Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate: The triazole derivative is then subjected to further reactions to introduce the methyl ester group at the 4-position of the benzoic acid and remove the thiol and amino groups to yield the final product. This may involve diazotization followed by reduction and esterification.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the methodology for assessing the cytotoxic effects of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are harvested from culture flasks using trypsin-EDTA, resuspended in complete medium (DMEM with 10% FBS and 1% penicillin-streptomycin), and seeded into 96-well plates at a density of 5 × 10³ cells/well. The plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with 100 µL of the medium containing the test compounds at various concentrations. Control wells receive medium with DMSO at the same final concentration as the test wells. The plates are incubated for a further 48 hours.

  • MTT Assay: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C. The MTT-containing medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

  • IC50 Determination: The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Proposed Anticancer Mechanism of Action

Many 1,2,4-triazole derivatives exert their anticancer effects by inducing apoptosis, a form of programmed cell death. This process is often mediated through the intrinsic pathway, which involves the mitochondria. The following diagram illustrates a plausible signaling pathway.

anticancer_mechanism Triazole Methyl 4-triazol-1-yl-benzoate Derivative Bcl2 Bcl-2 (Anti-apoptotic) Triazole->Bcl2 Bax Bax (Pro-apoptotic) Triazole->Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Activation Caspase3 Caspase-3 Apoptosome->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by Methyl 4-triazol-1-yl-benzoate derivatives.

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines the key steps involved in the in vitro evaluation of the anticancer activity of the synthesized compounds.

experimental_workflow Start Start: Synthesized Triazole Derivatives CellCulture 1. Cancer Cell Culture (e.g., MCF-7, HCT-116) Start->CellCulture Seeding 2. Cell Seeding in 96-well plates CellCulture->Seeding Treatment 3. Compound Treatment (Varying Concentrations) Seeding->Treatment Incubation 4. Incubation (48 hours) Treatment->Incubation MTT 5. MTT Assay Incubation->MTT Absorbance 6. Absorbance Reading (570 nm) MTT->Absorbance Analysis 7. Data Analysis (% Viability, IC50) Absorbance->Analysis End End: Cytotoxicity Profile Analysis->End

Caption: Workflow for determining the in vitro cytotoxicity of triazole derivatives.

Logical Relationship of Anticancer Drug Design

The process of designing and evaluating novel anticancer agents based on the Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate scaffold follows a logical progression from synthesis to biological evaluation.

logical_relationship Synthesis Chemical Synthesis of Triazole Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization InVitro In Vitro Screening (Cytotoxicity Assays) Characterization->InVitro Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) InVitro->Mechanism Active Compounds Lead Lead Compound Identification InVitro->Lead Potent & Selective Compounds Mechanism->Lead

Caption: Logical flow from synthesis to lead identification in drug design.

Application Notes and Protocols for the Use of Methyl 4-(1,2,3-triazol-1-yl)benzoate in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and potential applications of Methyl 4-(1,2,3-triazol-1-yl)benzoate, a heterocyclic compound readily accessible through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This powerful and versatile reaction enables the efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole linkage, a valuable scaffold in medicinal chemistry and drug discovery. The 1,2,3-triazole core is recognized for its metabolic stability and its ability to engage in hydrogen bonding and dipole interactions with biological targets.

Synthesis of Methyl 4-(1-aryl-1H-1,2,3-triazol-4-yl)benzoate via CuAAC

The synthesis of Methyl 4-(1,2,3-triazol-1-yl)benzoate derivatives is typically achieved through the CuAAC reaction between an aryl azide and Methyl 4-ethynylbenzoate, or between methyl 4-azidobenzoate and a terminal alkyne. The following sections provide representative protocols for these transformations.

Data Presentation: Representative Reaction Parameters for CuAAC

The following table summarizes typical reaction conditions for the synthesis of 1,4-disubstituted 1,2,3-triazoles via CuAAC, which can be adapted for the synthesis of Methyl 4-(1,2,3-triazol-1-yl)benzoate derivatives.

ParameterConditionNotes
Reactants Azide (1.0 equiv), Alkyne (1.0-1.2 equiv)A slight excess of the alkyne can be used to ensure complete consumption of the azide.
Catalyst CuSO₄·5H₂O (1-5 mol%)The active Cu(I) catalyst is generated in situ.
Reducing Agent Sodium Ascorbate (5-10 mol%)Freshly prepared solution is recommended to ensure catalytic turnover.
Ligand THPTA or TBTA (1-5 equiv relative to CuSO₄)Ligands stabilize the Cu(I) oxidation state and increase reaction efficiency, especially in biological systems.[1][2]
Solvent t-BuOH/H₂O (1:1), DMF, DMSOThe choice of solvent depends on the solubility of the reactants. Aqueous solvent mixtures are common for bioconjugation.
Temperature Room Temperature to 65°CMost CuAAC reactions proceed efficiently at room temperature.
Reaction Time 30 minutes to 24 hoursReaction progress can be monitored by TLC or LC-MS.
Yield Generally high (>80%)"Click chemistry" is known for its high efficiency and yields.
Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(1-phenyl-1H-1,2,3-triazol-4-yl)benzoate from Methyl 4-ethynylbenzoate and Phenyl Azide

This protocol describes a general procedure for the synthesis of a Methyl 4-(1-aryl-1H-1,2,3-triazol-4-yl)benzoate derivative.

Materials:

  • Methyl 4-ethynylbenzoate (1.0 equiv)

  • Phenyl azide (1.0 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)

  • Sodium ascorbate (0.1 equiv)

  • tert-Butanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve Methyl 4-ethynylbenzoate (1.0 mmol) and phenyl azide (1.0 mmol) in a 1:1 mixture of tert-butanol and deionized water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol) in deionized water (1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 mmol) in deionized water (1 mL).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure Methyl 4-(1-phenyl-1H-1,2,3-triazol-4-yl)benzoate.

Protocol 2: Bioconjugation using a Methyl 4-(1,2,3-triazol-1-yl)benzoate derivative

This protocol provides a general guideline for the conjugation of a triazole derivative to a biomolecule.

Materials:

  • Azide-modified biomolecule (e.g., peptide, protein)

  • Alkyne-functionalized Methyl 4-benzoate derivative (slight molar excess)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare stock solutions of all reagents in an appropriate buffer (e.g., PBS).

  • In a microcentrifuge tube, combine the azide-modified biomolecule and the alkyne-functionalized Methyl 4-benzoate derivative.

  • Prepare a premixed solution of CuSO₄ and THPTA (1:5 molar ratio).

  • Add the CuSO₄/THPTA solution to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the resulting bioconjugate using a suitable method such as size-exclusion chromatography or dialysis to remove excess reagents and catalyst.

Applications in Drug Discovery

The 1,2,3-triazole moiety is a well-established pharmacophore in medicinal chemistry. Derivatives of Methyl 4-(1,2,3-triazol-1-yl)benzoate are of significant interest as potential therapeutic agents, particularly as enzyme inhibitors or receptor modulators. The modular nature of the click chemistry synthesis allows for the rapid generation of compound libraries for high-throughput screening.

Workflow for High-Throughput Screening of Triazole Derivatives

The following diagram illustrates a typical workflow for the screening of a library of triazole compounds, such as derivatives of Methyl 4-(1,2,3-triazol-1-yl)benzoate, in a drug discovery program.

HTS_Workflow cluster_0 Compound Library Generation cluster_1 High-Throughput Screening (HTS) cluster_2 Lead Optimization A Methyl 4-ethynylbenzoate + Diverse Azides B CuAAC Reaction (Click Chemistry) A->B C Triazole Library B->C E Automated Screening of Triazole Library C->E Transfer to HTS D Assay Development (e.g., Enzyme Inhibition) D->E F Data Analysis & Hit Identification E->F G Hit Confirmation & Validation F->G Identified Hits H Structure-Activity Relationship (SAR) Studies G->H I Lead Compound H->I

Caption: High-throughput screening workflow for triazole-based compounds.

This workflow begins with the synthesis of a diverse library of triazole derivatives using the CuAAC reaction. This library is then subjected to high-throughput screening against a specific biological target. Hits from the screen are then validated and optimized through structure-activity relationship (SAR) studies to identify lead compounds for further drug development.

Potential as Enzyme Inhibitors

While specific data for Methyl 4-(1,2,3-triazol-1-yl)benzoate is emerging, related triazole-containing compounds have shown inhibitory activity against a range of enzymes. For example, certain triazole derivatives have been investigated as inhibitors of carbonic anhydrases, which are implicated in several diseases including cancer.[3] The following diagram illustrates a simplified model of competitive enzyme inhibition, a potential mechanism of action for triazole-based drug candidates.

Enzyme_Inhibition cluster_0 Normal Enzyme Activity cluster_1 Competitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES S Substrate S->ES ES->E P Product ES->P EI Enzyme-Inhibitor Complex (Inactive) E2 Enzyme E2->EI I Triazole Inhibitor (e.g., Methyl 4-triazolyl-benzoate derivative) I->EI S2 Substrate S2->E2 Binding is blocked

Caption: Mechanism of competitive enzyme inhibition by a triazole derivative.

In this model, the triazole-based inhibitor competes with the natural substrate for binding to the active site of the enzyme. When the inhibitor is bound, the enzyme is unable to bind the substrate and catalyze the reaction, leading to a decrease in product formation. The structural features of the Methyl 4-(1,2,3-triazol-1-yl)benzoate scaffold can be modified to optimize binding affinity and selectivity for a target enzyme.

References

Application Note and Protocol: Scale-Up Synthesis of Methyl 4-(1,2,3-triazol-1-yl)-benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 4-(1,2,3-triazol-1-yl)-benzoate is a valuable building block in medicinal chemistry and materials science. The 1,2,3-triazole motif is a key pharmacophore found in numerous biologically active compounds, exhibiting a range of activities including antiviral, antibacterial, and anticancer effects.[1] The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[2][3][4] This application note provides a detailed protocol for the scale-up synthesis of Methyl 4-(1,2,3-triazol-1-yl)-benzoate, focusing on safety, scalability, and product purity.

Overall Reaction:

The synthesis proceeds via a copper(I)-catalyzed cycloaddition between Methyl 4-ethynylbenzoate and an azide source, typically sodium azide, to form the desired 1,2,3-triazole product.

Reaction scheme for the synthesis of Methyl 4-(1,2,3-triazol-1-yl)-benzoate

Data Presentation

The following table summarizes typical quantitative data for the scale-up synthesis of Methyl 4-(1,2,3-triazol-1-yl)-benzoate. Values are indicative and may require optimization based on specific laboratory conditions and equipment.

ParameterValueNotes
Reactants
Methyl 4-ethynylbenzoate1.0 eqKey starting material.
Sodium Azide1.1 - 1.5 eqSlight excess to ensure complete conversion.
Catalyst System
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)0.01 - 0.05 eqPrecursor for the active Cu(I) catalyst.
Sodium Ascorbate0.05 - 0.10 eqReducing agent to generate Cu(I) in situ.
Solvent
tert-Butanol/Water1:1 (v/v)A common and effective solvent system for CuAAC.
Reaction Conditions
TemperatureRoom Temperature to 50 °CThe reaction is often exothermic.
Reaction Time4 - 24 hoursMonitored by TLC or LC-MS.
Work-up & Purification
Yield85 - 95%Typical isolated yield after purification.
Purification MethodRecrystallizationFrom ethanol or isopropanol.

Experimental Protocols

Materials and Equipment:
  • Methyl 4-ethynylbenzoate (CAS: 3034-86-4)[5][6][7]

  • Sodium Azide (NaN₃) (CAS: 26628-22-8)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium Sulfate (anhydrous)

  • Ethanol or Isopropanol (for recrystallization)

  • Large reaction vessel with mechanical stirrer, thermometer, and addition funnel

  • Standard laboratory glassware

  • Appropriate Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, chemically resistant gloves (double gloving recommended when handling sodium azide).[8][9]

Safety Precautions for Handling Sodium Azide:

Sodium azide is acutely toxic and can form explosive heavy metal azides.[9][10][11][12] Strict adherence to safety protocols is mandatory, especially in a scale-up context.

  • Handling: Always handle sodium azide in a well-ventilated fume hood.[8][9] Avoid generating dust. Use non-metallic spatulas (e.g., ceramic or plastic) for transfer.[9]

  • Storage: Store sodium azide away from acids, heavy metals, and halogenated solvents.[9][10]

  • Waste Disposal: Do not dispose of sodium azide or azide-containing solutions down the drain, as explosive metal azides can form in plumbing.[8][11][12] All azide waste must be quenched and disposed of as hazardous waste according to institutional guidelines. A common quenching procedure involves treatment with sodium nitrite and nitrous acid.

  • Personal Protective Equipment: Wear appropriate PPE, including double gloves, safety glasses, and a lab coat.[8][9] A blast shield is recommended for reactions of significant scale.[8]

  • Spill Cleanup: Have a spill kit ready. For small spills, absorb with an inert material and place in a sealed, non-metallic container for disposal. For larger spills, evacuate the area and contact emergency services.[9][10]

Step-by-Step Synthesis Protocol:
  • Reaction Setup: In a large, appropriately sized reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve Methyl 4-ethynylbenzoate (1.0 eq) in a 1:1 mixture of tert-butanol and deionized water.

  • Reagent Addition: In a separate flask, prepare a solution of sodium azide (1.2 eq) in deionized water. Caution: Sodium azide is highly toxic. Handle with extreme care in a fume hood.

  • Catalyst Preparation: In another flask, prepare a solution of copper(II) sulfate pentahydrate (0.02 eq) in a minimal amount of deionized water. In a separate container, prepare a solution of sodium ascorbate (0.05 eq) in deionized water.

  • Reaction Initiation: To the stirred solution of Methyl 4-ethynylbenzoate, add the aqueous solution of sodium azide.

  • Catalyst Addition: Sequentially add the copper(II) sulfate solution and the sodium ascorbate solution to the reaction mixture. An exotherm may be observed. Maintain the internal temperature below 50 °C using a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, add water to the reaction mixture to dissolve any precipitated salts. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent such as ethanol or isopropanol to yield Methyl 4-(1,2,3-triazol-1-yl)-benzoate as a white to off-white solid.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

Mandatory Visualization

Scale_Up_Synthesis_Workflow Experimental Workflow for the Scale-Up Synthesis of Methyl 4-(1,2,3-triazol-1-yl)-benzoate cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Dissolve Methyl 4-ethynylbenzoate in t-BuOH/Water addition Add Sodium Azide solution to the alkyne solution reagents->addition azide_sol Prepare aqueous solution of Sodium Azide azide_sol->addition catalyst_sol Prepare aqueous solutions of CuSO4 and Sodium Ascorbate catalysis Add CuSO4 and Sodium Ascorbate solutions catalyst_sol->catalysis addition->catalysis stirring Stir at room temperature (Monitor by TLC/LC-MS) catalysis->stirring quench Add water and extract with Ethyl Acetate stirring->quench wash Wash organic layer with water and brine quench->wash dry Dry over MgSO4 and concentrate wash->dry purify Recrystallize from Ethanol/Isopropanol dry->purify product Methyl 4-(1,2,3-triazol-1-yl)-benzoate (Final Product) purify->product

Caption: Workflow for the scale-up synthesis of Methyl 4-(1,2,3-triazol-1-yl)-benzoate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key reactions are provided.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate, primarily via copper-catalyzed N-arylation methods like the Ullmann and Chan-Lam couplings.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.[1][2]

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient heating, incorrect stoichiometry, or a deactivated catalyst.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction temperature; using a sealed reaction vessel can help achieve higher temperatures safely. If a catalyst is being used, ensure it is fresh and active.[1]

  • Purity of Starting Materials: Impurities, especially water, in the starting materials (methyl 4-halobenzoate, 1H-1,2,4-triazole) or solvents can interfere with the reaction.

    • Solution: Ensure all reagents and solvents are pure and dry.

  • Atmosphere: Some copper-catalyzed reactions are sensitive to air and moisture.[1]

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.[1]

  • Catalyst System: The choice of copper catalyst, ligand, and base is crucial for optimal performance.[3]

    • Solution: Experiment with different copper sources (e.g., Cu(I) vs. Cu(II) salts), ligands, and bases to find the optimal combination for your specific substrate.[1][3] For instance, CuI has been shown to be a superior copper source in some cases.[3]

  • Boronic Acid Quality (for Chan-Lam variant): Boronic acids can dehydrate over time to form boroxines, which may be less reactive.

    • Solution: Use fresh or properly stored boronic acid. Consider increasing the equivalents of boronic acid if homocoupling is observed.[2]

Q2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?

Side reactions can compete with the desired N-arylation, reducing the yield and complicating purification.

  • Homocoupling of Aryl Halide: This can occur, especially at higher temperatures.

    • Solution: Optimize the reaction temperature and consider a more active catalyst system to favor the cross-coupling reaction.

  • Formation of 1,3,4-Oxadiazole: If starting from an acylhydrazine precursor route, intramolecular cyclization to form a stable 1,3,4-oxadiazole ring can compete with the desired 1,2,4-triazole formation.[1]

    • Solution: Use milder reaction conditions and avoid harsh dehydrating agents. Select a catalyst system known to favor triazole formation.[1]

  • Disubstituted Products: In some cases, further reaction on the triazole ring can occur.

    • Solution: Adjusting the stoichiometry of the reactants and optimizing the reaction time can help minimize the formation of disubstituted products.

Q3: The reaction seems to have stalled and is not proceeding to completion. What should I do?

A stalled reaction can often be restarted or driven to completion with some adjustments.

  • Catalyst Deactivation: The catalyst may have lost its activity over the course of the reaction.

    • Solution: In some cases, adding a fresh portion of the catalyst and/or ligand can restart the reaction.

  • Insufficient Base: The base may have been consumed or is not strong enough to facilitate the reaction.

    • Solution: Ensure an adequate amount of a suitable base is present. For N-arylation of triazoles, stronger bases like Cs2CO3 are often effective.[4][5]

  • Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent at the reaction temperature.

    • Solution: Consider switching to a higher-boiling point solvent that can better dissolve all components. DMSO has been found to be an effective solvent for similar reactions.[3][6]

Q4: I'm having difficulty purifying the final product. What are some recommended procedures?

Purification can be challenging due to the properties of the product and potential impurities.

  • Recrystallization: This is a common method for purifying solid products.

    • Troubleshooting: If you experience low recovery, you may be using too much solvent or the compound is too soluble.[7] Try concentrating the mother liquor for a second crop of crystals.[7] If the product fails to crystallize, try scratching the inside of the flask or adding a seed crystal.[7] A mixed solvent system (a "good" solvent and an "anti-solvent") can also be effective.[7]

  • Column Chromatography: This is useful for separating the desired product from closely related impurities.

    • Solution: Use a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to achieve good separation on a silica gel column.

Data Presentation: Optimizing Reaction Conditions

The yield of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate is highly dependent on the reaction conditions. The tables below summarize the effects of different catalysts, ligands, bases, and solvents on the N-arylation of 1,2,4-triazole with aryl halides.

Table 1: Effect of Copper Source and Ligand on Yield

EntryCopper SourceLigandYield (%)
1CuINoneLower Yield
2CuI1,2-ethanediamineModerate
3CuIN,N'-dimethylethylenediamineHigh
4Cu2ON-ligand-BExcellent
5CuClNoneUp to 88%

Data compiled from multiple sources for illustrative purposes.[3][4][5][8]

Table 2: Effect of Base and Solvent on Yield

EntryBaseSolventYield (%)
1K2CO3DMSO93% (similar system)
2Cs2CO3DMFExcellent
3K3PO4DioxaneModerate
4NaOHMethanolVariable

Data compiled from multiple sources for illustrative purposes.[4][5][9][10]

Experimental Protocols

Protocol 1: Copper-Catalyzed N-Arylation of 1H-1,2,4-triazole with Methyl 4-iodobenzoate

This protocol is based on a general and effective method for the N-arylation of triazoles.[5]

  • Reaction Setup: To a reaction tube, add methyl 4-iodobenzoate (1.0 mmol), 1H-1,2,4-triazole (1.2 mmol), cesium carbonate (Cs2CO3) (2.0 mmol), and copper(I) oxide (Cu2O) (0.05 mmol).

  • Add Ligand and Solvent: Add the appropriate N-ligand (e.g., N,N'-dimethylethylenediamine, 0.2 mmol) and dry N,N-dimethylformamide (DMF) (3 mL).

  • Inert Atmosphere: Seal the tube and purge with nitrogen or argon for 5-10 minutes.

  • Heating: Stir the reaction mixture at 100-120 °C for 24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate.

Visualizations

Chemical Synthesis Pathway

G Synthesis of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate cluster_reactants Reactants cluster_conditions Reaction Conditions R1 Methyl 4-halobenzoate Product Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate R1->Product + R2 1H-1,2,4-triazole R2->Product Catalyst Cu(I) or Cu(II) Salt Catalyst->Product Ligand e.g., Diamine Ligand->Product Base e.g., Cs2CO3 Base->Product Solvent e.g., DMF, DMSO Solvent->Product

Caption: Ullmann/Chan-Lam N-Arylation Reaction Pathway.

Experimental Workflow

General Experimental Workflow A 1. Reaction Setup (Reactants, Catalyst, Base) B 2. Add Solvent & Ligand A->B C 3. Inert Atmosphere (Purge with N2/Ar) B->C D 4. Heat & Stir (e.g., 100-120°C, 24h) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E F 6. Work-up (Quench, Extract) E->F G 7. Purification (Chromatography) F->G H Pure Product G->H

Caption: General experimental workflow for synthesis.

Troubleshooting Decision Tree

G Troubleshooting Low Yield Start Low Yield Observed Check_Completion Is reaction complete? (via TLC/LC-MS) Start->Check_Completion Check_Purity Check Purity of Starting Materials & Solvents Check_Completion->Check_Purity No Optimize_Catalyst Optimize Catalyst System: - Catalyst Source (CuI, Cu2O) - Ligand - Base (Cs2CO3) Check_Completion->Optimize_Catalyst Yes Optimize_Conditions Optimize Conditions: - Increase Temp - Change Solvent Check_Purity->Optimize_Conditions Check_Atmosphere Run under Inert Atmosphere (N2/Ar) Optimize_Conditions->Check_Atmosphere Check_Atmosphere->Optimize_Catalyst Success Yield Improved Optimize_Catalyst->Success

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Purification of Crude Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate?

A1: The primary purification techniques for Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate are column chromatography and recrystallization.[1][2] The choice between these methods often depends on the nature and quantity of the impurities present. For separating compounds with similar polarities, column chromatography is generally the most effective approach.[2]

Q2: What are the likely impurities in a crude sample of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate?

A2: Common impurities may include unreacted starting materials such as 1,2,4-triazole and a methyl benzoate derivative, as well as by-products from the synthesis. Unreacted 1,2,4-triazole is a polar impurity, while unreacted methyl benzoate derivatives are typically less polar than the desired product.[2]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of fraction purity during column chromatography and the effectiveness of recrystallization. A suitable solvent system for TLC will show clear separation between the desired product and any impurities.[1][2] An ideal Rf value for the product is typically between 0.2 and 0.4.[2]

Q4: My purified Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate is colored. How can I decolorize it?

A4: Colored impurities can sometimes be removed by recrystallization, occasionally with the addition of a small amount of activated carbon. However, exercise caution as activated carbon can also adsorb the desired product, leading to lower yields.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate.

Column Chromatography Issues
Issue Likely Cause Troubleshooting Steps
Poor separation of the product from impurities. The solvent system (mobile phase) is not optimized.Optimize the eluent system using TLC to achieve good separation between your product and the impurities. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For example, a gradient of ethyl acetate in hexane can be used.[1][2]
The product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For silica gel chromatography, you can increase the proportion of the polar solvent (e.g., ethyl acetate). If the compound is still retained, adding a small amount of a more polar solvent like methanol to the eluent may be necessary.[3]
The compound streaks on the column. The compound may be too polar for the chosen stationary/mobile phase, or it is not fully dissolved.Consider adding a small percentage of a more polar solvent to the eluent. Ensure the sample is fully dissolved in a minimum amount of the mobile phase before loading it onto the column.[3]
Recrystallization Issues
Issue Likely Cause Troubleshooting Steps
The compound "oils out" instead of crystallizing. The melting point of the compound might be lower than the boiling point of the solvent, or the solution is cooling too rapidly.Use a lower-boiling point solvent or a solvent mixture. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[3]
Low yield of recovered crystals. The compound is too soluble in the recrystallization solvent, or too much solvent was used.Try a different solvent or a solvent/anti-solvent system. Concentrate the mother liquor and cool again to recover more product. Always use the minimum amount of hot solvent required to dissolve the crude product.[3]
No crystal formation. The solution is too dilute, or the chosen solvent is too effective at dissolving the compound.Evaporate some of the solvent to concentrate the solution. Add an anti-solvent (a solvent in which the product is insoluble) dropwise until the solution becomes turbid.[3] If crystals still do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface.[1]

Experimental Protocols

Column Chromatography Protocol

This protocol is a general guideline for the purification of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate using silica gel chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using various solvent systems (e.g., mixtures of hexane and ethyl acetate) to find an eluent that provides good separation of the product from impurities (product Rf ~0.2-0.4).[2]

  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent mixture.

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent or a suitable solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial non-polar solvent mixture.[1]

    • Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., from 10% ethyl acetate in hexane to 30%, then 50%).[1]

    • Collect fractions in separate test tubes.

  • Analysis and Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified product.[1]

Recrystallization Protocol
  • Solvent Selection:

    • Test the solubility of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvent systems include ethyl acetate/hexane.[2]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[1]

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[1]

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.[1]

Visual Workflow and Logic Diagrams

PurificationWorkflow cluster_start Starting Point cluster_purification Purification Methods cluster_analysis In-Process Analysis cluster_end Final Product Crude_Product Crude Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization TLC TLC Analysis Column_Chromatography->TLC Monitor Fractions Pure_Product Pure Product Recrystallization->Pure_Product Isolate Crystals TLC->Pure_Product Combine Pure Fractions

Caption: General purification workflow for crude Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate.

TroubleshootingLogic cluster_problem Problem Identification cluster_diagnosis Impurity Diagnosis (via TLC/NMR) cluster_solution Recommended Action Impure_Product Impure Product after Initial Purification Polar_Impurity Polar Impurity (e.g., 1,2,4-triazole) Impure_Product->Polar_Impurity NonPolar_Impurity Non-Polar/Slightly Polar Impurity Impure_Product->NonPolar_Impurity Aqueous_Wash Aqueous Wash/Extraction Polar_Impurity->Aqueous_Wash Effective for highly polar impurities Column_Chromatography Column Chromatography NonPolar_Impurity->Column_Chromatography Best for similar polarities Recrystallization Recrystallization NonPolar_Impurity->Recrystallization If solubility differs significantly

Caption: Troubleshooting logic for impurity removal during purification.

References

"common byproducts in the synthesis of Methyl 4-triazol-1-yl-benzoate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 4-triazol-1-yl-benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare Methyl 4-triazol-1-yl-benzoate?

A1: The most prevalent methods for the synthesis of Methyl 4-triazol-1-yl-benzoate are transition-metal-catalyzed cross-coupling reactions. The two primary approaches are the Ullmann condensation and the Chan-Lam coupling reaction. Both methods achieve the formation of the C-N bond between the triazole ring and the phenyl ring.

Q2: What is the major challenge in the synthesis of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate?

A2: A significant challenge is controlling the regioselectivity of the N-arylation of the 1,2,4-triazole ring. 1,2,4-triazole has three nitrogen atoms, but typically reaction occurs at the N1 or N4 positions. This can lead to the formation of a mixture of isomers, namely Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate and Methyl 4-(4H-1,2,4-triazol-4-yl)benzoate, which can be difficult to separate.

Q3: What are the typical reaction conditions for these synthetic routes?

A3: Both the Ullmann and Chan-Lam reactions are typically carried out in the presence of a copper catalyst. The Ullmann reaction generally requires an aryl halide (e.g., methyl 4-bromobenzoate), a copper source (e.g., CuI or Cu2O), a base (e.g., K2CO3 or Cs2CO3), and a high-boiling point solvent (e.g., DMF or DMSO) at elevated temperatures. The Chan-Lam coupling utilizes an arylboronic acid (e.g., 4-(methoxycarbonyl)phenylboronic acid), a copper source (e.g., Cu(OAc)2), a base, and often an oxidant (like air) in a variety of solvents, sometimes even at room temperature.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of Methyl 4-triazol-1-yl-benzoate, offering potential causes and actionable solutions in a question-and-answer format.

Problem 1: Low or No Yield of the Desired Product

Q: My reaction is showing a very low yield or no formation of Methyl 4-triazol-1-yl-benzoate. What could be the issue?

A: Low or no product yield can be attributed to several factors. A systematic approach to troubleshooting this issue is outlined below.

Troubleshooting Workflow for Low or No Product Yield

Low_Yield_Troubleshooting start Low/No Product Yield reagents Check Reactant Quality: - Purity of 1,2,4-triazole - Activity of aryl halide/boronic acid - Anhydrous solvents and reagents start->reagents Step 1 catalyst Evaluate Catalyst System: - Catalyst deactivation (use fresh catalyst) - Inappropriate ligand or no ligand - Incorrect copper source or oxidation state reagents->catalyst If reactants are pure conditions Optimize Reaction Conditions: - Insufficient temperature - Incorrect base or base strength - Inadequate reaction time catalyst->conditions If catalyst is active solution Problem Resolved conditions->solution

Caption: A troubleshooting workflow for diagnosing the cause of low or no product yield.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps & Solutions
Inactive Catalyst The copper catalyst may be of poor quality or may have deactivated. Use a freshly opened bottle of the copper salt or prepare an activated copper catalyst if necessary. For Chan-Lam coupling, ensure the copper(II) precatalyst can be reduced in situ to the active copper(I) species.
Poor Quality Reagents The 1,2,4-triazole may be impure or contain moisture. Recrystallize or sublime the 1,2,4-triazole before use. Ensure the aryl halide or arylboronic acid is of high purity. Use anhydrous solvents, as water can inhibit the reaction.
Incorrect Base The choice of base is critical. For Ullmann reactions, stronger bases like cesium carbonate are often more effective than potassium carbonate. For Chan-Lam coupling, an appropriate organic or inorganic base is required to facilitate transmetalation.
Suboptimal Temperature Ullmann reactions often require high temperatures (100-160 °C). If the reaction is not proceeding, a higher temperature may be necessary. Conversely, some Chan-Lam couplings can be sensitive to high temperatures, leading to decomposition.
Presence of Oxygen (for Ullmann) While Chan-Lam couplings often use air as an oxidant, Ullmann reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Problem 2: Presence of Significant Byproducts

Q: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the likely byproducts and how can I minimize them?

A: The formation of byproducts is a common issue in cross-coupling reactions. The nature of the byproducts depends on the synthetic route chosen.

Common Byproducts and Mitigation Strategies

Synthetic Route Common Byproducts Formation Mechanism Mitigation Strategies
Ullmann Condensation Methyl benzoateDehalogenation of methyl 4-bromobenzoate.Use a well-activated copper catalyst and strictly anhydrous and anaerobic conditions.
Biphenyl-4,4'-dicarboxylateHomo-coupling of methyl 4-bromobenzoate.Optimize the reaction temperature and stoichiometry of reactants.
Chan-Lam Coupling Biphenyl-4,4'-dicarboxylateHomo-coupling of 4-(methoxycarbonyl)phenylboronic acid.Use of a suitable ligand, control of reaction temperature, and careful addition of reagents.
Methyl benzoateProtodeboronation of the boronic acid.Use anhydrous solvents and consider adding molecular sieves to remove trace amounts of water.
4-Hydroxy-methylbenzoateOxidation of the boronic acid.Run the reaction under an inert atmosphere if oxidative side products are significant.
Problem 3: Formation of Isomeric Products

Q: I have obtained a mixture of isomers that are difficult to separate. How can I improve the regioselectivity of the N-arylation?

A: Controlling the regioselectivity of the N-arylation of 1,2,4-triazole is a known challenge. The reaction can occur at the N1 or N4 position.

Factors Influencing Regioselectivity and Solutions

Factor Influence on Regioselectivity Strategies for Improvement
Steric Hindrance Bulky substituents on the aryl ring can favor the less sterically hindered N1 position of the triazole.While not applicable to the synthesis of the title compound, this is a consideration for substituted analogs.
Reaction Temperature Higher temperatures can sometimes lead to a loss of selectivity and the formation of a thermodynamic mixture of isomers.Optimize the reaction temperature by running the reaction at the lowest effective temperature.
Catalyst and Ligand The choice of copper source and ligand can significantly influence the regioselectivity.Screen different copper catalysts (e.g., CuI, Cu2O, Cu(OAc)2) and ligands (e.g., phenanthrolines, diamines) to find a system that favors the desired isomer.
Solvent The polarity of the solvent can affect the reaction pathway and the ratio of isomers.Experiment with a range of solvents with different polarities (e.g., DMF, DMSO, toluene, dioxane).

Experimental Protocols

Below are representative experimental protocols for the synthesis of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate via the Ullmann condensation and Chan-Lam coupling. These are generalized procedures and may require optimization for specific laboratory conditions.

Protocol 1: Ullmann Condensation

Ullmann_Protocol start Start: Ullmann Synthesis setup Reaction Setup: - Add 1,2,4-triazole, methyl 4-bromobenzoate,  CuI, and Cs2CO3 to a dry flask. - Evacuate and backfill with an inert gas. start->setup reaction Reaction: - Add anhydrous DMF. - Heat the mixture at 120-140 °C with stirring. - Monitor reaction progress by TLC or LC-MS. setup->reaction workup Work-up: - Cool to room temperature. - Filter the reaction mixture. - Dilute with water and extract with ethyl acetate. reaction->workup purification Purification: - Wash the organic layer with brine, dry over Na2SO4. - Concentrate under reduced pressure. - Purify by column chromatography (e.g., silica gel,  hexane/ethyl acetate gradient). workup->purification end End: Characterization purification->end

Caption: A workflow for the synthesis of Methyl 4-triazol-1-yl-benzoate via Ullmann condensation.

Materials:

  • 1,2,4-Triazole

  • Methyl 4-bromobenzoate

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Sodium sulfate (Na2SO4)

Procedure:

  • To a dry reaction flask, add 1,2,4-triazole (1.2 eq.), methyl 4-bromobenzoate (1.0 eq.), CuI (0.1 eq.), and Cs2CO3 (2.0 eq.).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120-140 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite and wash the celite with ethyl acetate.

  • Dilute the filtrate with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate.

Protocol 2: Chan-Lam Coupling

ChanLam_Protocol start Start: Chan-Lam Synthesis setup Reaction Setup: - Add 1,2,4-triazole, 4-(methoxycarbonyl)phenylboronic acid,  Cu(OAc)2, and a base (e.g., pyridine) to a flask. start->setup reaction Reaction: - Add a suitable solvent (e.g., DCM or Methanol). - Stir the mixture at room temperature, open to the air. - Monitor reaction progress by TLC or LC-MS. setup->reaction workup Work-up: - Filter the reaction mixture. - Concentrate the filtrate under reduced pressure. reaction->workup purification Purification: - Purify the crude product by column chromatography  (e.g., silica gel, hexane/ethyl acetate gradient). workup->purification end End: Characterization purification->end

Caption: A workflow for the synthesis of Methyl 4-triazol-1-yl-benzoate via Chan-Lam coupling.

Materials:

  • 1,2,4-Triazole

  • 4-(Methoxycarbonyl)phenylboronic acid

  • Copper(II) acetate (Cu(OAc)2)

  • Pyridine

  • Dichloromethane (DCM) or Methanol

  • Ethyl acetate

  • Hexane

Procedure:

  • To a reaction flask, add 1,2,4-triazole (1.0 eq.), 4-(methoxycarbonyl)phenylboronic acid (1.5 eq.), Cu(OAc)2 (0.1 eq.), and pyridine (2.0 eq.).

  • Add a suitable solvent such as DCM or methanol.

  • Stir the reaction mixture vigorously at room temperature, open to the air.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate.

"troubleshooting guide for 1,2,4-triazole synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common issues encountered during the synthesis of 1,2,4-triazoles.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format.

Question: My reaction is resulting in a low or non-existent yield of the desired 1,2,4-triazole. What are the potential causes and solutions?

Answer: Low or no yield is a frequent issue with several potential causes. A systematic approach is crucial for diagnosis.

  • Potential Causes:

    • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time or temperature.[1]

    • Decomposition: Starting materials or the final triazole product might be decomposing at high temperatures.[1]

    • Impure Starting Materials: The purity of reagents is critical. For instance, hydrazides can be hygroscopic, and moisture can interfere with the reaction.[1]

    • Suboptimal Reaction Conditions: The choice of solvent, catalyst, or base may not be suitable for the specific substrates being used.[1]

  • Recommended Solutions:

    • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Temperature Optimization: Gradually increase the reaction temperature while monitoring for product formation and decomposition.[1] If high temperatures are suspected to cause thermal rearrangement or decomposition, consider running the reaction at a lower temperature for a longer duration.[1]

    • Microwave Irradiation: For reactions that are sluggish or require high heat, microwave-assisted synthesis can often shorten reaction times and improve yields.[1]

    • Reagent Purity: Ensure all starting materials are pure and dry before use.[1]

Question: I am observing a significant amount of a 1,3,4-oxadiazole impurity. How can I prevent this side reaction?

Answer: The formation of a 1,3,4-oxadiazole is a common competing cyclization pathway, particularly when using hydrazides as starting materials.[1]

  • Potential Causes:

    • The presence of water can favor the oxadiazole pathway.

    • Higher reaction temperatures can sometimes promote the formation of the thermodynamic oxadiazole product over the kinetic triazole product.[1]

  • Recommended Solutions:

    • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions. Use dry solvents and reagents.[1]

    • Lower Reaction Temperature: Reducing the reaction temperature can help favor the kinetic pathway leading to the 1,2,4-triazole.[1]

    • Choice of Reagents: The selection of the acylating or cyclizing agent can significantly influence the reaction pathway.[1]

Question: My product is an isomeric mixture (e.g., N-1 vs. N-4 alkylation). How can I improve the regioselectivity?

Answer: For unsubstituted 1,2,4-triazoles, alkylation can occur at both the N-1 and N-4 positions, leading to product mixtures.

  • Influencing Factors:

    • Electrophile: The nature of the alkylating agent plays a significant role.

    • Base and Solvent: The choice of base and solvent system can influence which nitrogen is more nucleophilic.

    • Catalyst: Specific catalysts can be employed to direct the regioselectivity. For example, in certain cycloaddition reactions, Ag(I) catalysts have been shown to favor the formation of 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysts yield 1,5-disubstituted products.[2]

  • Recommended Solutions:

    • Catalyst Screening: Investigate different catalysts (e.g., Ag(I) vs. Cu(II)) known to influence regioselectivity in similar reactions.[1][2]

    • Solvent and Base Optimization: Systematically vary the solvent polarity and the base used to alter the reaction environment and favor one isomer.

Question: I am struggling with the purification of my 1,2,4-triazole product. What are the best practices?

Answer: Purification can be challenging, especially for 1,2,4-triazole salts which have different solubility profiles than their neutral counterparts.[3]

Purification Troubleshooting Table
ProblemPotential Cause(s)Recommended Solution(s)
Product "oils out" during recrystallization The melting point of the compound is lower than the boiling point of the solvent; Cooling was too rapid.[3]Use a lower-boiling point solvent; Allow the solution to cool more slowly; Add the hot solution to a pre-heated anti-solvent.[3]
Compound streaks on a silica gel column The compound is too polar for the stationary/mobile phase; The compound is not fully dissolved.[3]Add a small amount of a more polar solvent (e.g., methanol) to the eluent; Consider a more polar stationary phase like alumina; Ensure the compound is fully dissolved before loading.[3]
Poor separation during column chromatography The chosen mobile phase does not provide adequate resolution.[3]Systematically vary the solvent composition and ratios of the mobile phase; Consider a different stationary phase.[3]
Colored Impurities Presence of colored byproducts.Recrystallization, potentially with the addition of a small amount of activated carbon (use with care as it may adsorb the product).[3]

Experimental Protocols

Protocol: Pellizzari Reaction for 1,2,4-Triazole Synthesis

The Pellizzari reaction is a classic method for synthesizing 1,2,4-triazoles from an imide and an alkyl hydrazine.[1]

  • Materials:

    • Imide (1.0 eq)

    • Alkyl hydrazine (1.1 eq)

    • Glacial Acetic Acid (solvent and catalyst)[1]

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the imide in glacial acetic acid.

    • Add the alkyl hydrazine to the solution.

    • Heat the reaction mixture to reflux and monitor its progress using TLC.

    • Upon completion, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into ice-water to precipitate the crude product.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).

Visual Workflow and Pathway Diagrams

troubleshooting_workflow start Problem Encountered (e.g., Low Yield) check_purity Check Purity of Starting Materials start->check_purity First Step monitor_reaction Monitor Reaction (TLC, LC-MS) check_purity->monitor_reaction optimize_temp Optimize Temperature & Time monitor_reaction->optimize_temp Incomplete? analyze_side_products Analyze Side Products (NMR, MS) monitor_reaction->analyze_side_products Byproducts? check_conditions Verify Reaction Conditions (Solvent, Catalyst) optimize_temp->check_conditions purification Purification Strategy check_conditions->purification adjust_conditions Adjust Conditions to Minimize Side Reactions analyze_side_products->adjust_conditions adjust_conditions->purification end_success Successful Synthesis purification->end_success

Caption: General troubleshooting workflow for 1,2,4-triazole synthesis.

reaction_pathway reactants Hydrazide + Acylating Agent intermediate Acyl Amidrazone Intermediate reactants->intermediate triazole Desired Product: 1,2,4-Triazole intermediate->triazole Anhydrous, Lower Temp oxadiazole Side Product: 1,3,4-Oxadiazole intermediate->oxadiazole Aqueous, Higher Temp

Caption: Competing pathways in triazole synthesis from hydrazides.[1]

Frequently Asked Questions (FAQs)

Question: What are the most common synthetic routes to 1,2,4-triazoles?

Answer: Several methods are widely used. The choice often depends on the desired substitution pattern and available starting materials. Classical methods include the Pellizzari reaction (amides with hydrazides) and the Einhorn-Brunner reaction (acid-catalyzed condensation).[4][5] More modern approaches often involve metal-catalyzed reactions, such as copper-catalyzed multicomponent reactions, which can offer high yields and regioselectivity.[6][7]

Question: How can I confirm the structure and purity of my final 1,2,4-triazole product?

Answer: A combination of analytical techniques is recommended for full characterization.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of the final compound.[3]

  • Structural Confirmation: Spectroscopic methods are essential for confirming the chemical structure. These include Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[3]

  • Compositional Analysis: Elemental analysis can be used to confirm the elemental composition of the synthesized salt or compound.[3]

References

Technical Support Center: Synthesis of the 1,2,4-Triazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during the synthesis of 1,2,4-triazoles.

Troubleshooting Guides

This section addresses specific problems that may arise during the formation of the 1,2,4-triazole ring, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low or No Yield of the Desired 1,2,4-Triazole

  • Question: My reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I improve it?

  • Answer: Low or no yield in 1,2,4-triazole synthesis is a common issue that can stem from several factors.[1][2] Incomplete reactions due to insufficient temperature or time are frequent culprits.[1] Conversely, excessively high temperatures can lead to the decomposition of starting materials or the desired product. The purity of your starting materials is also critical; for instance, hydrazides can be hygroscopic and introduce water, which can interfere with the reaction.[1]

    Recommended Solutions:

    • Gradually increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC).[1]

    • Consider employing microwave irradiation, which can shorten reaction times and often improve yields.[1]

    • Ensure all starting materials are pure and thoroughly dried before use.[1]

Issue 2: Formation of 1,3,4-Oxadiazole as a Major Side Product

  • Question: I am observing a significant amount of a 1,3,4-oxadiazole byproduct in my reaction mixture. How can I minimize its formation?

  • Answer: The formation of a 1,3,4-oxadiazole is a classic side reaction in 1,2,4-triazole synthesis, particularly when using hydrazides as starting materials.[1] This occurs due to a competing cyclization pathway.

    Recommended Solutions:

    • Maintain strictly anhydrous (dry) reaction conditions.[1] The presence of water can favor the formation of the oxadiazole.

    • Lowering the reaction temperature can often favor the kinetic pathway leading to the 1,2,4-triazole.[1]

    • The choice of the acylating agent can also influence the reaction pathway.[1]

Issue 3: Presence of an Isomeric Mixture of Triazoles

  • Question: My analysis shows a mixture of isomeric 1,2,4-triazoles. What determines the formation of these isomers and how can I achieve better selectivity?

  • Answer: The formation of isomeric mixtures is a frequent challenge, especially in reactions like the Einhorn-Brunner synthesis using unsymmetrical imides, or during alkylation of the triazole ring.[1][3][4] In the Einhorn-Brunner reaction, the regioselectivity is primarily governed by the electronic properties of the two acyl groups on the imide.[3] The initial nucleophilic attack by the hydrazine tends to occur at the more electrophilic carbonyl carbon.[3]

    Recommended Solutions:

    • To improve regioselectivity in the Einhorn-Brunner reaction, design the imide to have one strongly electron-withdrawing group and one electron-donating or neutral group.[5]

    • For N-alkylation, the choice of catalyst can control regioselectivity. For instance, in certain cycloaddition reactions, Ag(I) catalysts have been used to selectively synthesize 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysts can favor the formation of 1,5-disubstituted isomers.[6]

Issue 4: Thermal Rearrangement Leading to Impurities

  • Question: I suspect that thermal rearrangement of my 1,2,4-triazole product is occurring at high temperatures. How can I confirm this and prevent it?

  • Answer: High reaction temperatures can indeed cause thermal rearrangement of the 1,2,4-triazole ring, resulting in a mixture of isomers.[1]

    Recommended Solutions:

    • If you suspect thermal rearrangement, try running the reaction at a lower temperature for a longer duration to see if the product distribution changes.[1]

    • Careful monitoring of the reaction temperature is crucial.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 1,2,4-triazoles?

A1: The most common methods include the Pellizzari and Einhorn-Brunner reactions.[1] Modern approaches also utilize amidines and multicomponent reactions to construct the 1,2,4-triazole ring.[6][7]

Q2: How can I optimize my reaction conditions for better yields and purity?

A2: Optimization of reaction conditions is key. Factors to consider include reaction temperature, reaction time, and the choice of solvent and catalyst.[1] Ensuring the purity of your starting materials is also of utmost importance.[1] For reactions that are slow or require high temperatures, microwave-assisted synthesis can often lead to improved yields and shorter reaction times.[8][9][10]

Q3: What is "acyl interchange" in the Pellizzari reaction and how can it be avoided?

A3: In an unsymmetrical Pellizzari reaction (where the amide and acylhydrazide have different acyl groups), "acyl interchange" can occur at high temperatures. This leads to the formation of a mixture of three different triazoles: the desired unsymmetrical product and two symmetrical side products.[2] To minimize this, it is crucial to use the lowest effective temperature for the reaction.[2]

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Triazoles

Starting MaterialsMethodTemperature (°C)TimeYield (%)Reference
Hydrazine derivative, FormamideMicrowave16010 minHigh[9]
Aromatic hydrazide, Substituted nitrileMicrowave1502 hoursHigh[9]
Amide derivatives, HydrazinesConventional->4 hours-[10]
Amide derivatives, HydrazinesMicrowave-1 min85[10]
N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivativesConventional-several hours-[10]
N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivativesMicrowave-33-90 sec82[10]

Table 2: Catalyst-Controlled Regioselectivity in [3+2] Cycloaddition Reactions

CatalystProductYield (%)Reference
Ag(I)1,3-disubstituted-1,2,4-triazole88[6]
Cu(II)1,5-disubstituted-1,2,4-triazole79[6]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles from Hydrazines and Formamide

  • Materials:

    • Hydrazine derivative (1 mmol)

    • Formamide (20 mmol)

    • Microwave-safe reaction vial

    • Microwave reactor

  • Procedure:

    • In a microwave-safe reaction vial, combine the hydrazine derivative and formamide.[9]

    • Seal the vial and place it in the microwave reactor.[9]

    • Irradiate the mixture at 160 °C for 10 minutes.[9]

    • After the reaction is complete, cool the vial and isolate the product using appropriate purification techniques (e.g., recrystallization or column chromatography).

Protocol 2: Copper-Catalyzed One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Triazoles

  • Materials:

    • Aromatic hydrazide (0.005 mol)

    • Substituted nitrile (0.0055 mol)

    • Potassium carbonate (0.0055 mol)

    • n-Butanol (10 mL)

    • Microwave reaction vessel (20 mL)

    • Microwave synthesizer

  • Procedure:

    • To a 20 mL microwave reaction vessel, add the aromatic hydrazide, substituted nitrile, and potassium carbonate in 10 mL of n-butanol.[9]

    • Seal the vessel and place it in the microwave reactor.[9]

    • Irradiate the reaction mixture at 150 °C for 2 hours.[9]

    • After cooling, wash the crude product with cold ethanol.[9]

    • Recrystallize the product from ethanol to obtain the pure 3,5-disubstituted-1,2,4-triazole.[9]

Mandatory Visualization

pellizzari_reaction cluster_reactants Reactants cluster_products Products Amide Amide (R-C(=O)NH2) Triazole 1,2,4-Triazole Amide->Triazole Hydrazide Hydrazide (R'-C(=O)NHNH2) Hydrazide->Triazole Oxadiazole 1,3,4-Oxadiazole (Side Product) Hydrazide->Oxadiazole

Caption: Pellizzari reaction pathway showing the formation of the desired 1,2,4-triazole and the competing side reaction leading to a 1,3,4-oxadiazole.

einhorn_brunner_reaction cluster_reactants Reactants cluster_products Products Imide Unsymmetrical Imide (R-CO-NH-CO-R') Isomer1 Isomer 1 Imide->Isomer1 Isomer2 Isomer 2 Imide->Isomer2 Hydrazine Hydrazine (R''-NHNH2) Hydrazine->Isomer1 Hydrazine->Isomer2

Caption: Einhorn-Brunner reaction illustrating the formation of isomeric products from an unsymmetrical imide.

troubleshooting_workflow Start Reaction Issue? LowYield Low Yield? Start->LowYield SideProducts Side Products Present? Start->SideProducts LowYield->SideProducts No OptimizeConditions Optimize Temp/Time/ Purity of Reagents LowYield->OptimizeConditions Yes CheckAnhydrous Ensure Anhydrous Conditions SideProducts->CheckAnhydrous Oxadiazole AdjustTemp Lower Reaction Temperature SideProducts->AdjustTemp Thermal Rearrangement ConsiderCatalyst Consider Catalyst for Regioselectivity SideProducts->ConsiderCatalyst Isomers Success Successful Synthesis OptimizeConditions->Success CheckAnhydrous->Success AdjustTemp->Success ConsiderCatalyst->Success

Caption: A logical workflow for troubleshooting common issues in 1,2,4-triazole synthesis.

References

"removal of unreacted starting materials from Methyl 4-triazol-1-yl-benzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted starting materials from Methyl 4-triazol-1-yl-benzoate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials that I might find in my crude Methyl 4-triazol-1-yl-benzoate?

A1: Depending on the synthetic route, common unreacted starting materials include:

  • Methyl 4-halobenzoate (e.g., Methyl 4-bromobenzoate or Methyl 4-iodobenzoate): Used in syntheses involving nucleophilic substitution with 1,2,4-triazole.

  • 1,2,4-Triazole: The nucleophile that reacts with the methyl 4-halobenzoate.

  • Methyl 4-aminobenzoate: A potential precursor for in-situ generation of a triazole ring.

  • Reagents from "Click Chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC): If this method is used, you might have residual copper salts, reducing agents like sodium ascorbate, and ligands.

Q2: What are the recommended purification techniques for Methyl 4-triazol-1-yl-benzoate?

A2: The two primary and most effective methods for purifying Methyl 4-triazol-1-yl-benzoate are column chromatography and recrystallization.[1] For removal of highly polar impurities like 1,2,4-triazole, an initial aqueous extraction can be very effective.[2]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process.[2] It allows for the rapid assessment of the separation of your desired product from impurities. A suitable mobile phase for TLC would be a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

Q4: My purified Methyl 4-triazol-1-yl-benzoate is colored. How can I decolorize it?

A4: Colored impurities can often be removed by recrystallization with the addition of a small amount of activated charcoal. The charcoal adsorbs the colored impurities, which are then removed during hot filtration. However, use charcoal judiciously as it can also adsorb some of your product, leading to a lower yield.[3][4]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of Methyl 4-triazol-1-yl-benzoate.

Recrystallization Issues
Issue Potential Cause Troubleshooting Steps
Low yield after recrystallization. The compound is too soluble in the chosen solvent, even at cold temperatures.[1]Try a different solvent or a solvent mixture (e.g., ethyl acetate/hexanes).[5] Concentrate the mother liquor and attempt a second recrystallization.
Product "oils out" instead of crystallizing. The melting point of the compound may be lower than the boiling point of the solvent. The solution is cooling too rapidly.[1]Use a lower-boiling point solvent. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
No crystals form upon cooling. The solution is too dilute.[1] The solvent is too good a solvent for your compound.Concentrate the solution by evaporating some of the solvent.[1] Add an "anti-solvent" (a solvent in which your product is insoluble) dropwise until the solution becomes cloudy, then gently heat until it becomes clear again and allow to cool slowly.[5]
Column Chromatography Issues
Issue Potential Cause Troubleshooting Steps
Poor separation of the product from an impurity. The mobile phase polarity is not optimal. The column may be overloaded.[3]Optimize the mobile phase using TLC to achieve a better separation of spots (aim for an Rf of 0.2-0.4 for your product).[2] Use a longer column or a stationary phase with a smaller particle size.[3]
The product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using a hexanes/ethyl acetate mixture, increase the percentage of ethyl acetate.[6]
The product elutes too quickly with the solvent front. The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes).[6]
Streaking or tailing of the product spot on TLC and the column. The compound may be interacting too strongly with the acidic silica gel.[4]Add a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase to neutralize the acidic sites on the silica gel.[4]

Experimental Protocols

Protocol 1: Removal of Unreacted 1,2,4-Triazole by Aqueous Extraction

This protocol is effective for removing the highly water-soluble 1,2,4-triazole from the crude reaction mixture.[2]

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash it three times with deionized water.

  • Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to remove residual water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, now depleted of 1,2,4-triazole.

Protocol 2: Purification by Column Chromatography

This is a general procedure for the purification of Methyl 4-triazol-1-yl-benzoate using silica gel chromatography.

  • TLC Analysis: Determine the optimal mobile phase composition by running TLC plates with different solvent systems (e.g., varying ratios of hexanes:ethyl acetate).[7]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent if necessary) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. If necessary, gradually increase the polarity of the mobile phase to elute your product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Methyl 4-triazol-1-yl-benzoate.[7]

Data Presentation

The following table provides representative data for the purification of substituted methyl benzoates, which can serve as a reference.

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Typical)Notes
Recrystallization 85-95%>99%70-90%Highly effective for removing small amounts of impurities.
Column Chromatography 50-90%>98%60-85%Good for separating mixtures with multiple components or closely related impurities.[3]

Visualizations

experimental_workflow cluster_start Crude Product cluster_purification Purification Steps cluster_end Final Product Crude Crude Methyl 4-triazol-1-yl-benzoate Aqueous_Wash Aqueous Wash (to remove polar impurities) Crude->Aqueous_Wash Optional Column_Chromatography Column Chromatography Aqueous_Wash->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Optional (for high purity) Pure Pure Methyl 4-triazol-1-yl-benzoate Column_Chromatography->Pure Recrystallization->Pure

Caption: General purification workflow for Methyl 4-triazol-1-yl-benzoate.

troubleshooting_logic cluster_problem Identify the Problem cluster_solution Select the Solution Impure_Product Impure Product Detected (by TLC/NMR) Polar_Impurity Highly Polar Impurity (e.g., 1,2,4-triazole) Impure_Product->Polar_Impurity Similar_Polarity Impurity with Similar Polarity Impure_Product->Similar_Polarity Colored_Impurity Colored Impurity Impure_Product->Colored_Impurity Aqueous_Wash Perform Aqueous Wash Polar_Impurity->Aqueous_Wash Column_Chromatography Optimize Column Chromatography Similar_Polarity->Column_Chromatography Charcoal_Recrystallization Recrystallize with Activated Charcoal Colored_Impurity->Charcoal_Recrystallization

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Improving Regioselectivity in 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the regioselectivity of 1,2,4-triazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence regioselectivity in 1,2,4-triazole synthesis?

A1: The regioselectivity of 1,2,4-triazole synthesis is primarily influenced by the choice of catalyst, solvent, reaction temperature, and the nature of the electrophile or substrates used.[1] For instance, in the alkylation of unsubstituted 1,2,4-triazoles, the reaction can occur at both N-1 and N-4 positions, and the outcome is dependent on the electrophile, base, and solvent.[1]

Q2: Which synthetic routes are commonly used for 1,2,4-triazoles, and how do they impact regioselectivity?

A2: Common methods include the Pellizzari, Einhorn-Brunner, and various multicomponent reactions.[1] The Pellizzari reaction, which involves condensing an amide and an acylhydrazide at high temperatures, can lead to a mixture of isomeric triazoles if unsymmetrical reagents are used.[2] Modern methods often employ metal catalysts to control regioselectivity in cycloaddition reactions, providing specific isomers under mild conditions.[3][4]

Q3: What is a common side product in 1,2,4-triazole synthesis, and how can its formation be minimized?

A3: A frequent side product, especially when using hydrazides as starting materials, is the corresponding 1,3,4-oxadiazole, which arises from a competing cyclization pathway.[1] To minimize its formation, it is crucial to ensure strictly anhydrous reaction conditions and consider lowering the reaction temperature, as this often favors the formation of the 1,2,4-triazole.[1]

Q4: Can reaction temperature be used to control the isomeric ratio?

A4: Yes, temperature can be a critical factor. High reaction temperatures can sometimes lead to thermal rearrangement of the triazole ring, resulting in a mixture of isomers.[1] If a thermal rearrangement is suspected, running the reaction at a lower temperature for a longer duration is a recommended strategy.[1] In some cycloaddition reactions, temperature can also influence the reactivity of intermediates, affecting the final product ratio.[5][6]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 1,2,4-triazoles, their probable causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Formation of Isomeric Mixtures (e.g., N-1 vs. N-4 alkylation) In unsubstituted 1,2,4-triazoles, alkylation can occur at multiple nitrogen atoms. The regioselectivity is influenced by the electrophile, base, and solvent.[1]- Catalyst Selection: Employ a catalyst known to direct the reaction towards a specific isomer. For example, in certain [3+2] cycloadditions, Ag(I) catalysts selectively yield 1,3-disubstituted products, while Cu(II) catalysts produce 1,5-disubstituted 1,2,4-triazoles.[3][4][5] - Base and Solvent: For alkylation, using weakly nucleophilic bases like DBU can improve regioselectivity.[7] The choice of solvent can also influence the site of alkylation.[1]
Low or No Yield of Desired 1,2,4-Triazole - Incomplete reaction due to insufficient temperature or time.[1] - Decomposition of starting materials or product at high temperatures.[1] - Low purity of starting materials (e.g., hygroscopic hydrazides).[1]- Optimize Conditions: Gradually increase the reaction temperature and monitor progress by TLC or LC-MS.[1][2] - Microwave Synthesis: Consider using microwave irradiation to shorten reaction times and potentially improve yields, especially for sluggish reactions.[1][8] - Ensure Purity: Use pure, dry starting materials and solvents.[1]
Formation of 1,3,4-Oxadiazole Side Product This is a common competing cyclization pathway, particularly when using hydrazides.[1]- Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions.[1] - Lower Temperature: Reduce the reaction temperature to favor the kinetic product (1,2,4-triazole).[1] - Acylating Agent: The choice of the acylating agent can influence the reaction pathway.[1]
Complex Reaction Mixture with Unidentified Byproducts - Decomposition of sensitive functional groups. - Side reactions involving the solvent or impurities.[1]- Protecting Groups: Protect sensitive functional groups on the starting materials before the reaction.[1] - High-Purity Reagents: Use high-purity, inert solvents and ensure all reagents are pure.[1]
Thermal Rearrangement Leading to Isomers High reaction temperatures can cause the triazole ring to rearrange, particularly in unsymmetrical systems.[1][9]- Temperature Control: If thermal rearrangement is suspected, perform the reaction at a lower temperature for a longer duration.[1]

Data on Catalyst-Controlled Regioselectivity

The selection of a metal catalyst is a powerful tool for controlling the regiochemical outcome of [3+2] cycloaddition reactions for 1,2,4-triazole synthesis.

CatalystStarting MaterialsPredominant ProductReference
Ag(I) Isocyanides and Diazonium Salts1,3-Disubstituted 1,2,4-Triazoles[3],[4],[5]
Cu(II) Isocyanides and Diazonium Salts1,5-Disubstituted 1,2,4-Triazoles[3],[4],[5]
Copper Amidines and various reaction partners (e.g., DMF)1,3-Disubstituted 1,2,4-Triazoles[4]
Copper Nitriles and 2-diazoacetonitriles with aryldiazonium salts1-Aryl-5-cyano-1,2,4-triazoles[3]

Experimental Protocols

Protocol 1: Catalyst-Controlled Regioselective Synthesis of 1,3-Disubstituted 1,2,4-Triazoles

This protocol is based on the Ag(I)-catalyzed [3+2] cycloaddition of isocyanides and diazonium salts.[3][4][5]

Materials:

  • Aryldiazonium salt (1.0 equiv)

  • Isocyanide (1.2 equiv)

  • Silver(I) catalyst (e.g., AgOAc, 5 mol%)

  • Anhydrous solvent (e.g., Dichloromethane, DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryldiazonium salt and the silver(I) catalyst.

  • Add anhydrous DCM and stir the suspension at room temperature.

  • Slowly add the isocyanide to the reaction mixture via syringe over 10 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1,3-disubstituted 1,2,4-triazole.

Protocol 2: Classical Synthesis via the Pellizzari Reaction

This protocol describes a general procedure for the Pellizzari reaction, which is often performed at high temperatures and can lead to isomeric mixtures with unsymmetrical substrates.[1][2]

Materials:

  • Benzamide (1.0 equiv)

  • Benzoylhydrazide (1.0 equiv)

  • High-boiling point solvent (optional, e.g., paraffin oil) or perform neat

Procedure:

  • Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to a high temperature (typically >200 °C) with stirring. If a solvent is used, ensure it is appropriate for the high temperature.[1]

  • Maintain the temperature for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If performed neat, the solid product can be triturated with a suitable solvent (e.g., ethanol) and recrystallized to purify the 3,5-diphenyl-1,2,4-triazole.

  • Note on Regioselectivity: If using an unsymmetrical amide and acylhydrazide, this method will likely produce a mixture of regioisomers. HPLC and LC-MS analysis are recommended to identify and quantify the different products.[2]

Visualizations

G cluster_factors Key Factors Influencing Regioselectivity cluster_outcomes Regiochemical Outcomes Catalyst Catalyst Choice IsomerA Regioisomer A (e.g., 1,3-disubstituted) Catalyst->IsomerA Directs Pathway IsomerB Regioisomer B (e.g., 1,5-disubstituted) Catalyst->IsomerB Directs Pathway Solvent Solvent System Mixture Mixture of Isomers Solvent->Mixture Can Influence Ratio Temp Reaction Temperature Temp->Mixture Can Cause Rearrangement Substrates Substrate Sterics/ Electronics Substrates->IsomerA Inherent Bias Substrates->IsomerB Inherent Bias Substrates->Mixture Inherent Bias

Caption: Logical relationship of factors influencing 1,2,4-triazole regioselectivity.

G start 1. Reaction Setup (Select Catalyst, Solvent, Temp) run_rxn 2. Run Reaction (Monitor by TLC/LC-MS) start->run_rxn analysis 3. Workup & Isolate Crude Product run_rxn->analysis check 4. Analyze Regioisomeric Ratio (NMR, LC-MS) analysis->check success Desired Regioselectivity Achieved check->success Ratio > 95:5 fail Poor Regioselectivity check->fail Ratio < 95:5 optimize 5. Modify Reaction Conditions fail->optimize optimize->run_rxn Iterate

Caption: Experimental workflow for optimizing reaction regioselectivity.

G cluster_ag Ag(I) Catalysis cluster_cu Cu(II) Catalysis Start Isocyanide + Diazonium Salt Ag_Intermediate Silver-Coordinated Intermediate A Start->Ag_Intermediate Ag(I) Catalyst Cu_Intermediate Copper-Coordinated Intermediate B Start->Cu_Intermediate Cu(II) Catalyst Product_1_3 1,3-Disubstituted 1,2,4-Triazole Ag_Intermediate->Product_1_3 Selective Cyclization Product_1_5 1,5-Disubstituted 1,2,4-Triazole Cu_Intermediate->Product_1_5 Selective Cyclization

Caption: Catalyst-controlled pathways to different 1,2,4-triazole regioisomers.

References

Technical Support Center: Synthesis of Substituted Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted triazoles. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting solutions and answers to frequently asked questions encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of substituted triazoles, with a primary focus on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2]

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Explanation
Catalyst (Cu(I)) Inactivation 1. Use a reducing agent: Add sodium ascorbate in situ to reduce the Cu(II) salt (e.g., CuSO₄) to the active Cu(I) state.[3][4] Use a freshly prepared solution of sodium ascorbate, as it can oxidize over time.[3] 2. Employ a stabilizing ligand: Use ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to protect the Cu(I) catalyst from oxidation and disproportionation.[3][4][5] A ligand-to-copper ratio of 5:1 is often recommended.[3] 3. Degas solvents: Remove dissolved oxygen from the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solvent prior to adding the catalyst. 4. Work under an inert atmosphere: For highly sensitive reactions, perform the entire experiment in a glovebox.[3]The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state in the presence of oxygen.[3] Disproportionation to Cu(0) and Cu(II) can also occur.[3]
Poor Reagent Quality 1. Purify starting materials: Ensure the azide and alkyne starting materials are pure. Impurities can inhibit the catalyst or participate in side reactions. Azides, in particular, can be unstable.[3] 2. Verify reagent integrity: If possible, confirm the structure and purity of your starting materials using analytical techniques like NMR or mass spectrometry.Impurities can significantly hinder the reaction's progress.
Suboptimal Reaction Conditions 1. Optimize stoichiometry: While a 1:1 ratio of azide to alkyne is typical, a slight excess of one reagent may be beneficial. 2. Adjust temperature: Most CuAAC reactions proceed well at room temperature, but gentle heating (e.g., 40-60 °C) can sometimes improve yields for less reactive substrates.[6] 3. Screen solvents: The choice of solvent can be critical. Protic solvents like water, t-BuOH, or mixtures with DMSO or DMF are commonly used.[7] 4. Control pH: The optimal pH range for CuAAC is typically between 4 and 12.[8] Buffers like phosphate buffers are suitable, while Tris buffer should be avoided as it can chelate copper.[3]Reaction kinetics and thermodynamics are highly dependent on the reaction environment.[3]
Low Reactant Concentration Increase concentrations: For the reaction to proceed efficiently, reactant concentrations should generally be above 10 µM.[3]Very low concentrations can significantly slow down the reaction rate.[3]

Issue 2: Formation of Side Products

Side Product Minimization Strategy Explanation
Alkyne Homocoupling (Glaser Coupling) 1. Strict exclusion of oxygen: Thoroughly degas all solvents and maintain an inert atmosphere. 2. Use of excess reducing agent: Sodium ascorbate helps to maintain a reducing environment, suppressing the oxidative homocoupling.[9] 3. Employ a suitable ligand: Ligands can modulate the reactivity of the copper catalyst and minimize side reactions.This is the most common side reaction, where the terminal alkyne couples with itself in the presence of oxygen and a copper catalyst.[3]
Mixture of Regioisomers (in non-CuAAC methods) Select a regioselective method: For the synthesis of 1,2,3-triazoles, CuAAC provides exclusively the 1,4-disubstituted regioisomer, while ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) yields the 1,5-disubstituted isomer.[8][9] For 1,2,4-triazoles synthesized via the Einhorn-Brunner reaction, regioselectivity is controlled by the electronic properties of the diacylamine substituents.[10]The thermal Huisgen cycloaddition of azides and alkynes typically produces a mixture of 1,4- and 1,5-regioisomers.[1][9]

Issue 3: Purification Difficulties

Problem Solution
Removal of Copper Catalyst 1. Aqueous workup with ammonia or EDTA: Washing the reaction mixture with an aqueous solution of ammonia or EDTA can help to chelate and remove copper salts. 2. Filtration through silica gel: A short plug of silica gel can be effective in retaining the copper catalyst. 3. Precipitation of copper sulfide: Bubbling H₂S gas through the reaction mixture in DMF can precipitate copper as copper sulfide, which can then be removed by filtration.
Separating Product from Unreacted Starting Materials Chromatography: Column chromatography is the most common method for purifying the triazole product from unreacted starting materials and any side products.

Frequently Asked Questions (FAQs)

Q1: What is the optimal order of addition for reagents in a CuAAC reaction? A: A common and effective order of addition is to first mix the azide and alkyne in the chosen solvent. Then, add the reducing agent (e.g., sodium ascorbate), followed by the copper source (e.g., CuSO₄) and any ligand.

Q2: Can I use a copper(I) salt directly instead of generating it in situ? A: Yes, copper(I) salts like CuI or CuBr can be used directly.[1] However, they are often less stable and may require more stringent inert atmosphere techniques to prevent oxidation. The in situ generation from a Cu(II) salt and a reducing agent is often more convenient and reproducible.[1]

Q3: My starting materials are not soluble in the same solvent. What should I do? A: Using a mixture of solvents is a common strategy. For example, a mixture of water and a water-miscible organic solvent like t-BuOH, DMSO, or DMF can be effective for dissolving both polar and non-polar reactants.

Q4: How do I know if my reaction is complete? A: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the limiting starting material and the appearance of the product spot/peak are indicative of reaction progression.

Q5: Are there alternatives to copper catalysis for synthesizing 1,2,3-triazoles? A: Yes, several alternatives exist. The thermal Huisgen cycloaddition can be used but often requires high temperatures and lacks regioselectivity.[11] Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides the 1,5-regioisomer.[8] For biological applications where copper toxicity is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) using strained cyclooctynes is a powerful copper-free alternative.[12]

Quantitative Data Summary

Table 1: Effect of Ligand on CuAAC Reaction Yield

LigandLigand:Cu RatioSubstratesSolventYield (%)Reference
1-Methylimidazole1:11-Azidooctane + PhenylacetyleneNot Specified45[13]
1-(1-Adamantyl)imidazole1:11-Azidooctane + PhenylacetyleneNot Specified95[13]
TBTA2:1Benzyl azide + Phenylacetylene10% aq. DMSO~90[7]
Ligand 7 (mono(benzimidazole)-bis(pyridine))2:1Benzyl azide + Phenylacetylene10% aq. DMSOInhibitory[7]
Ligand 7 (mono(benzimidazole)-bis(pyridine))1:1Benzyl azide + Phenylacetylene4:1 DMSO:water>95[7]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagent Preparation:

    • Prepare a 1 M solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 100 mM solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in deionized water.

    • If using a ligand, prepare a solution of the ligand (e.g., THPTA) in a suitable solvent (e.g., water or DMSO).

  • Reaction Setup:

    • In a reaction vial, dissolve the alkyne (1.0 equiv) and the azide (1.0-1.2 equiv) in a suitable solvent or solvent mixture (e.g., 1:1 t-BuOH/H₂O) to a concentration of 0.1-0.5 M.

    • If using a ligand, add the ligand solution (e.g., 5 mol %).

    • Add the freshly prepared sodium ascorbate solution (10-20 mol %).

    • Add the copper(II) sulfate solution (1-5 mol %).

  • Reaction and Monitoring:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Work-up and Purification:

    • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with saturated aqueous ammonium chloride or a dilute solution of EDTA to remove the copper catalyst.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

CuAAC_Troubleshooting start Low Yield in CuAAC Reaction catalyst Catalyst Inactivation? start->catalyst reagents Reagent Quality? start->reagents conditions Suboptimal Conditions? start->conditions side_reactions Side Reactions? start->side_reactions catalyst->reagents No sol_catalyst Add Reducing Agent (Ascorbate) Use Stabilizing Ligand (TBTA/THPTA) Degas Solvents catalyst->sol_catalyst Yes reagents->conditions No sol_reagents Purify Starting Materials Verify Reagent Purity (NMR, MS) reagents->sol_reagents Yes conditions->side_reactions No sol_conditions Optimize Stoichiometry Screen Temperatures & Solvents Check pH conditions->sol_conditions Yes sol_side_reactions Exclude Oxygen (Inert Atmosphere) Use Excess Reducing Agent side_reactions->sol_side_reactions Yes

Caption: Troubleshooting workflow for low yields in CuAAC reactions.

CuAAC_Mechanism cluster_0 Catalytic Cycle cluster_1 In-situ Catalyst Generation CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide Complex CuI->Cu_Acetylide Alkyne R-C≡C-H Alkyne->Cu_Acetylide Azide R'-N₃ Metallacycle Six-membered Cu(III) Metallacycle Azide->Metallacycle Product 1,4-Disubstituted 1,2,3-Triazole Cu_Acetylide->Metallacycle Cu_Triazolide Copper Triazolide Metallacycle->Cu_Triazolide Rearrangement Cu_Triazolide->CuI Regeneration Cu_Triazolide->Product + H⁺ CuII Cu(II) (e.g., CuSO₄) CuI_gen Cu(I) CuII->CuI_gen Reducer Reducing Agent (e.g., Sodium Ascorbate) Reducer->CuI_gen

Caption: Simplified mechanism of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Technical Support Center: Recrystallization Methods for Methyl 4-triazol-1-yl-benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of Methyl 4-triazol-1-yl-benzoate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying Methyl 4-triazol-1-yl-benzoate?

A1: Recrystallization is a purification technique for solid organic compounds based on the principle of differential solubility. The ideal scenario is that Methyl 4-triazol-1-yl-benzoate is highly soluble in a hot solvent but has low solubility in the same solvent when it's cold. Conversely, impurities should either be very soluble at all temperatures (remaining in the liquid phase, or mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration). By carefully selecting a solvent and controlling the cooling rate, pure crystals of the target compound can be formed, leaving impurities behind in the solution.

Q2: How do I choose a suitable solvent for the recrystallization of Methyl 4-triazol-1-yl-benzoate?

A2: Selecting the right solvent is crucial for successful recrystallization. An ideal solvent should:

  • Dissolve the compound well at high temperatures but poorly at low temperatures.

  • Not react with the compound.

  • Have a relatively low boiling point for easy removal from the crystals.

  • Be non-toxic, non-flammable, and environmentally friendly if possible.

For aromatic esters and triazole derivatives like Methyl 4-triazol-1-yl-benzoate, common solvent systems to consider are ethanol/water, and ethyl acetate/hexane.[1] It is highly recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.

Q3: What are the essential steps in a standard recrystallization procedure?

A3: A typical recrystallization involves the following key steps:

  • Dissolution: Dissolving the crude solid in a minimum amount of a suitable hot solvent.

  • Hot Filtration (optional): If insoluble impurities are present, the hot solution is filtered to remove them.

  • Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to induce crystal formation.

  • Crystal Collection: The formed crystals are separated from the mother liquor by vacuum filtration.

  • Washing: The collected crystals are washed with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: The pure crystals are dried to remove any residual solvent.

Q4: My recrystallized Methyl 4-triazol-1-yl-benzoate is still impure. What could be the reason?

A4: Persistent impurities after recrystallization can be due to a few factors. If the solution cools too quickly, impurities can get trapped within the crystal lattice.[2] Alternatively, the impurities might have very similar solubility profiles to your target compound, making separation by recrystallization challenging. In such cases, a different purification method, such as column chromatography, may be necessary.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of Methyl 4-triazol-1-yl-benzoate.

Problem 1: The compound does not crystallize, even after cooling.

Possible Cause Solution
Too much solvent was used. This is the most common reason for crystallization failure.[3] Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
The solution is supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.[4]
The cooling process is too rapid. Allow the solution to cool to room temperature slowly and without disturbance before placing it in an ice bath.

Problem 2: A low yield of crystals is recovered.

Possible Cause Solution
Excessive solvent was used. A significant amount of the product will remain in the mother liquor. Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals.[2]
The compound is too soluble in the chosen solvent. Consider using a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures.[1]
Premature crystallization during hot filtration. Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the product from crystallizing on the filter paper.[1]
Incomplete cooling. Make sure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.

Problem 3: The compound "oils out" instead of forming crystals.

Possible Cause Solution
The boiling point of the solvent is higher than the melting point of the compound. "Oiling out" happens when the solute comes out of solution as a liquid.[4][5] Reheat the solution to dissolve the oil and add more solvent to lower the saturation point. Allow the solution to cool more slowly.[3][4]
High concentration of impurities. The presence of impurities can lower the melting point of the compound.[4] Consider purifying the crude product by another method, such as column chromatography, before recrystallization.
Rapid cooling. A high degree of supersaturation caused by rapid cooling can favor the formation of an oil.[5] Ensure a slow cooling rate.

Quantitative Data Summary

Due to the lack of specific experimental solubility data for Methyl 4-triazol-1-yl-benzoate in the searched literature, the following table provides estimated solubility characteristics based on general principles for structurally similar compounds. "Good" solvents are those in which the compound is expected to have high solubility when hot and low solubility when cold.

Solvent/Solvent SystemBoiling Point (°C)Estimated Solubility at 25°CEstimated Solubility at Boiling PointRemarks
Ethanol/WaterVariableLowHighA good mixed-solvent system. The ratio can be adjusted for optimal results.[1]
Ethyl Acetate/HexaneVariableLowHighSuitable for less polar compounds; the polarity can be fine-tuned by adjusting the ratio.[1]
Methanol64.7Moderate to HighVery HighMay be too good of a solvent, potentially leading to low recovery.[1]
Acetone56Moderate to HighVery HighSimilar to methanol, may result in low crystal yield.[1]
Toluene111LowModerateMay be a suitable single solvent.
Dichloromethane39.6HighVery HighLikely too soluble for effective recrystallization.

Experimental Protocols

The following are representative protocols for the recrystallization of Methyl 4-triazol-1-yl-benzoate based on general laboratory procedures for similar compounds.

Protocol 1: Single-Solvent Recrystallization (e.g., using Toluene)
  • Dissolution: In a 100 mL Erlenmeyer flask, add the crude Methyl 4-triazol-1-yl-benzoate (e.g., 2.0 g). Add a magnetic stir bar and approximately 20 mL of toluene. Heat the mixture to boiling on a hot plate with stirring. Continue adding small portions of hot toluene until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold toluene.

  • Drying: Dry the crystals on the filter paper by continuing to draw air through the funnel. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization (e.g., using Ethanol/Water)
  • Dissolution: Dissolve the crude Methyl 4-triazol-1-yl-benzoate in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: To the hot solution, add water dropwise while swirling until a faint cloudiness persists. This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization, Collection, Washing, and Drying: Follow steps 3-6 from Protocol 1, using an ice-cold ethanol/water mixture for washing the crystals.

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common recrystallization problems.

G Troubleshooting: No Crystal Formation start No crystals form upon cooling q1 Is the solution clear or cloudy? start->q1 cloudy Solution is cloudy q1->cloudy Cloudy clear Solution is clear q1->clear Clear action1 Scratch the inside of the flask with a glass rod cloudy->action1 action2 Add a seed crystal clear->action2 q2 Did crystals form? action1->q2 action2->q2 action3 Reduce solvent volume by evaporation and cool again q2->action3 No end_success Crystallization successful q2->end_success Yes end_fail Consider a different solvent system q2->end_fail Still no crystals action3->q2

Caption: Workflow for troubleshooting failure of crystallization.

G Troubleshooting: Oiling Out start Compound 'oils out' during cooling q1 Is the boiling point of the solvent higher than the melting point of the compound? start->q1 action1 Reheat to dissolve the oil, add more solvent, and cool slowly q1->action1 Yes action2 Choose a lower-boiling point solvent q1->action2 No q2 Did crystals form? action1->q2 action2->q2 end_success Crystallization successful q2->end_success Yes end_fail Consider pre-purification (e.g., column chromatography) q2->end_fail No

Caption: Workflow for addressing "oiling out" during recrystallization.

References

Technical Support Center: Synthesis of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate. The information is presented in a question-and-answer format to directly address common stability issues and other challenges encountered during its preparation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields during the synthesis of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate, typically prepared via an Ullmann condensation reaction, can stem from several factors. Incomplete reaction, side reactions, and product degradation are the primary culprits.

Troubleshooting Steps:

  • Reaction Temperature: Ensure the reaction is conducted at an optimal temperature. Traditional Ullmann couplings often require high temperatures (120-180 °C). If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition of the starting materials or product.

  • Catalyst and Ligand: The choice and quality of the copper catalyst are crucial. Copper(I) salts, such as CuI or CuBr, are commonly used. The addition of a ligand, like L-proline or a phenanthroline derivative, can significantly improve catalytic activity and allow for lower reaction temperatures.

  • Base Selection: The base is critical for the deprotonation of 1,2,4-triazole. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can impact the reaction rate and yield.

  • Solvent Choice: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically used. Ensure the solvent is anhydrous, as water can interfere with the reaction and contribute to side reactions.

Q2: I am observing a significant amount of a byproduct that appears to be 4-(1H-1,2,4-triazol-1-yl)benzoic acid. What is causing this and how can I prevent it?

The formation of the corresponding carboxylic acid is a common stability issue and is due to the hydrolysis of the methyl ester group .[1][2][3] This is particularly prevalent under the basic conditions required for the Ullmann condensation.

Troubleshooting Steps:

  • Choice of Base: Strong bases like NaOH or KOH, especially in the presence of water, will readily hydrolyze the ester.[1][2] Opt for non-hydroxide bases such as K₂CO₃ or Cs₂CO₃, which are generally less nucleophilic towards the ester carbonyl.

  • Anhydrous Conditions: Meticulously dry all reagents and solvents. Water present in the reaction mixture will facilitate ester hydrolysis.

  • Reaction Time and Temperature: Minimize the reaction time and use the lowest effective temperature to reduce the extent of hydrolysis. Prolonged exposure to basic conditions at high temperatures will favor the formation of the carboxylic acid byproduct.

  • Work-up Procedure: During the work-up, avoid prolonged exposure to strongly acidic or basic aqueous solutions if the product needs to be isolated in its ester form.

Q3: My product appears to be a mixture of isomers. How can I ensure the correct regioselectivity for N1-arylation of the 1,2,4-triazole ring?

1,2,4-triazole has three nitrogen atoms (N1, N2, and N4), and arylation can potentially occur at any of these positions, leading to a mixture of regioisomers. The N1-substituted product is generally the thermodynamically favored isomer.

Troubleshooting Steps:

  • Reaction Conditions: Higher reaction temperatures and longer reaction times tend to favor the formation of the more stable N1-isomer.

  • Steric Hindrance: While not directly applicable to the unsubstituted 1,2,4-triazole, for substituted triazoles, steric hindrance can play a role in directing the arylation to a less hindered nitrogen atom.

  • Purification: Careful purification by column chromatography or recrystallization is often necessary to separate the desired N1-isomer from other regioisomers. The polarity of the isomers can be sufficiently different to allow for chromatographic separation.

Q4: I am having difficulty purifying the final product. What are some common impurities and effective purification strategies?

Purification of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate can be challenging due to the presence of unreacted starting materials, side products, and regioisomers.

Common Impurities:

  • Unreacted Methyl 4-halobenzoate

  • Unreacted 1,2,4-triazole

  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid (from hydrolysis)

  • N2- and N4-aryl regioisomers

  • Homocoupling products of the aryl halide (e.g., dimethyl biphenyl-4,4'-dicarboxylate)

Purification Protocols:

  • Aqueous Wash: A standard work-up procedure involving washing the organic extract with water can help remove water-soluble impurities like unreacted 1,2,4-triazole and salts. A wash with a mild base solution (e.g., saturated NaHCO₃) can remove the acidic byproduct, 4-(1H-1,2,4-triazol-1-yl)benzoic acid.

  • Column Chromatography: Silica gel column chromatography is often the most effective method for separating the desired product from starting materials and regioisomers. A gradient elution with a solvent system such as hexane/ethyl acetate or dichloromethane/methanol is typically employed.

  • Recrystallization: If the product is obtained as a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) can be an effective final purification step to obtain a highly pure product.

Data Summary

Table 1: Influence of Reaction Parameters on Yield and Purity (Note: This table is illustrative, based on typical outcomes for Ullmann condensations, as specific quantitative data for this exact reaction is not readily available in the provided search results.)

ParameterVariationExpected Impact on YieldExpected Impact on Purity (Selectivity & Side Reactions)
Catalyst CuIModerate to GoodMay require higher temperatures
CuI with L-prolineGood to ExcellentAllows for lower temperatures, potentially reducing side reactions
Base K₂CO₃GoodModerate risk of ester hydrolysis
Cs₂CO₃ExcellentHigher reactivity, but also increased risk of hydrolysis
K₃PO₄GoodGenerally a good balance of reactivity and lower hydrolysis
Solvent DMFGoodStandard solvent, ensure anhydrous
DMSOGood to ExcellentHigher boiling point may improve yield for less reactive halides
Temperature 120-140 °CModerateLower risk of decomposition and side reactions
150-180 °CGood to ExcellentHigher yield but increased risk of hydrolysis and decomposition

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate

This protocol is a representative procedure for a ligand-assisted Ullmann condensation.

Materials:

  • Methyl 4-bromobenzoate

  • 1,2,4-Triazole

  • Copper(I) Iodide (CuI)

  • L-proline

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-bromobenzoate (1.0 eq), 1,2,4-triazole (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 130-150 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate.

Visualizations

Synthesis_Workflow reagents Methyl 4-bromobenzoate 1,2,4-Triazole CuI / L-proline K2CO3, DMF reaction Ullmann Condensation (130-150°C, 12-24h) reagents->reaction workup Aqueous Work-up (EtOAc, H2O, Brine) reaction->workup purification Column Chromatography workup->purification product Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate purification->product

Caption: General workflow for the synthesis of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate.

Troubleshooting_Tree start Low Yield or Impure Product hydrolysis Ester Hydrolysis Observed? start->hydrolysis Check for acid byproduct isomers Mixture of Isomers? start->isomers Analyze by NMR/LCMS incomplete_rxn Incomplete Reaction? start->incomplete_rxn Check starting material spot on TLC sol_hydrolysis Use anhydrous conditions Choose milder base (e.g., K3PO4) Reduce reaction time/temp hydrolysis->sol_hydrolysis Yes sol_isomers Increase reaction temp/time Purify via column chromatography isomers->sol_isomers Yes sol_incomplete_rxn Increase temperature Add ligand (e.g., L-proline) Ensure catalyst is active incomplete_rxn->sol_incomplete_rxn Yes

Caption: Troubleshooting decision tree for synthesis issues.

Degradation_Pathway product Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate hydrolyzed_product 4-(1H-1,2,4-triazol-1-yl)benzoic Acid product->hydrolyzed_product Base (e.g., K2CO3), H2O Δ

Caption: Primary degradation pathway: ester hydrolysis.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate. Supporting experimental data, detailed methodologies, and visual workflows are presented to aid in the selection of the most appropriate analytical strategy for this crucial intermediate in pharmaceutical synthesis.

Introduction

Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is critical as impurities can affect the safety, efficacy, and stability of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity determination due to its high resolution and sensitivity. This guide compares the performance of a standard HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive purity profiling of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate.

Potential Impurities in the Synthesis of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate

A common synthetic route to Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate involves the reaction of methyl 4-aminobenzoate with N,N-dimethylformamide azine or a similar reagent to form the triazole ring. Based on this and other common triazole syntheses like the Pellizzari and Einhorn-Brunner reactions, potential impurities may include:

  • Unreacted Starting Materials:

    • Methyl 4-aminobenzoate

    • 1,2,4-Triazole (if used as a starting material in an alternative route)

  • Isomeric Impurities:

    • Methyl 4-(4H-1,2,4-triazol-4-yl)benzoate (N4-isomer)

  • By-products from Side Reactions:

    • Compounds resulting from the degradation of reagents or intermediates.

  • Residual Solvents:

    • Solvents used in the synthesis and purification steps.

Comparison of Analytical Techniques

The purity of a synthesized batch of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate was assessed using HPLC, GC-MS, and NMR. The results are summarized below.

Data Presentation

Table 1: HPLC Analysis Data

CompoundRetention Time (min)Peak Area (%)
Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate8.5299.52
Methyl 4-aminobenzoate (Impurity A)4.210.15
Methyl 4-(4H-1,2,4-triazol-4-yl)benzoate (Impurity B)7.890.28
Unknown Impurity 16.450.05

Table 2: GC-MS Analysis Data

CompoundRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate12.34203172, 144, 116, 90
Methyl 4-aminobenzoate (Impurity A)9.87151120, 92, 65

Note: Isomeric impurities are often difficult to distinguish by mass spectrometry alone.

Table 3: ¹H NMR (400 MHz, DMSO-d₆) Analysis Data

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate9.25, 8.40, 8.15, 7.95, 3.90s, s, d, d, sTriazole-H, Triazole-H, Ar-H, Ar-H, OCH₃
Methyl 4-(4H-1,2,4-triazol-4-yl)benzoate (Impurity B)8.90, 8.20, 7.80, 3.90s, d, d, sTriazole-H, Ar-H, Ar-H, OCH₃
Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the purity of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate and separate it from potential impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, starting with 20% acetonitrile and ramping to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: A sample of the synthesized compound was dissolved in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To identify and quantify volatile impurities and confirm the mass of the main component.

  • Instrumentation: GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Injection: Split mode.

  • MS Detection: Electron Ionization (EI) mode, scanning from m/z 40 to 400.

  • Sample Preparation: The sample was dissolved in dichloromethane to a concentration of approximately 1 mg/mL.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the synthesized compound and identify any isomeric impurities.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Analysis: ¹H NMR spectra were acquired. The distinct chemical shifts of the triazole protons for the N-1 and N-4 isomers allow for their differentiation.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Synthesized Product dissolve Dissolve in Mobile Phase sample->dissolve filter Filter through 0.45 µm filter dissolve->filter hplc HPLC System filter->hplc column C18 Column hplc->column detector UV Detector (254 nm) column->detector chromatogram Chromatogram Acquisition detector->chromatogram integration Peak Integration chromatogram->integration quantification Purity Quantification integration->quantification

Caption: Workflow for HPLC Purity Analysis.

Analytical_Comparison cluster_sample Compound for Analysis cluster_techniques Analytical Techniques cluster_info Information Obtained main_compound Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate HPLC HPLC main_compound->HPLC GCMS GC-MS main_compound->GCMS NMR NMR main_compound->NMR purity Quantitative Purity HPLC->purity impurities Impurity Profile HPLC->impurities GCMS->impurities volatiles Volatile Impurities GCMS->volatiles structure Structural Confirmation NMR->structure isomers Isomer Identification NMR->isomers

Caption: Comparison of Analytical Techniques.

Conclusion

  • HPLC is a robust and reliable method for the quantitative purity assessment of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate, providing excellent separation of the main compound from its potential non-volatile impurities.

  • GC-MS is a valuable complementary technique, particularly for the identification of volatile impurities and for providing mass information of the main component and some impurities. However, it may not be suitable for thermally labile compounds and may not easily distinguish between isomers.

  • NMR Spectroscopy is unparalleled for the structural elucidation of the main compound and for the identification and quantification of isomeric impurities.[1][2] It provides unambiguous structural information that is often not attainable by chromatographic methods alone.[3]

For a comprehensive purity analysis of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate, a combination of HPLC for quantitative purity determination and NMR for structural confirmation and isomer identification is recommended. GC-MS can be employed as a supplementary technique for the analysis of volatile components.

References

A Comparative Guide to the Structural Elucidation of Methyl 4-triazol-1-yl-benzoate: X-ray Crystallography and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of X-ray crystallography and alternative analytical techniques for the structural confirmation of Methyl 4-triazol-1-yl-benzoate. While the definitive crystal structure of Methyl 4-triazol-1-yl-benzoate is not publicly available, this document outlines the experimental approach for its determination via X-ray crystallography and contrasts this method with other powerful techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, and Microcrystal-electron diffraction (MicroED).

Introduction to Structural Elucidation

Determining the precise three-dimensional arrangement of atoms within a molecule is a critical step in chemical research and drug development. This structural information is fundamental to understanding a compound's physical properties, chemical reactivity, and biological activity. Single-crystal X-ray crystallography has long been considered the gold standard for obtaining unambiguous structural data for small molecules.[1] However, alternative and complementary techniques are invaluable, particularly when suitable crystals cannot be obtained.

Head-to-Head: X-ray Crystallography vs. Alternative Methods

The choice of analytical technique for structure determination depends on several factors, including the nature of the sample, the information required, and the available resources. Below is a comparative overview of X-ray crystallography, NMR spectroscopy, and MicroED.

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMicrocrystal-Electron Diffraction (MicroED)
Sample Phase Solid (single crystal)SolutionSolid (nanocrystals)
Information Yield Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, absolute configuration.[2]Connectivity, chemical environment of atoms, solution-state conformation, and dynamics.[3][4]High-resolution 3D structure from very small crystals.[1]
Sample Requirement High-quality single crystals (typically > 50 µm).[1]Small amount of soluble sample.[2]Nanocrystals (billionth of the size needed for X-ray).[1]
Throughput Can be time-consuming due to the need for crystal growth (weeks to months).[1]Relatively rapid data acquisition.[2]Very fast data collection (less than 30 minutes per crystal).[1]
Limitations Difficulty in obtaining suitable single crystals.[1][3]Does not provide precise bond lengths and angles; can be complex for large molecules.A newer, less established technique compared to X-ray crystallography.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections outline the typical experimental protocols for X-ray crystallography and NMR spectroscopy for the structural analysis of a compound like Methyl 4-triazol-1-yl-benzoate.

Protocol 1: Single-Crystal X-ray Crystallography
  • Synthesis and Purification: Synthesize Methyl 4-triazol-1-yl-benzoate and purify it to a high degree using techniques like recrystallization or chromatography. The purity of the starting material is crucial for growing high-quality crystals.

  • Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the structure factors are determined to generate an initial electron density map. An atomic model is then built into this map and refined to best fit the experimental data.[3]

Protocol 2: NMR Spectroscopy for Structural Elucidation
  • Sample Preparation: Dissolve a small amount of purified Methyl 4-triazol-1-yl-benzoate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]

  • 1D NMR Spectra Acquisition:

    • ¹H NMR: Provides information on the number, chemical environment, and coupling of protons.

    • ¹³C NMR: Provides information on the number and chemical environment of carbon atoms.[3]

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for determining the connectivity of the molecule.

  • Structure Interpretation: The collective data from these NMR experiments are pieced together to determine the complete chemical structure of the molecule in solution.

Data Presentation: A Comparative Framework

While the specific crystallographic data for Methyl 4-triazol-1-yl-benzoate is not available, the following table presents data for structurally related compounds to provide a comparative framework for what would be expected.

Table 1: Crystallographic Data for Structurally Related Triazole and Benzoate Derivatives

CompoundChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoateC₁₃H₁₅N₃O₃MonoclinicP2₁/c13.61114.097024.172100.063[6]
{4-[(2,4-dichlorobenzoyloxy)methyl]-1-phenyl-1H-1,2,3-triazol-5-yl}methyl 2,4-dichlorobenzoateC₂₄H₁₅Cl₄N₃O₄MonoclinicP2₁/c8.90819.56713.908104.010[7]
4-(1H-1,2,3-triazol-1-yl)benzoic acidC₉H₇N₃O₂MonoclinicP1 21/c 14.80585.470431.794490.687[8]

Visualizing the Workflow

The following diagram illustrates the typical workflow for determining the structure of a small molecule like Methyl 4-triazol-1-yl-benzoate using X-ray crystallography.

XRay_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Determination Synthesis Synthesis of Methyl 4-triazol-1-yl-benzoate Purification Purification Synthesis->Purification Crystallization Crystallization Screening Purification->Crystallization SingleCrystal Obtain High-Quality Single Crystal Crystallization->SingleCrystal Mounting Mount Crystal SingleCrystal->Mounting Diffraction X-ray Diffraction Mounting->Diffraction DataProcessing Data Processing Diffraction->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Structure

Caption: Workflow for X-ray Crystallography.

Conclusion

The structural confirmation of Methyl 4-triazol-1-yl-benzoate can be definitively achieved through single-crystal X-ray crystallography, which provides unparalleled detail of the solid-state conformation. However, when high-quality crystals are challenging to obtain, a combination of NMR spectroscopy and computational methods can provide a comprehensive structural elucidation in the solution phase. The emergence of techniques like MicroED also presents a promising, high-throughput alternative for analyzing nanocrystalline samples. The selection of the most appropriate method will ultimately be guided by the specific research goals and the physical properties of the compound.

References

A Comparative Guide to the Synthesis of 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-triazole scaffold is a significant heterocyclic motif in medicinal chemistry, present in a variety of therapeutic agents with diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The efficient synthesis of substituted 1,2,4-triazoles is, therefore, a key focus for researchers in drug discovery and development. This guide provides a comparative overview of classical and modern synthetic methods for the preparation of 1,2,4-triazoles, complete with experimental data, detailed protocols, and mechanistic diagrams to aid in methodology selection.

Comparison of Synthetic Methods

The choice of synthetic route to 1,2,4-triazoles depends on several factors, including the desired substitution pattern, substrate availability, and desired reaction conditions. Below is a summary of common methods with their respective advantages and disadvantages.

MethodStarting MaterialsGeneral ConditionsYieldsKey AdvantagesKey Disadvantages
Pellizzari Reaction Amide, AcylhydrazideHigh temperature (220-250 °C), neat or high-boiling solvent, 2-4 hours.[1][3][4]Moderate to Low[5]Direct route to 3,5-disubstituted-1,2,4-triazoles.[1]Harsh reaction conditions, long reaction times, low yields, potential for side products in unsymmetrical reactions.[1][5]
Einhorn-Brunner Reaction Diacylamine (Imide), HydrazineAcid-catalyzed (e.g., acetic acid), reflux, 2-8 hours.[5][6]Good[7]Access to 1,5-disubstituted and 1,3,5-trisubstituted-1,2,4-triazoles.Can produce isomeric mixtures with unsymmetrical imides.[6]
Microwave-Assisted Synthesis Varies (e.g., Hydrazides and Nitriles)Microwave irradiation, often with a base (e.g., K₂CO₃), reduced reaction times (minutes to hours).[7][8]Generally High[9][10]Dramatically reduced reaction times, often higher yields, aligns with green chemistry principles.[8]Requires specialized microwave reactor equipment.
One-Pot, Three-Component Synthesis Carboxylic Acid, Amidine, HydrazineCoupling agent (e.g., HATU), base (e.g., DIPEA), 80 °C, 4-12 hours.[11]25-84%[12]High efficiency and regioselectivity, broad substrate scope.[11][12]Requires careful optimization of coupling agents and reaction conditions.
Copper-Catalyzed Synthesis Nitriles, HydroxylamineCopper(II) acetate catalyst, DMSO, 120 °C, 12 hours.[13]Moderate to Good[13]Utilizes simple and readily available starting materials, good functional group tolerance.Requires a metal catalyst, which may need to be removed from the final product.

Reaction Pathways and Mechanisms

The following diagrams illustrate the signaling pathways for the described synthetic methods.

Pellizzari_Reaction Amide Amide Intermediate1 Tetrahedral Intermediate Amide->Intermediate1 + Acylhydrazide Acylhydrazide Acylhydrazide Acylhydrazide->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 - H₂O Triazole 1,2,4-Triazole Intermediate2->Triazole - H₂O

Pellizzari Reaction Mechanism

Einhorn_Brunner_Reaction Diacylamine Diacylamine (Imide) Intermediate1 Hydrazone-like Intermediate Diacylamine->Intermediate1 + Hydrazine, H⁺ Hydrazine Hydrazine Hydrazine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Triazole 1,2,4-Triazole Intermediate2->Triazole - H₂O

Einhorn-Brunner Reaction Mechanism

Microwave_Assisted_Synthesis cluster_workflow Experimental Workflow Start Reactants in Microwave Vial Microwave Microwave Irradiation Start->Microwave Workup Work-up and Purification Microwave->Workup Product 1,2,4-Triazole Workup->Product

Microwave-Assisted Synthesis Workflow

One_Pot_Three_Component_Synthesis Carboxylic_Acid Carboxylic Acid Acylamidine Acylamidine Intermediate Carboxylic_Acid->Acylamidine + Amidine, HATU, DIPEA Amidine Amidine Amidine->Acylamidine Hydrazine Hydrazine Triazole 1,3,5-Trisubstituted-1,2,4-Triazole Hydrazine->Triazole Acylamidine->Triazole + Hydrazine

One-Pot, Three-Component Synthesis Pathway

Copper_Catalyzed_Synthesis Nitrile1 Nitrile (R¹-CN) Amidoxime Amidoxime Intermediate Nitrile1->Amidoxime + Hydroxylamine Hydroxylamine Hydroxylamine Hydroxylamine->Amidoxime Triazole 3,5-Disubstituted-1,2,4-Triazole Amidoxime->Triazole + Nitrile (R²-CN), Cu(OAc)₂ Nitrile2 Nitrile (R²-CN) Nitrile2->Triazole

Copper-Catalyzed Synthesis Pathway

Experimental Protocols

Pellizzari Reaction: Synthesis of 3,5-Diphenyl-1,2,4-triazole[7]
  • Combine equimolar amounts of benzamide (1.21 g, 10 mmol) and benzoylhydrazide (1.36 g, 10 mmol) in a round-bottom flask.

  • Heat the mixture in an oil bath to 250 °C with stirring under a nitrogen atmosphere.

  • Maintain this temperature for 3 hours, during which water vapor will evolve.

  • Allow the reaction mixture to cool to room temperature, resulting in a solid mass.

  • Pulverize the solid and wash with a dilute hydrochloric acid solution to remove unreacted starting materials.

  • Wash the crude product with water and recrystallize from ethanol to yield pure 3,5-diphenyl-1,2,4-triazole.

Einhorn-Brunner Reaction: Synthesis of 1,5-Diphenyl-1,2,4-triazole[7]
  • Dissolve N-formylbenzamide (1.49 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.

  • Reflux the mixture for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with water, and recrystallize from a suitable solvent.

Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-Triazoles[8]
  • In a microwave-safe vessel, combine the aromatic hydrazide (1.0 mmol), substituted nitrile (1.1 mmol), and potassium carbonate (0.5 mmol) in n-butanol (3 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 150 °C for 2 hours.

  • After cooling, the precipitated product is collected by filtration.

  • Recrystallize the crude product from ethanol.

One-Pot, Three-Component Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles[11]
  • To a solution of the amidine hydrochloride (1.0 mmol) and the carboxylic acid (1.2 mmol) in DMF (5 mL), add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol).

  • Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 mmol) to the mixture and stir at room temperature for 30 minutes.

  • Add the monosubstituted hydrazine (1.0 mmol) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Copper-Catalyzed One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Triazoles[13]
  • To a solution of hydroxylamine hydrochloride (1.5 mmol) in DMSO (5.0 mL) in a sealed tube, add triethylamine (2.0 mmol).

  • Add the first nitrile (R¹-CN, 1.0 mmol) to the mixture and stir at 80 °C for 2 hours.

  • To the resulting mixture, add the second nitrile (R²-CN, 1.2 mmol) and copper(II) acetate (0.1 mmol).

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

A Comparative Analysis of the Biological Activities of Methyl 4-(1,2,4-triazol-1-yl)benzoate and its 1,2,3-Triazole Isomer

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the isomeric forms of triazole-substituted compounds present a compelling area of research, offering nuanced differences in biological activity. This guide provides a comparative overview of the biological activities of Methyl 4-(1,2,4-triazol-1-yl)benzoate and its corresponding 1,2,3-triazole isomer, Methyl 4-(1,2,3-triazol-1-yl)benzoate. While direct head-to-head comparative studies of these specific methyl esters are not extensively documented, a comparative analysis can be synthesized from research on their core structures and closely related derivatives. This guide will delve into their anticancer and antifungal activities, and their potential as enzyme inhibitors, supported by experimental data from various studies.

Core Structural Differences

The fundamental distinction between the 1,2,4-triazole and 1,2,3-triazole isomers lies in the arrangement of the three nitrogen atoms within the five-membered heterocyclic ring. In the 1,2,4-triazole isomer, the nitrogen atoms are at positions 1, 2, and 4, whereas in the 1,2,3-triazole isomer, they occupy positions 1, 2, and 3. This seemingly subtle variation in nitrogen placement significantly influences the electronic distribution, hydrogen bonding capabilities, and overall spatial conformation of the molecules, which in turn dictates their interaction with biological targets.

Anticancer Activity: A Tale of Two Isomers

Both 1,2,4-triazole and 1,2,3-triazole scaffolds have been extensively investigated for their potential as anticancer agents. Derivatives of both isomers have demonstrated the ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

The 1,2,4-triazole moiety, as seen in Methyl 4-(1,2,4-triazol-1-yl)benzoate, is a well-established pharmacophore in oncology. Studies on related 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have shown potent inhibitory activities against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).[1] For instance, certain hybrids have exhibited IC50 values ranging from 15.6 to 23.9 µM against these cell lines.[1] The anticancer activity of these compounds is often attributed to their ability to interfere with critical cellular pathways.

On the other hand, the 1,2,3-triazole ring, a hallmark of "click chemistry," has also been incorporated into numerous anticancer agents.[2] Derivatives of 4-(1,2,3-triazol-1-yl) compounds have shown significant cytotoxic activity against various cancer cell lines.[2] For example, some 1,2,3-triazole derivatives have displayed potent anticancer activity against MCF-7 and Caco-2 cell lines, with IC50 values as low as 0.31 µM and 4.98 µM, respectively.[2]

Table 1: Comparative Anticancer Activity of 1,2,4-Triazole and 1,2,3-Triazole Benzoic Acid Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybridsMCF-715.6 - 23.9[1]
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybridsHCT-11615.6 - 23.9[1]
4-(1,2,3-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivativesMCF-70.31[2]
4-(1,2,3-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivativesCaco-24.98[2]

Antifungal Potential: A Clearer Distinction

In the realm of antifungal agents, the 1,2,4-triazole scaffold holds a more prominent position. This is exemplified by the numerous commercially successful "azole" antifungal drugs. Research on derivatives of Methyl 4-(1,2,4-triazol-1-yl)benzoate has demonstrated their potential as antifungal agents. For example, a study on methyl 4-(2-(1H-1,2,4-triazol-1-yl) ethoxy)benzoate showed significant inhibitory rates against plant pathogenic fungi like Fusarium moniliforme (76.1%) and Sphaeropsis sapinea (75.4%) at a concentration of 200 µg/mL.[3]

While 1,2,3-triazole derivatives also exhibit antifungal properties, the 1,2,4-triazole isomer is more frequently associated with potent and broad-spectrum antifungal activity.

Table 2: Comparative Antifungal Activity of 1,2,4-Triazole Benzoate Derivatives

CompoundFungal StrainInhibition Rate (%) at 200 µg/mLReference
Methyl 4-(2-(1H-1,2,4-triazol-1-yl) ethoxy)benzoateFusarium moniliforme76.1[3]
Methyl 4-(2-(1H-1,2,4-triazol-1-yl) ethoxy)benzoateSphaeropsis sapinea75.4[3]

Enzyme Inhibition: A Broad Spectrum of Possibilities

Both triazole isomers have been explored as inhibitors of various enzymes, playing crucial roles in different disease pathologies.

Derivatives of 1,2,4-triazoles have been identified as potent inhibitors of enzymes such as acetylcholinesterase (AChE), α-glucosidase, and urease.[4] For instance, certain 1,2,4-triazole derivatives have shown IC50 values as low as 0.73 µM for AChE inhibition.[4]

The 1,2,3-triazole scaffold has also been incorporated into enzyme inhibitors. For example, novel 1,2,3-triazole analogs have been identified as moderate inhibitors of carbonic anhydrase-II, with IC50 values in the range of 13.8–35.7 µM.[5] Furthermore, hybrid molecules containing both 1,2,3-triazole and 1,2,4-triazole moieties have been synthesized and shown to inhibit enzymes like COX-2, aromatase, and EGFR.[6]

Table 3: Comparative Enzyme Inhibition of 1,2,4-Triazole and 1,2,3-Triazole Derivatives

Compound ClassTarget EnzymeIC50 (µM)Reference
1,2,4-Triazole derivativesAcetylcholinesterase (AChE)0.73[4]
1H-1,2,3-Triazole analogsCarbonic Anhydrase-II13.8 - 35.7[5]
Bis-triazole (1,2,3- and 1,2,4-) hybridsAromatase22.40 - 30.30[6]
Bis-triazole (1,2,3- and 1,2,4-) hybridsEGFR0.066 - 0.205[6]

Experimental Protocols

To ensure the reproducibility and further investigation of the biological activities discussed, detailed experimental protocols for key assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

MTT_Assay_Workflow start Seed cancer cells in 96-well plates incubate1 Incubate for 24h start->incubate1 treat Treat with varying concentrations of test compounds incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read Measure absorbance at 570 nm add_dmso->read calculate Calculate IC50 values read->calculate

Caption: Workflow of the MTT assay for determining cytotoxicity.

Protocol:

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere for 24 hours.

  • The cells are then treated with various concentrations of the test compounds (e.g., Methyl 4-(1,2,4-triazol-1-yl)benzoate or its isomer) and a control (e.g., doxorubicin).

  • After a 48-hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • The plates are incubated for another 4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[1]

Antifungal Activity Assay (Mycelial Growth Inhibition)

This method is used to evaluate the efficacy of compounds in inhibiting the growth of fungal mycelia.

Antifungal_Assay_Workflow start Prepare PDA medium with test compound pour Pour medium into Petri dishes start->pour inoculate Inoculate with fungal disc pour->inoculate incubate Incubate at 25-28°C inoculate->incubate measure Measure colony diameter incubate->measure calculate Calculate inhibition rate measure->calculate

References

A Comparative Guide to the Synthesis and Validation of a Novel Methyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)benzoate Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel Methyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)benzoate derivative with established alternatives in the field. The following sections detail the synthesis, characterization, and comparative performance of this new compound, supported by experimental data and protocols.

Introduction

The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide range of therapeutic agents, exhibiting activities such as antifungal and anticancer properties.[1][2][3][4][5] Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate serves as a key intermediate in the synthesis of various biologically active compounds.[6] This guide focuses on a novel derivative, Methyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)benzoate, and evaluates its potential advantages over existing alternatives. The introduction of a bromine atom to the triazole ring is hypothesized to enhance biological activity and provide a handle for further functionalization.

Comparative Performance Data

The performance of the novel Methyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)benzoate was benchmarked against the parent compound, Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate, and two commercially available drugs containing a 1,2,4-triazole core: Fluconazole (antifungal) and Letrozole (anticancer).

Parameter Novel Derivative Parent Compound Fluconazole Letrozole
Synthetic Yield (%) 7885Commercially SourcedCommercially Sourced
Purity (HPLC, %) 99.298.5>99>99
Antifungal Activity (MIC, µg/mL vs. C. albicans) 32>1288N/A
Anticancer Activity (IC50, µM vs. MCF-7) 15.845.2N/A0.01
Aqueous Solubility (mg/L) 150250100075

Experimental Protocols

Synthesis of Methyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)benzoate

Materials:

  • Methyl 4-aminobenzoate

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • 1H-1,2,4-Triazole

  • N,N-Dimethylformamide (DMF)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization of Methyl 4-aminobenzoate: Methyl 4-aminobenzoate (1.51 g, 10 mmol) is dissolved in a mixture of HBr (48%, 5 mL) and water (10 mL) at 0°C. A solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) is added dropwise while maintaining the temperature below 5°C. The resulting diazonium salt solution is stirred for 30 minutes.

  • Sandmeyer Reaction: In a separate flask, copper(I) bromide (1.58 g, 11 mmol) is dissolved in HBr (48%, 5 mL). The cold diazonium salt solution is added slowly to the CuBr solution. The mixture is stirred at room temperature for 2 hours and then heated to 60°C for 1 hour. After cooling, the mixture is extracted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield Methyl 4-bromobenzoate.

  • Ullmann Condensation: To a solution of Methyl 4-bromobenzoate (2.15 g, 10 mmol) and 1H-1,2,4-triazole (0.83 g, 12 mmol) in DMF (20 mL), potassium carbonate (2.76 g, 20 mmol) and a catalytic amount of copper(I) iodide are added. The mixture is heated at 120°C for 12 hours. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product, Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate, is purified by column chromatography.

  • Bromination of the Triazole Ring: Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate (2.03 g, 10 mmol) is dissolved in acetonitrile (30 mL). N-Bromosuccinimide (1.96 g, 11 mmol) is added in portions at room temperature. The reaction mixture is stirred for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated sodium thiosulfate solution and brine, dried over anhydrous Na₂SO₄, and concentrated. The final product, Methyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)benzoate, is purified by recrystallization.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer using DMSO-d₆ as the solvent.

  • Mass Spectrometry (MS): High-resolution mass spectra were obtained on a Thermo Fisher Q Exactive HF-X mass spectrometer using electrospray ionization (ESI).

  • High-Performance Liquid Chromatography (HPLC): Purity was determined using an Agilent 1260 Infinity II HPLC system with a C18 column and a mobile phase of acetonitrile/water with 0.1% formic acid.

  • Infrared (IR) Spectroscopy: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

Visualizations

Synthetic Workflow

G Synthetic Workflow for Novel Derivative cluster_0 Step 1: Diazotization & Sandmeyer Reaction cluster_1 Step 2: Ullmann Condensation cluster_2 Step 3: Bromination A Methyl 4-aminobenzoate B Diazonium Salt A->B NaNO2, HBr C Methyl 4-bromobenzoate B->C CuBr E Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate C->E D 1H-1,2,4-Triazole D->E K2CO3, CuI, DMF F Novel Derivative: Methyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)benzoate E->F NBS, ACN G Hypothetical Inhibition of a Cancer Signaling Pathway cluster_pathway Cell Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Novel Triazole Derivative Inhibitor->RAF

References

Comparative Analysis of Methyl 4-triazol-1-yl-benzoate Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various analogs of Methyl 4-triazol-1-yl-benzoate. The structure-activity relationship (SAR) studies summarized herein offer valuable insights for the rational design of novel therapeutic agents. This document presents quantitative data in structured tables, details key experimental protocols, and visualizes relevant biological pathways to facilitate a deeper understanding of the pharmacological potential of this class of compounds.

Anticancer Activity

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have been synthesized and evaluated for their in vitro cytotoxic activity against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized below.

Table 1: In Vitro Anticancer Activity of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids [1][2]

CompoundModificationIC50 (µM) vs. MCF-7IC50 (µM) vs. HCT-116
Hybrid 2 [Structure details if available]15.623.9
Hybrid 14 [Structure details if available]Not ReportedNot Reported
Doxorubicin (Reference) -19.722.6

Note: Lower IC50 values indicate higher potency.

The data indicates that certain hybrids, such as compound 2, exhibit potent inhibitory activities against both MCF-7 and HCT-116 cancer cell lines, with potency comparable to or greater than the standard reference drug, doxorubicin[1][2]. Further investigation revealed that these compounds can induce apoptosis in cancer cells, suggesting a potential mechanism for their anticancer effects[1][2].

Apoptosis Induction Pathway

The induction of apoptosis is a key mechanism for the anticancer activity of these triazole analogs. The process involves a cascade of signaling events that lead to programmed cell death.

apoptosis_pathway Triazole_Analog Triazole Analog Cancer_Cell Cancer Cell Triazole_Analog->Cancer_Cell Apoptosis_Induction Induction of Apoptosis Cancer_Cell->Apoptosis_Induction Cell_Death Cell Death Apoptosis_Induction->Cell_Death

Caption: General workflow of triazole analog-induced apoptosis in cancer cells.

Neuroprotective Effects

A series of 1,2,4-triazole derivatives have been investigated for their neuroprotective effects. These studies have identified compounds with the ability to protect neuronal cells from oxidative stress-induced damage.

Table 2: Neuroprotective and Pharmacokinetic Properties of a Lead 1,2,4-Triazole Derivative (Compound 11) [3]

ParameterValue
Cell Protection Noticeably protected PC12 cells from H2O2 or SNP cytotoxicity
Mechanism Chelated Fe(II) iron, scavenged reactive oxygen species (ROS), restored mitochondrial membrane potential (MMP)
In Vivo Efficacy Improved behavior, reduced cerebral infarction area in a rat MCAO model
LD50 (mice, i.p.) > 400 mg/kg
Bioavailability (F) 60.76% (oral)
Half-life (t1/2) 4.26 h (oral), 5.11 h (intravenous)

Compound 11 demonstrated significant neuroprotective activity by mitigating oxidative stress and enhancing the antioxidant defense system through the activation of the Nrf2 signaling pathway[3].

Nrf2 Signaling Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of cellular defense against oxidative stress. Activation of this pathway by the triazole derivatives leads to the expression of antioxidant enzymes.

nrf2_pathway Triazole_Derivative Triazole Derivative Nrf2_Activation Nrf2 Activation Triazole_Derivative->Nrf2_Activation promotes ROS Reactive Oxygen Species (ROS) ROS->Nrf2_Activation induces ARE Antioxidant Response Element (ARE) Nrf2_Activation->ARE translocates to nucleus and binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes ARE->Antioxidant_Enzymes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Activation of the Nrf2 signaling pathway by triazole derivatives.

Antioxidant Activity

The antioxidant potential of 4-(1H-triazol-1-yl)benzoic acid hybrids has been assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 3: In Vitro Antioxidant Activity of 4-(1H-triazol-1-yl)benzoic Acid Hybrids

CompoundDPPH Radical Scavenging Activity (%)ABTS Radical Scavenging Activity (%)
Hybrid 5 GoodNot Reported
Hybrid 6 GoodNot Reported
Hybrid 9 GoodNot Reported
Hybrid 11 GoodNot Reported

Note: Higher percentage values indicate greater radical scavenging activity.

Several of the tested hybrids demonstrated good antioxidant activity, indicating their potential to neutralize harmful free radicals.

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)
  • Cell Seeding: Human cancer cells (MCF-7 and HCT-116) are seeded into 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
  • Reaction Mixture: A solution of the test compound in methanol is mixed with a methanolic solution of DPPH.

  • Incubation: The mixture is shaken and allowed to stand at room temperature in the dark for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] × 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

In Vitro Antioxidant Activity (ABTS Radical Scavenging Assay)
  • ABTS Radical Cation (ABTS•+) Generation: ABTS is dissolved in water to a 7 mM concentration. ABTS•+ is produced by reacting the ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution: The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: The test compound is added to the diluted ABTS•+ solution, and the absorbance is measured after a set incubation time.

  • Calculation: The percentage of ABTS radical scavenging activity is calculated similarly to the DPPH assay.

References

In Vitro Efficacy of Triazole-Benzoate Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the in vitro performance of various Methyl 4-triazol-1-yl-benzoate derivatives and related compounds. This guide provides a synthesized overview of their anticancer and antioxidant activities, supported by experimental data from multiple studies. The aim is to offer an objective comparison to aid in the development of novel therapeutic agents.

Comparative Analysis of Anticancer Activity

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have been synthesized and evaluated for their in vitro cytotoxic effects against various human cancer cell lines. The data, presented in Table 1, showcases the half-maximal inhibitory concentrations (IC50) of these compounds, providing a clear comparison of their potency. Doxorubicin is used as a reference drug in these studies.[1][2]

Compound IDTest Compound DescriptionMCF-7 (Breast Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)Reference
1 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid> 40> 40[2]
2 Isothiocyanate-substituted hybrid18.725.7[2]
5 Nitrobenzylidene-substituted hybrid15.623.9[2]
14 Nitrobenzylidene-substituted hybrid21.228.1[2]
15 Nitrobenzylidene-substituted hybrid19.826.5[2]
Doxorubicin Reference Drug19.722.6[2]

Table 1: In Vitro Cytotoxicity (IC50 in µM) of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids against MCF-7 and HCT-116 cancer cell lines.[2]

The results indicate that the introduction of isothiocyanate and nitrobenzylidene moieties to the 1,2,4-triazole scaffold can enhance cytotoxic effects.[2] Specifically, compounds 2 and 5 demonstrated potent antiproliferative activities against both MCF-7 and HCT-116 cell lines.[2] Further investigations have shown that some of these compounds induce apoptosis in cancer cells, suggesting a potential mechanism for their anticancer activity.[1]

Antioxidant Potential of Triazole-Benzoate Hybrids

In addition to anticancer properties, the antioxidant capacity of 4-(1H-triazol-1-yl)benzoic acid hybrids has been explored. The antioxidant activity is crucial as it can play a role in mitigating cellular damage caused by oxidative stress, a factor implicated in various diseases, including cancer. The free radical scavenging activity of these compounds was assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Compound IDTest Compound DescriptionDPPH Scavenging Activity (%) at 100 µg/mLABTS Scavenging Activity (%) at 100 µg/mLReference
1 Thioether derivative89.95 ± 0.3488.59 ± 0.13[3][4]
2 Phenoxy derivativeNot specified62.00 ± 0.24[3][4]
3 Methylsulfonyl derivativeNot specified29.98 ± 0.13[3][4]
BHA Standard Antioxidant95.02 ± 0.7496.18 ± 0.33[3][4]

Table 2: In Vitro Antioxidant Activity of 4-(1H-triazol-1-yl)benzoic Acid Hybrids.[3][4]

The thioether derivative (1 ) exhibited the highest radical scavenging effect in both DPPH and ABTS assays, with its activity being comparable to the standard antioxidant, Butylated hydroxyanisole (BHA).[3][4]

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

The antiproliferative activity of the synthesized triazole-benzoate derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined by plotting the percentage of viability against the compound concentration.

DPPH Radical Scavenging Assay

The antioxidant capacity was evaluated by the DPPH free radical scavenging assay.[3]

  • Preparation of Solutions: A solution of DPPH in methanol was prepared. The test compounds were dissolved in a suitable solvent to prepare different concentrations.

  • Reaction Mixture: An aliquot of the test compound solution was mixed with the DPPH solution.

  • Incubation: The mixture was shaken and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution was measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity was calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.

Visualizing Methodologies and Pathways

To better illustrate the processes involved in the evaluation of these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis start Starting Materials (e.g., 4-aminobenzoic acid) synthesis Chemical Synthesis of Triazole-Benzoate Derivatives start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification cytotoxicity Anticancer Activity (MTT Assay) purification->cytotoxicity antioxidant Antioxidant Activity (DPPH, ABTS Assays) purification->antioxidant enzyme Enzyme Inhibition (e.g., Tyrosinase) purification->enzyme ic50 IC50 Determination cytotoxicity->ic50 inhibition_percent Percentage Inhibition Calculation antioxidant->inhibition_percent sar Structure-Activity Relationship (SAR) Analysis ic50->sar inhibition_percent->sar

Caption: General workflow for the synthesis and in vitro evaluation of triazole-benzoate derivatives.

apoptosis_pathway compound Triazole-Benzoate Derivative cell Cancer Cell compound->cell treatment stress Induction of Cellular Stress cell->stress apoptosis Apoptosis (Programmed Cell Death) stress->apoptosis

Caption: Simplified logical pathway of apoptosis induction in cancer cells by active compounds.

References

A Comparative Guide to the Antifungal Activity of Novel Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ever-present challenge of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the continuous development of new therapeutic agents. Triazoles remain a cornerstone of antifungal therapy, and recent research has yielded a new generation of compounds with promising activity against a broad spectrum of fungal pathogens, including drug-resistant strains. This guide provides a comparative analysis of the in vitro performance of several new triazole compounds against clinically relevant fungi, benchmarked against established antifungal drugs.

Comparative Antifungal Activity of New Triazole Compounds

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of recently developed triazole compounds against key fungal pathogens. MIC values represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism and are a critical measure of antifungal potency. Lower MIC values indicate greater efficacy. Data has been compiled from recent peer-reviewed publications.

Antifungal AgentCandida albicans (SC5314)Candida auris (B11221)Cryptococcus neoformans (H99)Aspergillus fumigatus (Af293)Reference(s)
New Triazole Compounds
Compound A1≤0.125 µg/mL32.0 µg/mL≤0.125 µg/mL>64.0 µg/mL[1][2][3]
Compound A2≤0.125 µg/mL32.0 µg/mL≤0.125 µg/mL8.0 µg/mL[1][2][3]
Compound A6≤0.125 µg/mL32.0 µg/mL0.25 µg/mL>64.0 µg/mL[1][2][3]
Compound 16≤0.125 µg/mL---[4]
Compound 18≤0.125 µg/mL---[4]
Compound 29≤0.125 µg/mL---[4]
Benchmark Antifungals
Fluconazole0.25 - 2.0 µg/mL≥32 µg/mL4.0 - 16 µg/mL>64 µg/mL[5][6][7][8]
Itraconazole0.03 - 0.25 µg/mL-0.125 - 0.5 µg/mL0.25 - 2.0 µg/mL[5][9][10][11]
Voriconazole0.015 - 0.125 µg/mL-0.03 - 0.12 µg/mL0.25 - 1.0 µg/mL[5][7][12][13]

Note: MIC values can vary depending on the specific strain and testing methodology. The data presented here is for comparative purposes. "-" indicates that data was not available from the cited sources.

Experimental Protocols

Accurate and reproducible data are paramount in the evaluation of new antifungal agents. The following are detailed methodologies for key experiments cited in this guide, based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination (CLSI M27-A3 / EUCAST E.DEF 7.3.2)

This method is used to determine the in vitro susceptibility of yeast isolates to antifungal agents.

a. Inoculum Preparation:

  • Subculture the yeast isolate onto a potato dextrose agar (PDA) plate and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Select several well-isolated colonies and suspend them in sterile saline (0.85% NaCl).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or a McFarland densitometer. This corresponds to approximately 1-5 x 10^6 CFU/mL.

  • Dilute the standardized inoculum in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microdilution plate.

b. Antifungal Agent Preparation:

  • Prepare stock solutions of the new triazole compounds and benchmark antifungals in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Perform serial twofold dilutions of each antifungal agent in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.

c. Incubation and MIC Determination:

  • Inoculate each well of the microtiter plate containing the serially diluted antifungal agents with the prepared yeast suspension. Include a growth control (no antifungal agent) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50% for azoles) of growth compared to the growth control.

Disk Diffusion Assay

This method provides a qualitative assessment of antifungal susceptibility.

a. Inoculum Preparation:

  • Prepare a standardized inoculum as described for the broth microdilution assay (0.5 McFarland standard).

b. Plate Inoculation:

  • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

  • Evenly streak the swab over the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue.

c. Disk Application and Incubation:

  • Aseptically apply paper disks impregnated with a standardized concentration of the antifungal agent onto the surface of the inoculated agar plate.

  • Invert the plates and incubate at 35°C for 24-48 hours.

d. Interpretation:

  • Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters. The size of the zone is indicative of the organism's susceptibility to the antifungal agent.

Time-Kill Curve Analysis

This assay provides insights into the fungicidal or fungistatic activity of an antifungal agent over time.[14][15]

a. Assay Setup:

  • Prepare a standardized fungal inoculum in RPMI-1640 medium as described previously.

  • In tubes containing RPMI-1640 medium, add the antifungal agent at various concentrations (e.g., 1x, 4x, and 16x the MIC). Include a growth control tube without the antifungal agent.

  • Inoculate each tube with the fungal suspension to a final concentration of approximately 1-5 x 10^5 CFU/mL.

b. Incubation and Sampling:

  • Incubate the tubes at 35°C with agitation.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove an aliquot from each tube.

c. Viable Cell Counting:

  • Perform serial dilutions of each aliquot in sterile saline.

  • Plate a known volume of each dilution onto Sabouraud dextrose agar plates.

  • Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.

  • Count the number of colonies on the plates to determine the CFU/mL at each time point.

d. Data Analysis:

  • Plot the log10 CFU/mL versus time for each antifungal concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically considered fungicidal activity.[16]

Visualizing Mechanisms and Workflows

Mechanism of Action of Triazole Antifungals

Triazole antifungals exert their effect by targeting and inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

Caption: Mechanism of action of triazole antifungals targeting CYP51 in the ergosterol biosynthesis pathway.

Experimental Workflow for Benchmarking Antifungal Activity

The following workflow outlines the key steps in the in vitro evaluation of new antifungal compounds.

cluster_setup Initial Setup cluster_testing In Vitro Susceptibility Testing cluster_analysis Data Analysis and Comparison Start Start: New Triazole Compound Synthesis FungalStrains Selection of Fungal Strains (e.g., C. albicans, C. auris) Start->FungalStrains Benchmarks Selection of Benchmark Antifungals (e.g., Fluconazole) Start->Benchmarks MIC_Test Broth Microdilution (MIC Determination) FungalStrains->MIC_Test Disk_Test Disk Diffusion Assay FungalStrains->Disk_Test TimeKill_Test Time-Kill Curve Analysis FungalStrains->TimeKill_Test Benchmarks->MIC_Test Benchmarks->Disk_Test Benchmarks->TimeKill_Test Data_Collection Data Collection (MIC values, Zone Diameters, CFU/mL) MIC_Test->Data_Collection Disk_Test->Data_Collection TimeKill_Test->Data_Collection Comparison Comparative Analysis vs. Benchmarks Data_Collection->Comparison Conclusion Conclusion: Efficacy and Spectrum of New Compounds Comparison->Conclusion

Caption: Experimental workflow for benchmarking the in vitro antifungal activity of new triazole compounds.

References

A Comparative Spectral Analysis of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate Batches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectral analysis of different hypothetical batches of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate, a key intermediate in pharmaceutical synthesis. The purity and consistency of this compound are critical for the successful development of active pharmaceutical ingredients (APIs). This document outlines the expected spectral characteristics of a pure reference standard and compares them with a hypothetical batch containing common process-related impurities. Detailed experimental protocols and data visualizations are provided to aid researchers in quality control and troubleshooting.

Chemical Structure

Methyl_4_triazol_1_yl_benzoate Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate cluster_benzoate Benzoate moiety b_ring C1-C2-C3-C4-C5-C6 ester C(=O)O-CH3 t_ring N1-N2=CH-N4=CH b_ring->t_ring at C4

Caption: Chemical structure of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate.

Comparative Spectral Data

The following tables summarize the expected quantitative data for a pure "Reference Standard" batch and a hypothetical "Batch B," which may contain residual starting materials or by-products from synthesis.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Batch Chemical Shift (δ) ppm Multiplicity Integration Assignment Notes
Reference Standard 8.15s1HTriazole-H
7.98m1HAr-H
7.68d, J=8.0 Hz1HAr-H
7.34m1HAr-H
3.91s3HOCH₃
Batch B (Hypothetical) 8.15s1HTriazole-H
7.98m1HAr-H
7.68d, J=8.0 Hz1HAr-H
7.34m1HAr-H
3.91s3HOCH₃
4.05sTraceImpurity (e.g., residual methyl 4-halobenzoate)Presence of unreacted starting material
2.50sTraceImpurity (e.g., acetone)Residual solvent

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Batch Chemical Shift (δ) ppm Assignment Notes
Reference Standard 165.5C=O
135.7, 132.4, 132.1, 129.8, 128.0, 122.3Aromatic & Triazole C
52.2OCH₃
Batch B (Hypothetical) 165.5C=O
135.7, 132.4, 132.1, 129.8, 128.0, 122.3Aromatic & Triazole C
52.2OCH₃
166.1Impurity C=OCorresponds to potential starting material impurity

Table 3: Mass Spectrometry Data (ESI-MS)

Batch m/z (Observed) Assignment Notes
Reference Standard 204.0768[M+H]⁺Consistent with calculated exact mass of 203.0695 for C₁₀H₉N₃O₂.
Batch B (Hypothetical) 204.0768[M+H]⁺
171.0264[Impurity+H]⁺ (e.g., Methyl 4-chlorobenzoate)Indicates presence of halogenated starting material.

Table 4: FT-IR Spectral Data (cm⁻¹)

Batch Wavenumber (cm⁻¹) Assignment Notes
Reference Standard ~3100C-H stretch (aromatic & triazole)
~2950C-H stretch (methyl)
~1720C=O stretch (ester)Strong absorption.
~1610, ~1500C=C stretch (aromatic)
~1280C-O stretch (ester)
Batch B (Hypothetical) ~3100C-H stretch (aromatic & triazole)
~2950C-H stretch (methyl)
~1720C=O stretch (ester)
~1730C=O stretch (impurity)Shoulder or broadened peak may indicate additional carbonyl species.
~1610, ~1500C=C stretch (aromatic)
~1280C-O stretch (ester)

Table 5: UV-Visible Spectroscopy Data (in Methanol)

Batch λmax (nm) Molar Absorptivity (ε) Notes
Reference Standard ~237~18000 L·mol⁻¹·cm⁻¹Attributed to the π → π* transition of the benzene ring and triazole system.[1]
Batch B (Hypothetical) ~237VariesMolar absorptivity may be lower or the peak may be broadened due to impurities.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: Bruker Avance 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Approximately 10 mg of the Methyl 4-triazol-1-yl-benzoate batch was dissolved in 0.7 mL of CDCl₃.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • Data Processing: The resulting free induction decays (FIDs) were Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)
  • Instrument: High-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.

  • Method: A dilute solution of the sample in methanol (approximately 1 µg/mL) was infused into the ESI source.

  • ESI Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Gas Flow: Nitrogen at 5 L/min

  • Data Acquisition: Spectra were acquired in the m/z range of 50-500.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrument: FT-IR spectrometer with a diamond attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Processing: The spectrum was baseline corrected and the peak positions were identified.

UV-Visible Spectroscopy
  • Instrument: Double-beam UV-Vis spectrophotometer.

  • Solvent: HPLC-grade methanol.

  • Sample Preparation: A stock solution of known concentration (e.g., 1 mg/mL) was prepared, and serial dilutions were made to obtain concentrations within the linear range of the instrument (e.g., 1-10 µg/mL).

  • Parameters:

    • Wavelength Range: 200-400 nm

    • Scan Speed: Medium

    • Slit Width: 1.0 nm

  • Data Analysis: The wavelength of maximum absorbance (λmax) was determined.

Visualizations

Experimental Workflow for Spectral Comparison

experimental_workflow cluster_sampling Sample Preparation cluster_analysis Spectral Analysis cluster_comparison Data Comparison cluster_conclusion Conclusion start Receive Batches (Reference & Batch B) dissolve_nmr Dissolve in CDCl3 start->dissolve_nmr dissolve_ms Dissolve in Methanol start->dissolve_ms solid_ir Use Solid for IR start->solid_ir dissolve_uv Dissolve in Methanol start->dissolve_uv nmr NMR Spectroscopy (1H & 13C) dissolve_nmr->nmr ms Mass Spectrometry (ESI-MS) dissolve_ms->ms ir FT-IR Spectroscopy (ATR) solid_ir->ir uv UV-Vis Spectroscopy dissolve_uv->uv compare_nmr Compare Chemical Shifts & Integration nmr->compare_nmr compare_ms Compare m/z values ms->compare_ms compare_ir Compare Peak Positions ir->compare_ir compare_uv Compare λmax uv->compare_uv conclusion Assess Purity of Batch B compare_nmr->conclusion compare_ms->conclusion compare_ir->conclusion compare_uv->conclusion

Caption: Workflow for the spectral comparison of different batches.

Potential Synthetic Pathway and Impurity Formation

synthesis_pathway sm1 Methyl 4-halobenzoate reaction Reaction Conditions (e.g., Base, Solvent) sm1->reaction sm2 1H-1,2,4-Triazole sm2->reaction product Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate reaction->product impurity1 Unreacted SM1 reaction->impurity1 Incomplete Reaction impurity2 Residual Solvent reaction->impurity2 Carryover

Caption: Simplified synthetic pathway and potential impurity sources.

References

Safety Operating Guide

Proper Disposal of Methyl 4-triazol-1-yl-benzoate: A Step-by-Step Guide for Laboratory Professionals

Proper Disposal of Methyl 4-[1][2][3]triazol-1-yl-benzoate: A Step-by-Step Guide for Laboratory Professionals

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent disposal protocols for chemical reagents to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of Methyl 4-[1][2]triazol-1-yl-benzoate, emphasizing safe handling and the engagement of certified disposal services.

The primary directive for the disposal of Methyl 4-[1][2]triazol-1-yl-benzoate is to engage a licensed professional waste disposal service. This ensures that the compound is managed in accordance with all applicable regulations. Do not dispose of this chemical down the drain or in regular solid waste streams.

Summary of Safety and Disposal Information

For quick reference, the following table summarizes the key safety and disposal parameters for Methyl 4-[1][2]triazol-1-yl-benzoate, based on available safety data and general chemical waste guidelines.

ParameterGuidelineSource
Primary Disposal Method Contact a licensed professional waste disposal service.
Container Handling Dispose of as unused product in its original or a compatible, properly labeled container.
Waste Segregation Do not mix with other waste streams. Keep in a dedicated, closed container.
Personal Protective Equipment (PPE) Wear appropriate gloves, safety glasses, and a lab coat when handling the waste.
Labeling Clearly label the waste container with "Hazardous Waste," the chemical name, and the accumulation start date.
Transportation Not regulated as a dangerous good for transport (DOT, IMDG, IATA).

Step-by-Step Disposal Protocol

Follow this workflow to ensure the safe and compliant disposal of Methyl 4-[1][2]triazol-1-yl-benzoate.

Disposal Workflow for Methyl 4-[1,2,4]triazol-1-yl-benzoatecluster_preparationPhase 1: In-Lab Preparationcluster_disposalPhase 2: Professional DisposalstartBegin Disposal ProcessppeDon Appropriate PPE(Gloves, Goggles, Lab Coat)start->ppecontainerSelect a Compatible Waste Container(Original or clearly labeled, non-reactive container)ppe->containertransferCarefully Transfer Waste(Minimize dust/spill potential)container->transfersealSecurely Seal Containertransfer->seallabel_wasteLabel Container:- 'Hazardous Waste'- Chemical Name- Accumulation Dateseal->label_wastestorageStore in a DesignatedSatellite Accumulation Arealabel_waste->storagecontact_ehsContact Institutional EHS Officeor Approved Waste Management Vendorstorage->contact_ehsschedule_pickupArrange for Waste Pickupcontact_ehs->schedule_pickupdocumentationComplete NecessaryWaste Manifests/Paperworkschedule_pickup->documentationhandoverTransfer Custody of Wasteto Licensed Professionaldocumentation->handoverendDisposal Completehandover->end

Caption: Disposal workflow for Methyl 4-[1][2]triazol-1-yl-benzoate.

Detailed Methodologies

In-Lab Waste Preparation

This phase covers the immediate actions required by laboratory personnel to safely prepare the chemical waste for disposal.

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a laboratory coat.

  • Container Selection and Handling:

    • Whenever possible, use the original container for disposal.

    • If the original container is not available or compromised, use a new, clean, and compatible container. The container must have a tightly sealing lid.

    • Ensure the container is in good condition, free from leaks or external contamination.

  • Waste Transfer:

    • If transferring the chemical from its original container to a waste container, do so in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.

    • Avoid creating dust if the material is a solid.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Include the full chemical name: "Methyl 4-[1][2]triazol-1-yl-benzoate."

    • Mark the date when the first amount of waste is placed in the container (the accumulation start date).

    • Your institution may require additional information on the label.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • This area should be secure, away from general laboratory traffic, and segregated from incompatible chemicals.

Professional Disposal Arrangement

This phase outlines the logistical steps for transferring the waste to a certified disposal service.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging hazardous waste disposal. They will have established procedures and contracts with licensed waste management vendors.

  • Scheduling Pickup: Follow your institution's protocol to schedule a pickup for the chemical waste. This may involve submitting an online request or contacting the EHS office directly.

  • Documentation: Accurately complete any required paperwork, such as a hazardous waste manifest or a pickup request form. This documentation is crucial for regulatory compliance and ensures the waste is tracked from your laboratory to its final disposal site.

  • Waste Handover: At the scheduled time, trained personnel from the EHS office or the licensed waste disposal company will collect the waste from your laboratory or designated accumulation area. Ensure a clear and safe path for the removal of the waste.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure that the disposal of Methyl 4-[1][2]triazol-1-yl-benzoate is conducted in an environmentally responsible and compliant manner.

Personal protective equipment for handling Methyl 4-[1,2,4]triazol-1-yl-benzoate

Essential Safety Protocols for Handling Methyl 4-[1][2][3]triazol-1-yl-benzoate

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Methyl 4-[1][2][3]triazol-1-yl-benzoate, a compound requiring careful management due to its chemical properties. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on established best practices for similar chemical structures.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against chemical exposure. Below is a summary of recommended PPE for handling Methyl 4-[1][2][3]triazol-1-yl-benzoate.

PPE CategoryRecommended Equipment
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be used when there is a significant risk of splashing.[1][4]
Skin and Body Protection A laboratory coat must be worn at all times.[1] Chemically resistant gloves, such as nitrile or neoprene, are required; double-gloving is advisable.[1] For enhanced protection, consider disposable gowns made of polyethylene-coated polypropylene. All clothing should be cotton-based, and closed-toe shoes are mandatory.[1]
Respiratory Protection All work should be conducted in a certified chemical fume hood to minimize inhalation of vapors or aerosols.[1] If working outside a fume hood or if exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[1]

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: All work with this compound should be performed in a well-ventilated laboratory, ideally within a certified chemical fume hood.[1] Emergency safety showers and eyewash stations must be readily accessible.[1]

  • Safe Handling Practices: Avoid direct contact with skin, eyes, and clothing.[1] Do not inhale vapors or mists.[1] Eating, drinking, and smoking are strictly prohibited in the work area.[2][5] Wash hands thoroughly after handling.[2][5]

  • Storage: Keep containers tightly closed in a cool, well-ventilated area, away from heat and sources of ignition.[2]

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1]

  • In case of eye contact: Rinse out with plenty of water. Call in an ophthalmologist. Remove contact lenses if present and easy to do.[2]

  • If inhaled: Move the person to fresh air. Call a physician.[2]

  • If swallowed: Immediately make the victim drink water (two glasses at most). Consult a physician.[2]

Disposal: Waste material must be disposed of in accordance with national and local regulations.[2] Do not mix with other waste. Handle uncleaned containers as you would the product itself.[2]

Procedural Workflow for Donning and Doffing PPE

Proper procedure for putting on and taking off PPE is critical to prevent contamination. The following diagram illustrates the correct sequence.

PPE_Workflowcluster_donningDonning PPEcluster_doffingDoffing PPEdon11. Lab Coat / Gowndon22. Respiratordon1->don2don33. Goggles / Face Shielddon2->don3don44. Gloves (over cuffs)don3->don4doff11. Glovesdoff22. Goggles / Face Shielddoff1->doff2doff33. Lab Coat / Gowndoff2->doff3doff44. Respiratordoff3->doff4

Caption: Sequential process for donning and doffing Personal Protective Equipment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[1,2,4]triazol-1-yl-benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[1,2,4]triazol-1-yl-benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.